2-(Methylamino)pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYTUBMIBZOXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406223 | |
| Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32399-13-6 | |
| Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylamino)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(Methylamino)pyridine-3-carboxylic acid" chemical properties
An In-depth Technical Guide to 2-(Methylamino)pyridine-3-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 32399-13-6), a heterocyclic building block of significant interest in synthetic and medicinal chemistry. This document details the compound's fundamental chemical and physical properties, provides a spectroscopic profile for its characterization, and outlines a robust synthetic protocol. Furthermore, it discusses its chemical reactivity, potential applications in research and drug development, and critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for its effective use in laboratory and development settings.
Molecular Identity and Structural Elucidation
This compound, also known as 2-(methylamino)nicotinic acid, is a disubstituted pyridine derivative. The presence of a carboxylic acid at the C3 position and a methylamino group at the C2 position imparts a unique electronic and steric profile, making it a valuable intermediate.
Key Identifiers
| Identifier | Value | Source |
| CAS Number | 32399-13-6 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][4] |
| Molecular Weight | 152.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CNC1=C(C=CC=N1)C(=O)O | [1] |
| InChIKey | SMYTUBMIBZOXTH-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure features a pyridine ring, which is an electron-deficient aromatic system. It is functionalized with an electron-donating secondary amine group and an electron-withdrawing carboxylic acid group on adjacent carbons. This arrangement facilitates intramolecular hydrogen bonding, which influences its physical properties and reactivity.
Caption: 2D structure of this compound.
Physicochemical Characteristics
The compound presents as a solid at room temperature with a high melting point, indicative of strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid and amine moieties, as well as the pyridine nitrogen.
Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 250-255 °C | [2] |
| Boiling Point (Predicted) | 336.5 ± 27.0 °C | [2] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.86 ± 0.36 | [2] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2] |
The predicted low pKa suggests that it is a relatively strong carboxylic acid for an organic molecule, a consequence of the electron-withdrawing nature of the adjacent protonated pyridine ring.
Spectroscopic Profile for Structural Verification
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features, which are essential for its identification and quality control.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be complex but highly characteristic. Key absorptions would include:
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹, typical for a hydrogen-bonded carboxylic acid.[5]
-
N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ for the secondary amine.
-
C=O Stretch: A strong, sharp absorption between 1710-1760 cm⁻¹.[5] The presence of intramolecular hydrogen bonding would likely shift this peak towards the lower end of the range (~1710 cm⁻¹).[5]
-
C=N and C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide clear structural information.
-
-COOH Proton: A broad singlet appearing significantly downfield, typically >12 ppm.[5]
-
Pyridine Protons: Three aromatic protons on the pyridine ring, likely appearing in the 7.0-8.5 ppm range, with splitting patterns dictated by their coupling constants.
-
-NH Proton: A singlet or broad singlet with a variable chemical shift, dependent on solvent and concentration.
-
-CH₃ Protons: A singlet around 2.8-3.2 ppm, corresponding to the three methyl protons.
-
-
¹³C NMR: The carbon spectrum would confirm the carbon framework.
-
Carboxyl Carbon (-COOH): A signal in the 165-185 ppm range.[5]
-
Pyridine Carbons: Five distinct signals in the aromatic region (120-160 ppm), with the carbon attached to the amino group (C2) being the most shielded (upfield).
-
Methyl Carbon (-CH₃): A single peak in the aliphatic region, expected around 25-35 ppm.
-
Synthesis and Chemical Reactivity
Proposed Synthesis Pathway
A robust and industrially scalable synthesis route for this compound involves the nucleophilic aromatic substitution (SₙAr) of a readily available precursor, 2-chloronicotinic acid, with methylamine. The electron-withdrawing nature of both the carboxylic acid and the ring nitrogen activates the C2 position towards nucleophilic attack, making this a highly efficient transformation.
Experimental Protocol: Synthesis via SₙAr
-
Reagents: 2-chloronicotinic acid, Methylamine (40% solution in H₂O), Dioxane (or another suitable polar aprotic solvent), Hydrochloric acid (for pH adjustment).
-
Procedure:
-
To a sealed pressure vessel, add 2-chloronicotinic acid (1.0 eq) and dioxane.
-
Cool the mixture in an ice bath and slowly add an excess of aqueous methylamine solution (3.0-4.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.
-
Redissolve the crude residue in water and acidify with concentrated HCl to a pH of ~2-3. The zwitterionic product will precipitate out of the solution.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove impurities.
-
Dry the purified this compound under vacuum to yield the final product.
-
-
Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic methods described in Section 4.0, as well as melting point analysis.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity Analysis
-
Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol.
-
Methylamino Group: The secondary amine is nucleophilic and can be further alkylated or acylated. Its basicity is reduced by the adjacent electron-withdrawing pyridine ring.
-
Pyridine Ring: The ring can undergo electrophilic substitution, although it is deactivated by the carboxylic acid group. The ring nitrogen can be quaternized or oxidized to an N-oxide.
Applications in Research and Development
Pyridine carboxylic acids and their derivatives are cornerstone intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] this compound serves as a versatile building block for constructing more complex molecular architectures. Its bifunctional nature (amine and carboxylic acid) allows for sequential or orthogonal derivatization, making it valuable in combinatorial chemistry and the development of targeted therapeutic agents. While specific large-scale applications are not widely documented, its structure is analogous to fragments found in bioactive molecules, suggesting its primary use is in research and development for novel chemical entities.
Safety, Handling, and Disposal
GHS Hazard Classification
According to aggregated GHS information, the compound is classified as a skin sensitizer.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
Safe Handling Procedures
-
Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[7]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Avoid breathing dust.[7] Contaminated work clothing should not be allowed out of the workplace.[7] Wash hands thoroughly after handling.
Disposal Considerations
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not allow the chemical to enter drains or sewer systems.[7] All disposal practices must be in accordance with applicable local, state, and federal regulations.[7]
Conclusion
This compound is a well-defined chemical entity with a unique set of properties derived from its substituted pyridine core. Its high melting point and predicted pKa are direct results of its molecular structure. The well-understood reactivity of its functional groups, combined with a straightforward synthetic route, establishes it as a valuable and versatile intermediate for advanced chemical synthesis. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and reactivity is paramount for its successful application in the creation of novel and complex molecules.
References
- 1. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. S0059 | 2-(Methylamino)pyridine-3-carboxylic acid_Chengdu Syns Medical Technology, Co.,LTD. [syns.org]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. chemicalbook.com [chemicalbook.com]
"2-(methylamino)nicotinic acid" structure and nomenclature
An In-Depth Technical Guide to 2-(Methylamino)nicotinic Acid: Structure, Synthesis, and Therapeutic Context
This guide provides a comprehensive technical overview of 2-(methylamino)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental characteristics, synthesis, analytical validation, and its context within the broader landscape of pharmacologically active nicotinic acid derivatives.
Core Identification and Nomenclature
2-(Methylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a methylamino group at the C2 position of the pyridine ring. This substitution critically influences its chemical properties and potential biological activity. Accurate identification is paramount for research and regulatory purposes.
The compound is systematically identified by several nomenclature and registry systems. Its canonical IUPAC name is 2-(methylamino)pyridine-3-carboxylic acid [1]. It is widely registered under the CAS Number 32399-13-6 [1][2][3][4][5].
A variety of synonyms are used in commercial and scientific literature, including:
-
2-(methylamino)-3-Pyridinecarboxylic acid[5]
For computational chemistry and database searching, the following structural identifiers are used:
-
SMILES: CNC1=C(C=CC=N1)C(=O)O[1]
-
InChI: InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)[1]
Chemical Structure and Physicochemical Properties
The molecular architecture consists of a pyridine ring functionalized with a carboxylic acid at position 3 and a secondary amine (methylamino group) at position 2. The proximity of the amino and carboxyl groups allows for potential intramolecular hydrogen bonding, influencing its conformation and reactivity.
Caption: Chemical structure of 2-(methylamino)nicotinic acid.
A summary of its key physicochemical properties is provided below, compiled from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈N₂O₂ | [1][3][4][6] |
| Molecular Weight | 152.15 g/mol | [1][3][6] |
| Appearance | Off-white to pale purple solid | [6] |
| Melting Point | 250-255 °C | [6] |
| Boiling Point (Predicted) | 336.5 ± 27.0 °C | [6] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [6] |
| LogP | 1.95 | [4] |
| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [3][6] |
Synthesis and Purification
The synthesis of 2-(arylamino)nicotinic acids, a class to which this molecule belongs, is well-established in organic chemistry, often leveraging nucleophilic aromatic substitution reactions. The Ullman condensation is a traditional route[7]. More modern approaches utilize alternative conditions to improve yield and environmental compatibility.
A validated method for preparing 2-(methylamino)nicotinic acid involves the reaction of 2-chloronicotinic acid with methylamine[7]. This approach is efficient and serves as a reliable protocol for laboratory-scale synthesis.
Caption: General workflow for the synthesis of 2-(methylamino)nicotinic acid.
Experimental Protocol: Microwave-Assisted Synthesis[7]
This protocol is adapted from methodologies reported for the synthesis of 2-aminonicotinic acids. The causality behind using microwave irradiation is to significantly accelerate the rate of the nucleophilic substitution reaction, reducing reaction times from many hours to 1-2 hours. The use of aqueous methylamine serves as both the nucleophile and a basic medium.
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
40% aqueous methylamine solution (excess, e.g., 3.0-5.0 equiv)
-
Microwave synthesis reactor with sealed vessels
-
Hydrochloric acid (e.g., 1M HCl) for acidification
-
Deionized water
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel, combine 2-chloronicotinic acid and the 40% aqueous methylamine solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for 2 hours, or at 140°C for 1.5 hours. Monitor the reaction progress via TLC or LC-MS if desired.
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully transfer the reaction mixture to a beaker.
-
Precipitation: While stirring, slowly add hydrochloric acid to the solution to adjust the pH to isoelectric point (typically pH 4-5), at which the amino acid product is least soluble. The product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the isolated solid under vacuum to yield the crude 2-(methylamino)nicotinic acid.
-
Purification (if necessary): The purity of the product can be assessed by HPLC and ¹H NMR. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.
Analytical Characterization
To ensure identity, purity, and quality, a panel of analytical techniques is employed. Commercial suppliers often provide access to spectral data, including NMR, HPLC, and LC-MS for their products[3].
-
High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like formic acid or TFA) is typically used, with UV detection at a wavelength corresponding to the compound's chromophore (e.g., ~260-280 nm).
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. For 2-(methylamino)nicotinic acid, the expected [M+H]⁺ ion would be at m/z 153.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would characteristically show signals for the methyl group, the N-H proton, and the aromatic protons on the pyridine ring.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the N-H group[8][9].
Biological Context and Drug Development Applications
While direct biological activity data for 2-(methylamino)nicotinic acid is limited in publicly accessible literature, the 2-(arylamino)nicotinic acid scaffold is a well-established "privileged structure" in medicinal chemistry. It forms the core of several important drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs)[7][10].
-
Anti-Inflammatory Potential: Compounds like Flunixin and Niflumic acid are 2-(arylamino)nicotinic acid derivatives that act as potent cyclooxygenase (COX) inhibitors[10][11]. This suggests that derivatives of 2-(methylamino)nicotinic acid could be explored for similar activities. Research is ongoing to synthesize novel nicotinic acid derivatives as potential anti-inflammatory agents with improved safety profiles[12].
-
Central Core for Drug Discovery: The scaffold is utilized for developing molecules with a wide range of biological activities, including antibacterial, antiviral, and antitumor properties[7]. Its derivatives are also investigated as potential neuroprotectants[13].
The Nicotinic Acid (Niacin) Precedent
The parent molecule, nicotinic acid, is a well-known lipid-lowering agent[14][15]. Its mechanism provides a critical framework for understanding the potential of its derivatives. Nicotinic acid reduces LDL cholesterol and triglycerides while significantly increasing HDL cholesterol[16][17]. This action is primarily mediated through the G protein-coupled receptor GPR109A [16][18].
Caption: Key mechanisms of action for nicotinic acid in lipid metabolism.
Mechanism Explained:
-
In Adipose Tissue: Nicotinic acid binds to GPR109A, inhibiting adenylyl cyclase and lowering intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides (lipolysis) and the release of free fatty acids (FFAs) into circulation[19][20].
-
In the Liver: The reduced supply of FFAs from adipose tissue limits the substrate available for the liver to synthesize new triglycerides. Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is crucial for the final step of triglyceride synthesis[18]. This combined effect leads to decreased production and secretion of VLDL particles.
-
Effect on HDL: Nicotinic acid therapy also increases levels of "good" HDL cholesterol, primarily by reducing the breakdown (catabolism) of Apolipoprotein A-I, the main protein component of HDL[18].
The established pharmacology of the nicotinic acid core makes 2-(methylamino)nicotinic acid and its analogues compelling candidates for further investigation, potentially as modulators of GPR109A or as scaffolds for developing novel therapeutics targeting inflammation or metabolic diseases.
References
- 1. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 32399-13-6 | 2-(Methylamino)nicotinic acid - AiFChem [aifchem.com]
- 3. 32399-13-6|2-(Methylamino)nicotinic acid|BLD Pharm [bldpharm.com]
- 4. Hit2Lead | 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830 [hit2lead.com]
- 5. 2-(Methylamino)nicotinic acid - CAS:32399-13-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. This compound | 32399-13-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. d-nb.info [d-nb.info]
- 11. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]
- 16. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 18. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 20. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications [mdpi.com]
An In-depth Technical Guide to 2-(Methylamino)pyridine-3-carboxylic acid (CAS: 32399-13-6)
Abstract: This technical guide provides a comprehensive overview of 2-(Methylamino)pyridine-3-carboxylic acid (CAS: 32399-13-6), a key heterocyclic building block in synthetic and medicinal chemistry. This document consolidates critical information regarding its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development. By integrating established synthetic protocols with an analysis of its structural features, this guide serves as an essential resource for leveraging this versatile intermediate in the design and execution of novel chemical entities.
Introduction and Strategic Importance
This compound, also known as 2-(methylamino)nicotinic acid, is a substituted pyridine derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4] The strategic placement of a methylamino group at the 2-position and a carboxylic acid at the 3-position creates a unique electronic and steric environment, offering multiple reaction pathways for further molecular elaboration.
The human body relies on external sources for nicotinic acid (Vitamin B3) as it is a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous metabolic processes.[5][6] This inherent biological relevance of the core structure makes its derivatives, such as the topic compound, attractive starting points for drug discovery programs. This guide aims to provide the foundational knowledge required to effectively utilize this compound in research and development settings.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe application in a laboratory setting.
Key Physicochemical Properties
The properties of this compound are summarized in the table below. These values, derived from aggregated data sources, provide a baseline for experimental design, including solvent selection and reaction condition planning.[7][8][9][10]
| Property | Value | Data Source(s) |
| CAS Number | 32399-13-6 | [7][8] |
| Molecular Formula | C₇H₈N₂O₂ | [7][8] |
| Molecular Weight | 152.15 g/mol | [7][8] |
| Appearance | Off-white to pale purple solid | [8] |
| Melting Point | 250-255 °C | [8] |
| Boiling Point (Predicted) | 336.5 ± 27.0 °C | [8] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [8] |
| IUPAC Name | This compound | [7] |
| Synonyms | 2-(methylamino)nicotinic acid, 2-Methylamino-nicotinic acid | [7][8] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin sensitizer.[7][11]
-
Hazard Statement (H317): May cause an allergic skin reaction.[11]
-
Precautionary Statements:
Handling Protocol:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Avoid the formation of dust and aerosols during handling and weighing.[11]
-
Store in a tightly closed container in a cool, dry place under an inert atmosphere.[8]
-
In case of accidental contact, follow standard first-aid measures and seek medical advice.
Synthesis and Methodology
The primary and most efficient route for the preparation of this compound involves the nucleophilic aromatic substitution of 2-chloronicotinic acid.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution
The synthesis leverages the reactivity of the 2-position on the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the adjacent carboxylic acid group. A well-documented method utilizes microwave-assisted heating to accelerate the reaction between 2-chloronicotinic acid and aqueous methylamine, resulting in high yields of the desired product.[12]
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the synthesis of 2-aminonicotinic acids.[12]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-chloronicotinic acid (1.0 eq) and water.
-
Reagent Addition: Add a stoichiometric excess of 40% aqueous methylamine solution (e.g., 7.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C for 2 hours or, for a faster reaction, to 140°C for 1.5 hours. Monitor the internal pressure to ensure it remains within the safe operating limits of the equipment.
-
Causality Insight: Microwave heating dramatically reduces reaction times compared to conventional heating by efficiently coupling with the polar solvent (water) and reactants, leading to rapid and uniform heating.
-
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Chemical Reactivity and Derivatization Potential
The molecule possesses three key reactive sites, making it a highly versatile building block for constructing more complex molecular architectures.
-
The Carboxylic Acid Group: This is the most versatile functional group for derivatization. It can readily undergo standard transformations such as:
-
Amide Bond Formation: Coupling with various primary or secondary amines using standard coupling reagents (e.g., HATU, TBTU, EDC/HOBt) to generate a library of amides. This is a cornerstone reaction in medicinal chemistry for probing structure-activity relationships.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-(methylamino)pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13]
-
-
The Secondary Amino Group: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent reactions at the nitrogen center, such as N-alkylation or N-acylation, although these may require protective group strategies to avoid competing reactions at the carboxylic acid.
-
The Pyridine Ring: The pyridine ring is generally electron-deficient and thus less susceptible to electrophilic aromatic substitution than a benzene ring. However, the existing electron-donating methylamino group can direct electrophiles to the ortho and para positions, although forcing conditions may be necessary.
Spectroscopic Characterization (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm). The proton at C4 will likely be a doublet of doublets, coupled to protons at C5 and C6. The protons at C5 and C6 will also appear as distinct multiplets. - N-Methyl Protons: A singlet or doublet (due to coupling with N-H) around 2.8-3.2 ppm. - N-H Proton: A broad singlet, chemical shift highly dependent on solvent and concentration. - Carboxylic Acid Proton: A very broad singlet far downfield (>10 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-175 ppm. - Pyridine Carbons: Five distinct signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the amino group (C2) will be significantly upfield compared to other pyridine carbons. |
| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - C=N and C=C Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z = 153.06. |
Applications in Drug Discovery and Chemical Synthesis
As a functionalized heterocyclic compound, this compound is primarily utilized as a chemical intermediate for the synthesis of more complex, biologically active molecules.[14] The nicotinic acid core is a privileged scaffold, and its derivatives are actively investigated for various therapeutic targets.
-
Anti-Inflammatory Agents: The nicotinic acid scaffold has been successfully used to develop potent anti-inflammatory agents, some of which act as inhibitors of enzymes like cyclooxygenase (COX).[1][15] The functional groups on the title compound are ideal for creating amide or ester libraries to explore this potential.
-
Antimicrobial Agents: Novel derivatives of nicotinic acid have demonstrated significant antibacterial and antifungal activity.[2][4] The compound can serve as a starting point for synthesizing new chemical entities to combat drug-resistant pathogens.
-
Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors used in oncology. The functional handles of this molecule allow for its incorporation into larger scaffolds designed to target specific kinase active sites. A patent for the synthesis of an intermediate for Tegaseran, a drug for irritable bowel syndrome, utilizes a similar substituted pyridine core, highlighting the industrial relevance of this structural motif.[4]
Conclusion
This compound (CAS: 32399-13-6) represents a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward, high-yield synthesis and multiple points for chemical derivatization make it an attractive starting material for generating compound libraries. While its direct biological activity is not extensively documented, the proven therapeutic potential of the nicotinic acid scaffold suggests that derivatives of this compound are promising candidates for future research, particularly in the fields of anti-inflammatory and antimicrobial drug development. This guide provides the essential technical and safety information for researchers to confidently and effectively incorporate this intermediate into their synthetic programs.
References
- 1. 32399-13-6 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 2. aceschem.com [aceschem.com]
- 3. S0059 | 2-(Methylamino)pyridine-3-carboxylic acid_Chengdu Syns Medical Technology, Co.,LTD. [syns.org]
- 4. CN114249694A - A kind of preparation method of Teglazan intermediate - Google Patents [patents.google.com]
- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 7. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 32399-13-6 [chemicalbook.com]
- 9. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. EP3356372B1 - Novel process for preparing thienopyrimidine compound and intermediates used therein - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]
- 14. rsc.org [rsc.org]
- 15. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of "2-(methylamino)nicotinic acid"
An In-depth Technical Guide to the Physical Properties of 2-(Methylamino)nicotinic Acid
Abstract and Scope
This technical guide provides a comprehensive analysis of the known and predicted physical properties of 2-(methylamino)nicotinic acid (CAS No. 32399-13-6). As a derivative of nicotinic acid (Vitamin B3), this compound holds potential interest for researchers in medicinal chemistry and drug development. Understanding its fundamental physicochemical and spectroscopic characteristics is paramount for its synthesis, purification, formulation, and biological screening. This document synthesizes data from chemical databases and scientific literature to serve as a foundational reference for laboratory professionals. We will delve into its core properties, spectroscopic profile, and the standardized experimental methodologies required for its characterization, grounding all claims in authoritative sources.
Compound Identification and Core Physical Properties
A precise understanding of a compound begins with its fundamental identifiers and physical constants. These data are crucial for sample identification, inventory management, and preliminary experimental design. The core properties of 2-(methylamino)nicotinic acid are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | 2-(methylamino)pyridine-3-carboxylic acid | [1][2] |
| CAS Number | 32399-13-6 | [1][2][3][4] |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 152.15 g/mol | [1][2][4][5] |
| Appearance | Off-white to pale purple solid | [5] |
| Melting Point | 250-255 °C | [4][5] |
| Boiling Point | 336.5 ± 27.0 °C (Predicted) | [4][5] |
| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [4][5] |
| pKa | 1.86 ± 0.36 (Predicted) | [5] |
| LogP | 1.2 - 1.95 (Calculated/Predicted) | [2][3] |
Detailed Physicochemical Analysis
The quantitative data presented above provide a snapshot of the compound's nature. This section elaborates on the implications of these properties for practical laboratory applications and research.
Molecular Structure
The structure of 2-(methylamino)nicotinic acid, featuring a pyridine ring substituted with a carboxylic acid and a secondary methylamine group, dictates its chemical behavior and physical properties.
Caption: 2D representation of the 2-(methylamino)nicotinic acid molecule.
Thermal Properties
The high melting point, reported as a range of 250-255 °C, is indicative of a stable crystalline lattice structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid and amine groups.[4][5] The provision of a range rather than a sharp point may suggest that the compound undergoes decomposition at these temperatures, a common characteristic for complex organic molecules. The predicted boiling point of 336.5 °C is a theoretical value and should be treated with caution, as thermal decomposition may occur before boiling under atmospheric pressure.[4][5]
Solubility Profile
-
Aqueous Solubility: Limited solubility in neutral water is expected, but this should increase significantly in both acidic (due to protonation of the nitrogens) and basic (due to deprotonation of the carboxylic acid) aqueous solutions. The parent compound, nicotinic acid, dissolves at a rate of 1 gram in 60 mL of water.[6][7]
-
Organic Solubility: Solubility is likely to be favorable in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, which can engage in hydrogen bonding.[8] It is expected to have poor solubility in nonpolar solvents like hexane or ether.
Expert Insight: The dual acidic/basic nature is a critical consideration in drug development for controlling the solubility and dissolution rate of an active pharmaceutical ingredient (API) through salt formation. Empirical determination of the solubility profile across a range of pH values and in various pharmaceutically relevant solvents is a necessary step in its pre-formulation assessment.
Acidity and Lipophilicity (pKa & LogP)
The predicted pKa of 1.86 is likely associated with the protonation of the pyridine ring nitrogen, indicating it is a relatively weak base.[5] The carboxylic acid proton would have a higher pKa (for comparison, the pKa of nicotinic acid is 4.85), while the secondary amine would have a still higher pKa.[6] These values are critical for predicting the ionization state of the molecule at physiological pH (approx. 7.4), which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.
The LogP (logarithm of the partition coefficient) is a measure of lipophilicity. The predicted values range from 1.2 to 1.95, suggesting moderate lipophilicity.[2][3] This value indicates the compound may have the ability to cross biological membranes, a key factor for bioavailability.
Spectroscopic and Structural Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound.[9][10] While specific spectra for 2-(methylamino)nicotinic acid are not publicly cataloged, a robust prediction of its spectral characteristics can be made based on its functional groups.
Infrared (IR) Spectroscopy
An IR spectrum provides information about the vibrational modes of functional groups. The expected key absorptions are:
-
O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
N-H Stretch: A moderate, single peak around 3300-3500 cm⁻¹ for the secondary amine.[11]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.
-
C=C and C=N Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, corresponding to the aromatic pyridine ring.
-
C-N Stretch: An absorption in the 1200-1350 cm⁻¹ range is expected for the aromatic amine C-N bond.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11]
-
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, triplets, or doublet of doublets) would confirm their relative positions.
-
N-H Proton: A broad singlet, typically in the 3-5 ppm range, whose signal would disappear upon shaking the sample with D₂O (deuterium exchange).
-
N-CH₃ Protons: A singlet around 2.5-3.0 ppm, integrating to three protons.
-
O-H Proton: A very broad singlet at >10 ppm, which would also be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal in the 165-175 ppm range.
-
Aromatic Carbons: Five distinct signals in the 110-160 ppm range. The carbon attached to the amine group (C2) and the carbon attached to the carboxyl group (C3) would be significantly deshielded.
-
Methyl Carbon: A single signal in the 25-35 ppm range.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): A clear molecular ion peak would be expected at an m/z ratio corresponding to the molecular weight (152.15).
-
Nitrogen Rule: The even-numbered molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case).[12]
-
Fragmentation: Common fragmentation pathways would likely include the loss of the carboxyl group (-COOH, 45 Da), the methyl group (-CH₃, 15 Da), or cleavage of the C-N bond.
Crystallography and Solid-State Properties
The solid-state form of a compound can significantly impact its physical properties, including solubility and stability. While no crystal structure has been published for 2-(methylamino)nicotinic acid, the potential for polymorphism must be considered. Polymorphism is the ability of a substance to exist in two or more crystalline forms.
A study on the closely related compound, 2-(phenylamino)nicotinic acid, revealed the existence of four distinct polymorphs, each with different colors and hydrogen-bonding arrangements.[13] This highlights the critical need for solid-state characterization. Techniques like X-ray diffraction (XRD) or 3D electron diffraction tomography, which has been successfully used to solve the crystal structure of nicotinic acid from nanocrystals, would be essential to identify and characterize the crystalline form(s) of 2-(methylamino)nicotinic acid.[14]
Experimental Methodologies
To ensure data integrity and reproducibility, standardized analytical methods must be employed. The following workflows outline the core experimental procedures for characterizing 2-(methylamino)nicotinic acid.
General Characterization Workflow
This diagram illustrates the logical flow for the physical and structural characterization of a newly synthesized or acquired sample of the compound.
References
- 1. 32399-13-6 | 2-(Methylamino)nicotinic acid - AiFChem [aifchem.com]
- 2. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hit2Lead | 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830 [hit2lead.com]
- 4. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 32399-13-6 [chemicalbook.com]
- 6. Nicotinic Acid [drugfuture.com]
- 7. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. xray.uky.edu [xray.uky.edu]
- 14. nanomegas.com [nanomegas.com]
"2-(Methylamino)pyridine-3-carboxylic acid" molecular weight and formula
An In-Depth Technical Guide to 2-(Methylamino)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound (also known as 2-(methylamino)nicotinic acid). It details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, and explores its applications as a versatile intermediate in medicinal chemistry and drug discovery. Emphasis is placed on the practical considerations for laboratory professionals, including safe handling protocols and characterization techniques. This document serves as a foundational resource for scientists leveraging this scaffold in the design and synthesis of novel bioactive compounds.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic organic compound built upon a pyridine core. The structure is characterized by a carboxylic acid group at the 3-position and a methylamino substituent at the 2-position. These functional groups provide two key points for chemical modification, making it a valuable building block in synthetic chemistry.
The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4] |
| Molecular Weight | 152.15 g/mol | [2][3][5] |
| CAS Number | 32399-13-6 | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | Off-white to pale purple solid | [2] |
| Melting Point | 250-255 °C | [2] |
| Boiling Point (Predicted) | 336.5 ± 27.0 °C | [2] |
| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.86 ± 0.36 | [2] |
| SMILES | CNC1=C(C=CC=N1)C(=O)O | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through various routes. A common and logical approach is the nucleophilic aromatic substitution of a halo-substituted nicotinic acid derivative. The workflow below illustrates the synthesis from 2-chloronicotinic acid and methylamine.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol
This protocol describes a general procedure. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.
-
Reaction Setup: In a pressure-rated sealed tube, combine 2-chloronicotinic acid (1 equivalent) with an excess of aqueous methylamine solution (e.g., 40% solution, 5-10 equivalents). The use of excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Execution: Seal the vessel securely and heat the mixture to 120-150 °C with stirring for 12-24 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
-
Work-up and Isolation: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and cool in an ice bath. Acidify the mixture slowly with an acid such as 2M HCl. The target compound is amphoteric; adjusting the pH to its isoelectric point (typically around pH 3-4) will minimize its solubility, causing it to precipitate out of the solution.
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove residual salts and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Successful synthesis would be confirmed by the appearance of a methyl group signal in the NMR spectrum and a molecular ion peak in the mass spectrum corresponding to 152.15 m/z.[6]
Applications in Medicinal Chemistry and Drug Development
The pyridine carboxylic acid scaffold is a cornerstone in modern drug design, appearing in numerous FDA-approved pharmaceuticals.[7] These structures are valued for their ability to engage in hydrogen bonding, their metabolic stability, and the diverse substitution patterns they can accommodate.[7]
This compound is a valuable intermediate, or building block, for the synthesis of more complex pharmaceutical agents. Its two distinct functional groups serve as handles for diversification.
Caption: Role as a versatile scaffold for creating derivative libraries.
-
Kinase Inhibitors: A closely related compound, 2-(dimethylamino)pyridine-3-carboxylic acid, is noted for its use in developing kinase inhibitors.[8] Similarly, the title compound can be used to synthesize novel molecules targeting protein kinases, which are crucial targets in oncology and inflammatory diseases.
-
Bioisosteric Replacement: The pyridine ring is a common bioisostere for a phenyl ring, often introduced to improve solubility, alter metabolic profiles, or introduce specific vector interactions with protein targets.
-
Drug Carrier Potential: Nicotinic acid (pyridine-3-carboxylic acid) itself has been evaluated as a potential drug carrier, showing high similarity to drugs that penetrate the central nervous system.[9] Derivatives like this compound can be explored for similar applications, modifying the core structure to fine-tune properties like lipophilicity and bioavailability.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.
-
Hazard Identification: The compound is classified under GHS as a skin sensitizer (H317), meaning it may cause an allergic skin reaction upon contact.[3][10]
Safe Handling Protocol
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly. Contaminated work clothing should not be allowed out of the workplace.[10]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep in the dark and under an inert atmosphere for optimal stability.[2][10]
-
Disposal: Dispose of the material and its container at a licensed chemical destruction facility. Do not allow the chemical to enter drains or sewer systems.[10]
Conclusion
This compound is a well-defined chemical compound with significant potential as a building block for the pharmaceutical and agrochemical industries. Its defined physicochemical properties, coupled with its dual functional handles, make it a versatile scaffold for creating diverse chemical libraries. While its synthesis is straightforward, proper adherence to safety and handling protocols is essential due to its classification as a skin sensitizer. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this compound in their discovery and development programs.
References
- 1. syns.org [syns.org]
- 2. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound | 32399-13-6 [chemicalbook.com]
- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride [myskinrecipes.com]
- 9. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Potential Biological Activities of 2-(Methylamino)pyridine-3-carboxylic Acid Derivatives
Abstract
The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, yet highly versatile, subclass: derivatives of 2-(methylamino)pyridine-3-carboxylic acid. We will explore the synthetic pathways to these compounds, delve into their significant biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, providing both a comprehensive overview and detailed experimental insights into this promising class of molecules.
Introduction: The Versatility of the Pyridine Carboxylic Acid Core
Pyridine and its derivatives are of immense interest in pharmaceutical chemistry due to their presence in a wide array of natural and synthetic bioactive compounds.[1][2] The pyridine ring, being aromatic and electron-deficient, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity.[1] The addition of a carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a feature particularly advantageous for enzyme inhibition.[1]
The this compound scaffold combines these features, creating a platform for developing novel therapeutics. This guide will systematically dissect the known biological activities of its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, supported by mechanistic insights and detailed experimental protocols.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A common strategy involves the modification of the parent compound, this compound, which is commercially available.[3][4][5] Derivatives are often synthesized through esterification or amidation of the carboxylic acid group.
For instance, the synthesis of novel nicotinic acid derivatives has been achieved using a Steglich-type reaction to couple the carboxylic acid with various alcohols and amines.[6][7] Another approach involves multi-component reactions, which allow for the efficient construction of complex molecules in a single step. For example, functionalized 2-pyridone-3-carboxylic acids have been synthesized starting from 3-formylchromone.[8][9]
General Experimental Protocol: Synthesis of Amide Derivatives
The following protocol outlines a general procedure for the synthesis of amide derivatives from this compound. This method is based on standard peptide coupling reactions.
Materials:
-
This compound
-
Desired amine
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine, DIPEA)
-
Solvent (e.g., DMF, DCM)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in an appropriate solvent.
-
Add the base (2 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.
-
Add the coupling agent (1.2 equivalents) portion-wise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Dilute the filtrate with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Visualization of Synthetic Workflow
Caption: General workflow for the synthesis of amide derivatives.
Antimicrobial Activity
Derivatives of pyridine carboxylic acids have shown considerable promise as antimicrobial agents.[10] Specifically, certain 2-pyridone-3-carboxylic acid derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]
Mechanism of Action: DNA Gyrase Inhibition
One of the proposed mechanisms for the antibacterial activity of these compounds is the inhibition of DNA gyrase.[8] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have shown that these derivatives can interact with the active site of DNA gyrase, similar to fluoroquinolone antibiotics.[8]
Antimicrobial Activity Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivative 4p | Staphylococcus aureus | Not specified, but noted as excellent | [8] |
| Derivative 5c | Staphylococcus aureus | Not specified, but noted as excellent | [8] |
| Compound 28 | Bacillus subtilis | Comparable to Amikacin | [10] |
| Compound 28 | Staphylococcus aureus | Comparable to Amikacin | [10] |
| Compound 29 | Various bacteria | 0.5 - 64 | [10] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of DNA Gyrase Inhibition
Caption: Mechanism of DNA gyrase inhibition by pyridine derivatives.
Anti-inflammatory and Analgesic Activity
Several pyridine derivatives have been investigated for their anti-inflammatory properties.[11] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[11]
COX Inhibition
Derivatives of imidazo[1,2-a]pyridine carboxylic acid have shown the ability to reduce inflammation in vivo.[12] Docking studies suggest that these compounds can bind to the active sites of both COX-1 and COX-2 enzymes.[12] Some derivatives have even shown preferential inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]
Anti-inflammatory Activity Data
| Compound | Assay | IC50 (µM) | Reference |
| Derivative 5 | COX-2 Inhibition | Not specified, but noted as preferential | [12] |
| Derivative 6 | COX-2 Inhibition | 0.04 ± 0.02 | [11] |
| Ketorolac (Ref.) | RBC Hemolysis | 11.79 ± 0.17 | [6][7] |
| Pyridine derivatives | RBC Hemolysis | 14.06 ± 0.15 to 85.56 ± 0.25 | [6][7] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Test compound
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Assay buffer
Procedure:
-
Pre-incubate the test compound with the COX-1 or COX-2 enzyme in the assay buffer for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a set period.
-
Stop the reaction by adding a suitable reagent (e.g., HCl).
-
Measure the amount of PGE2 produced using a competitive immunoassay kit.
-
Calculate the percentage of inhibition and determine the IC50 value of the compound.
Visualization of Inflammatory Pathway Inhibition
Caption: Inhibition of the COX-mediated inflammatory pathway.
Anticancer Activity
The search for novel anticancer agents is a continuous effort, and pyridine derivatives have emerged as a promising class of compounds. Some derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have shown antiproliferative activity against various human cancer cell lines.[13]
Mechanism of Action: Lactate Transport Inhibition
A novel approach in cancer therapy is the targeting of tumor metabolism. Lactate, an oncometabolite, is crucial for tumor proliferation and survival.[14] Monocarboxylate transporter 1 (MCT1) is the primary carrier for lactate, and its inhibition is a promising therapeutic strategy.[14] Certain coumarin-3-carboxylic acid derivatives, which share structural similarities with the pyridine carboxylic acid scaffold, have been shown to act as lactate transport inhibitors and exhibit cytotoxic activity against cancer cells with high MCT1 expression.[14]
Anticancer Activity Data
| Compound | Cell Line | Activity | Reference |
| Coumarin-3-hydrazide 5o | HeLa, HCT116 | Significant anti-proliferative and apoptosis-inducing effects | [14] |
| 2-Aminoquinoline-3-carboxamide derivatives | MCF-7 | Potential cytotoxicity | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value of the compound.
Visualization of Lactate Transport Inhibition in Cancer Cells
Caption: Inhibition of lactate transport in cancer cells.
Other Potential Biological Activities
Beyond the major areas discussed, derivatives of pyridine-3-carboxylic acid have also shown potential as:
-
Anti-hyperglycemic agents: Some novel nicotinic acid derivatives have been screened for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[6][7]
-
Antioxidant agents: The same study also evaluated the radical scavenging abilities of these compounds.[6][7]
These findings open up new avenues for research and suggest that the this compound scaffold could be a versatile platform for developing drugs for a range of diseases.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyridine ring and modifications to the carboxylic acid and methylamino groups.
-
Substituents on the Pyridine Ring: The introduction of electron-releasing groups can enhance the inhibitory activity against certain targets.[11] For instance, methoxy substitution at position 8 of a quinoline ring (structurally related to pyridine) significantly enhances activity against Gram-negative bacteria.
-
Modifications of the Carboxylic Acid Group: The presence of the carboxylic acid group is often crucial for activity.[16] Conversion to amides or esters can either enhance or diminish the biological effect, depending on the target. For example, in some coumarin-3-carboxylic acids, the free carboxyl group was essential for antibacterial activity.[16]
-
The Amino Group: The nature of the substituent on the amino group can also influence activity. N-alkylation of pyridine-based salts has been shown to modulate their antibacterial and antibiofilm activities.[10]
Visualization of Key SAR Insights
Caption: Key sites for modification on the core scaffold.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising and versatile class of compounds with a broad spectrum of potential biological activities. The research highlighted in this guide demonstrates their potential as antimicrobial, anti-inflammatory, and anticancer agents. The ease of synthesis and the potential for chemical modification make this scaffold an attractive starting point for drug discovery programs.
Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the most promising compounds in animal models of disease to establish their efficacy and safety profiles.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds.
-
Exploration of New Therapeutic Areas: Investigating the potential of these derivatives for other diseases, such as viral infections and neurodegenerative disorders.
The continued exploration of this compound derivatives holds significant promise for the development of novel and effective therapies for a range of human diseases.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S0059 | 2-(Methylamino)pyridine-3-carboxylic acid_Chengdu Syns Medical Technology, Co.,LTD. [syns.org]
- 5. This compound | 32399-13-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
"2-(methylamino)nicotinic acid" literature and citation review
An In-Depth Technical Guide to 2-(Methylamino)nicotinic Acid: Synthesis, Properties, and Therapeutic Potential
Introduction
2-(Methylamino)nicotinic acid, a derivative of nicotinic acid (Niacin or Vitamin B3), represents a molecule of significant interest within the landscape of medicinal chemistry and drug development. The core structure, the 2-aminonicotinic acid scaffold, is a key building block for a wide range of biologically active compounds.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of 2-(methylamino)nicotinic acid, from its synthesis and chemical properties to its potential biological activities and future research avenues. As we delve into the specifics of this compound, we will explore both established methodologies and the prospective applications that make it a compelling subject for further investigation.
The broader family of 2-(arylamino)nicotinic acids has been recognized for its potential as antibacterial, antiviral, antiallergic, and antitumor agents, as well as nonsteroidal anti-inflammatory drugs (NSAIDs).[1] While much of the extensive research has focused on its parent compound, nicotinic acid, and more complex derivatives, this guide will synthesize the available information to present a detailed picture of 2-(methylamino)nicotinic acid, highlighting areas where knowledge is established and where opportunities for new discoveries lie.
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties and synthetic routes is fundamental to the exploration of any compound's therapeutic potential.
Physicochemical Properties
The fundamental properties of 2-(methylamino)nicotinic acid are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(methylamino)pyridine-3-carboxylic acid | - |
| CAS Number | 32399-13-6 | ChemBridge |
| Molecular Formula | C7H8N2O2 | ChemBridge |
| Molecular Weight | 152.15 g/mol | Capot Chemical[2] |
| Appearance | Solid | ChemBridge |
| Purity | Typically >95% | ChemBridge |
Synthesis of 2-(Methylamino)nicotinic Acid
The synthesis of 2-(methylamino)nicotinic acid is primarily achieved through the nucleophilic substitution of 2-chloronicotinic acid with methylamine. Several methods have been reported, with variations in reaction conditions, catalysts, and energy sources influencing yield and environmental impact.
The Ullmann condensation is a traditional method for the synthesis of 2-(arylamino)nicotinic acids.[1][3] This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine.[4] While effective, classical Ullmann conditions often require high temperatures, stoichiometric amounts of copper, and high-boiling polar solvents, which can lead to challenges in product purification and environmental concerns.[3][5]
Experimental Protocol: General Ullmann Condensation
-
To a solution of 2-chloronicotinic acid in a high-boiling solvent (e.g., DMF, N-methylpyrrolidone), add an excess of methylamine.
-
Add a catalytic amount of a copper salt (e.g., CuI) and a ligand (e.g., phenanthroline), if required.[4]
-
Heat the reaction mixture at elevated temperatures (often >150°C) for several hours to days, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and partition between an aqueous acid solution and an organic solvent.
-
Isolate the product from the aqueous layer by adjusting the pH to the isoelectric point of the amino acid, followed by filtration or extraction.
-
Purify the crude product by recrystallization.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and promote greener chemical processes.[6] The synthesis of 2-(methylamino)nicotinic acid has been successfully achieved using microwave irradiation, offering a significant improvement over classical heating methods.[1][7]
Experimental Protocol: Microwave-Assisted Synthesis [1][7]
-
In a microwave-safe vessel, combine 2-chloronicotinic acid and an aqueous solution of methylamine (40%).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C for 2 hours or 140°C for 1.5 hours).[1][7]
-
After the reaction is complete, cool the vessel to room temperature.
-
Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Caption: Comparison of Ullmann and Microwave-Assisted Synthesis.
Biological Activity and Potential Therapeutic Applications
While specific in-vitro and in-vivo studies on 2-(methylamino)nicotinic acid are not extensively documented in publicly available literature, its structural relationship to nicotinic acid and other 2-anilinonicotinic acid derivatives allows for informed hypotheses regarding its potential biological activities.
Insights from Nicotinic Acid (Niacin)
Nicotinic acid is a well-established lipid-lowering agent that favorably modulates the levels of various lipoproteins.[8][9][10] It reduces low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides, while increasing high-density lipoprotein (HDL).[9][10] The mechanisms of action are complex and include the inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, and the activation of the G protein-coupled receptor GPR109A.[8][11]
Caption: Simplified Mechanism of Action of Nicotinic Acid.
It is plausible that 2-(methylamino)nicotinic acid could retain some affinity for these targets, although the substitution at the 2-position would likely alter its pharmacological profile.
Potential as an Anti-inflammatory and Analgesic Agent
Several 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant analgesic and anti-inflammatory activities.[12] For instance, compounds with a 2-bromophenyl substituent have shown promising results, comparable to the reference drug mefenamic acid.[12] This suggests that the 2-aminonicotinic acid scaffold is a viable starting point for the development of new anti-inflammatory agents. The anti-inflammatory effects of nicotinic acid itself are also being investigated, with evidence pointing to the modulation of inflammatory responses through the GPR109A receptor.[13]
Antimicrobial and Anticancer Potential
Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. Metal complexes of 2-aminonicotinic acid have shown varied antibacterial and fungicidal activities.[14] Furthermore, novel nicotinic acid derivatives have been synthesized and evaluated for their potential as cytotoxic agents, with some compounds showing promising activity against various cancer cell lines and inhibitory effects on vascular endothelial growth factor receptor-2 (VEGFR-2).[15][16] Nicotinamide, a related compound, has also demonstrated anti-melanoma activity in both in-vitro and in-vivo models.[17] These findings suggest that 2-(methylamino)nicotinic acid could be a valuable intermediate for the synthesis of novel therapeutic agents in these areas.
Pharmacokinetics and Metabolism
There is no specific pharmacokinetic data available for 2-(methylamino)nicotinic acid in the reviewed literature. However, the metabolism of nicotinic acid is well-characterized and can serve as a predictive model. Nicotinic acid is metabolized in the liver to several key metabolites, including nicotinamide (NAM), nicotinuric acid (NUA), and N-methyl-2-pyridone-5-carboxamide (2-Pyr).[18] The presence of the methylamino group in 2-(methylamino)nicotinic acid may influence its metabolic fate, potentially leading to different metabolic pathways or rates of conversion. Further studies are required to elucidate the specific absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Toxicology and Safety
The toxicological profile of 2-(methylamino)nicotinic acid has not been thoroughly investigated.[2] However, safety data sheets from chemical suppliers provide some basic hazard information. A related compound, 2-methyl-6-(methylamino)nicotinic acid, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[19]
General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, eye protection).
-
Wash hands thoroughly after handling.
The primary adverse effect associated with high doses of nicotinic acid is cutaneous flushing, a vasodilation of the skin that causes redness, warmth, and itching.[8][20] This effect is mediated by the GPR109A receptor.[8] It is unknown whether 2-(methylamino)nicotinic acid would induce a similar effect. High doses of nicotinic acid have also been associated with hepatotoxicity, particularly with sustained-release formulations.[20]
Analytical Methodologies
The analysis of nicotinic acid and its metabolites is well-established, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the methods of choice.[18][21][22][23] These techniques offer high sensitivity and specificity for the quantification of these compounds in various matrices, including biological fluids and food samples.[22][24][25]
HPLC-MS/MS for Analysis
A sensitive and specific LC-MS/MS method can be developed for the simultaneous quantification of 2-(methylamino)nicotinic acid and its potential metabolites.
Experimental Protocol: General LC-MS/MS Method
-
Sample Preparation: Plasma or tissue samples can be prepared by protein precipitation with acetonitrile, followed by centrifugation and evaporation of the supernatant. The residue is then reconstituted in the mobile phase.[22]
-
Chromatographic Separation: Separation can be achieved on a reverse-phase C18 or a cyano-propyl (CNRP) column with a gradient elution using a mobile phase of acetonitrile and water containing a small percentage of formic acid to improve ionization.[22]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. The instrument is operated in selected reaction monitoring (SRM) mode, monitoring the specific precursor-to-product ion transitions for 2-(methylamino)nicotinic acid and its internal standard.[22]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthesized compounds. The 1H and 13C NMR spectra of nicotinic acid are well-documented and can serve as a reference for the analysis of 2-(methylamino)nicotinic acid.[26][27][28] The substitution pattern on the pyridine ring will result in a characteristic set of chemical shifts and coupling constants that can be used to confirm the structure of the molecule.
Future Directions and Research Opportunities
2-(Methylamino)nicotinic acid stands as a promising, yet underexplored, molecule. The existing body of research on nicotinic acid and its derivatives provides a strong rationale for further investigation into the specific properties of this compound.
Key areas for future research include:
-
In-depth Biological Screening: A comprehensive screening of 2-(methylamino)nicotinic acid against a panel of biological targets is warranted to identify its primary mechanism of action and therapeutic potential. This should include assays for anti-inflammatory, antimicrobial, and anticancer activity.
-
Pharmacokinetic and Toxicological Profiling: Detailed ADME and toxicology studies are essential to understand the compound's behavior in a biological system and to assess its safety profile.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related derivatives, with modifications to the methylamino group and the carboxylic acid, would provide valuable insights into the structure-activity relationships and could lead to the identification of more potent and selective compounds.
-
Formulation Development: Should promising biological activity be identified, research into appropriate formulations to optimize bioavailability and minimize potential side effects would be a critical next step.
References
- 1. researchgate.net [researchgate.net]
- 2. capotchem.com [capotchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nicotinamide inhibits melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aksci.com [aksci.com]
- 20. echemi.com [echemi.com]
- 21. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. pickeringlabs.com [pickeringlabs.com]
- 26. bmse000104 Nicotinic Acid at BMRB [bmrb.io]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 28. echemi.com [echemi.com]
From Obscurity to Wonder Drug: A Technical History of Pyridine Carboxylic Acids
This in-depth technical guide explores the discovery and historical development of the foundational pyridine carboxylic acids: nicotinic acid (pyridine-3-carboxylic acid), picolinic acid (pyridine-2-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). For researchers, scientists, and drug development professionals, understanding the origins of these simple heterocyclic compounds provides a compelling narrative of scientific inquiry, serendipity, and the enduring impact of fundamental chemistry on human health and industry.
Introduction: The Unassuming Pyridine Core
The story of pyridine carboxylic acids is intrinsically linked to the parent heterocycle, pyridine. A six-membered aromatic ring containing one nitrogen atom, pyridine's seemingly simple structure belies a rich and diverse chemistry. The introduction of a carboxylic acid group to this ring gives rise to three positional isomers, each with a unique history and a distinct trajectory from laboratory curiosity to indispensable chemical entity. This guide will trace the path of each isomer, from their initial synthesis to their pivotal roles in nutrition, medicine, and industrial applications.
Nicotinic Acid: From Tobacco Alkaloid to Essential Vitamin
The history of nicotinic acid is a remarkable journey of a compound being discovered long before its profound biological significance was understood.
Early Synthesis and a Misleading Name
Nicotinic acid was first synthesized in 1867 by the oxidative degradation of nicotine, the primary alkaloid in tobacco.[1] This origin gave the compound its name, a fact that would later cause public consternation when its vital role in nutrition was revealed.[1] The early synthesis involved the oxidation of nicotine with strong oxidizing agents like potassium chromate and sulfuric acid.[1]
Experimental Protocol: Historical Synthesis of Nicotinic Acid from Nicotine
Objective: To replicate the historical synthesis of nicotinic acid via the oxidation of nicotine.
Materials:
-
Nicotine
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) for neutralization
-
Hydrochloric acid (HCl) for acidification
-
Filter paper and funnel
-
Heating apparatus (e.g., water bath)
-
Crystallization dish
Procedure:
-
Oxidation: A solution of nicotine in water is prepared. To this, a solution of potassium dichromate in concentrated sulfuric acid is slowly added with constant stirring. The reaction is exothermic and requires careful temperature control. The mixture is then heated to complete the oxidation process.
-
Neutralization and Filtration: After cooling, the reaction mixture is neutralized with a sodium hydroxide solution to precipitate chromium salts. The precipitate is removed by filtration.
-
Isolation of Nicotinic Acid: The filtrate is then acidified with hydrochloric acid to the isoelectric point of nicotinic acid, causing it to precipitate out of the solution.
-
Purification: The crude nicotinic acid is collected by filtration, washed with cold water, and then purified by recrystallization from hot water.
Causality of Experimental Choices: The use of a strong oxidizing agent like chromic acid (formed in situ from potassium dichromate and sulfuric acid) was necessary to cleave the pyrrolidine ring of the nicotine molecule while leaving the more stable pyridine ring intact, oxidizing the methyl group to a carboxylic acid. The subsequent pH adjustments are critical for separating the product from the inorganic byproducts and then isolating the amphoteric nicotinic acid at its isoelectric point where its solubility is minimal.
The Pellagra Connection and the Dawn of Vitamin B3
For decades, nicotinic acid remained a chemical curiosity. Its destiny changed with the investigation into pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia, which was rampant in the American South in the early 20th century. Through a series of meticulous epidemiological studies, Dr. Joseph Goldberger of the U.S. Public Health Service demonstrated that pellagra was caused by a dietary deficiency.[2]
In 1937, American biochemist Conrad Elvehjem isolated a substance from liver extracts that could cure a similar condition in dogs known as "black tongue." This substance was identified as nicotinic acid.[2] Subsequent clinical trials confirmed its efficacy in treating pellagra in humans.[2] To avoid the association with tobacco, the compound was given the alternative name "niacin" (from ni cotinic ac id vitamin ).[1] This discovery led to the fortification of flour and other staple foods with niacin, effectively eradicating pellagra as a major public health issue.[1]
Beyond a Vitamin: Early Industrial and Medicinal Applications
Beyond its role as a vitamin, nicotinic acid found various industrial applications. It has been used in electroplating, as a corrosion inhibitor for mild steel, and as a chemical intermediate in the synthesis of agrochemicals and dyes.[2][3] In the mid-20th century, it was also discovered that high doses of nicotinic acid could lower cholesterol levels, making it one of the earliest treatments for hyperlipidemia.[1]
| Timeline of Key Events in Nicotinic Acid History | |
| 1867 | First synthesis from nicotine. |
| Early 1900s | Pellagra emerges as a major public health crisis in the American South. |
| 1914-1930 | Dr. Joseph Goldberger's epidemiological studies link pellagra to diet. |
| 1937 | Conrad Elvehjem identifies nicotinic acid as the "pellagra-preventing" factor. |
| 1940s | Flour and grain fortification with niacin begins. |
| 1955 | Discovery of the lipid-lowering properties of nicotinic acid. |
Picolinic Acid: A Tale of Chelation and Biological Intrigue
Picolinic acid, or pyridine-2-carboxylic acid, has a more understated history compared to its 3-isomer, but its unique chemical properties have carved out a significant niche for it in both biochemistry and medicine.
Initial Synthesis and Characterization
The chelating properties of picolinic acid were first reported by the Austrian chemist Hugo Weidel in 1879, who noted its ability to form complexes with copper and iron.[4] Historically, picolinic acid has been prepared by the oxidation of α-picoline (2-methylpyridine), a component of coal tar, using potassium permanganate.[5]
Experimental Protocol: Historical Synthesis of Picolinic Acid
Objective: To synthesize picolinic acid by the oxidation of α-picoline.
Materials:
-
α-Picoline (2-methylpyridine)
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (H₂SO₄)
-
Copper(II) sulfate (CuSO₄)
-
Hydrogen sulfide (H₂S) gas or a suitable sulfide source
-
Hydrochloric acid (HCl)
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
Oxidation: α-Picoline is dissolved in water, and potassium permanganate is added portion-wise while heating and stirring. The reaction is monitored by the disappearance of the purple permanganate color.
-
Manganese Dioxide Removal: The resulting manganese dioxide precipitate is removed by filtration.
-
Formation of Copper Picolinate: The filtrate is acidified with sulfuric acid, and a solution of copper(II) sulfate is added. This causes the precipitation of the sparingly soluble copper picolinate salt.
-
Isolation of Picolinic Acid: The copper picolinate is collected by filtration and then suspended in water. Hydrogen sulfide gas is bubbled through the suspension to precipitate copper(II) sulfide.
-
Final Purification: The copper sulfide is filtered off, and the filtrate containing picolinic acid is concentrated. Upon cooling, picolinic acid crystallizes and can be further purified by recrystallization.
Causality of Experimental Choices: The oxidation of the methyl group of α-picoline requires a strong oxidizing agent like potassium permanganate. The formation of the copper salt is a key purification step, as copper picolinate is less soluble than the corresponding salts of nicotinic and isonicotinic acids, allowing for its selective precipitation. The subsequent treatment with hydrogen sulfide is a classic method for removing the copper ions to liberate the free picolinic acid.
A Natural Chelator with Medicinal Promise
Picolinic acid is a natural metabolite of the amino acid tryptophan in humans.[5] Its most significant biological role is as a chelating agent, facilitating the absorption of essential trace minerals like zinc and chromium from the intestine.[6][7] This property has led to the development of mineral supplements, such as zinc picolinate and chromium picolinate, which are valued for their high bioavailability.[6] While the early direct medicinal uses of picolinic acid itself were limited, its derivatives have found applications. For instance, hydrogenation of picolinic acid yields piperidine-2-carboxylic acid, a precursor to the local anesthetic mepivacaine.[5]
Isonicotinic Acid: The Unlikely Progenitor of a "Wonder Drug"
The story of isonicotinic acid (pyridine-4-carboxylic acid) is inextricably linked to the fight against one of humanity's most persistent diseases: tuberculosis.
Synthesis and the Serendipitous Discovery of Isoniazid
Like its isomers, isonicotinic acid can be synthesized by the oxidation of its corresponding picoline, in this case, γ-picoline (4-methylpyridine).[8] A more modern and efficient industrial method involves the ammoxidation of 4-picoline to 4-cyanopyridine, followed by hydrolysis.[8]
The most significant chapter in the history of isonicotinic acid began with the synthesis of its hydrazide derivative, isoniazid (isonicotinic acid hydrazide or INH), in 1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their doctoral research.[9] For four decades, this compound remained on the shelf, its remarkable biological activity unknown.[9]
In the late 1940s and early 1950s, researchers at Hoffmann-La Roche, Squibb, and Bayer, spurred by the discovery that the structurally related nicotinamide had some anti-tuberculosis activity, independently rediscovered isoniazid and demonstrated its potent efficacy against Mycobacterium tuberculosis.[9][10] The public announcement in 1952 hailed isoniazid as a "wonder drug," and it quickly became a cornerstone of multi-drug therapy for tuberculosis, leading to the closure of many sanatoriums.[9]
Figure 1: A timeline illustrating the key milestones in the discovery and application of the three isomers of pyridine carboxylic acid.
Conclusion
The histories of nicotinic, picolinic, and isonicotinic acids are a testament to the power of chemical synthesis and the often-unpredictable path of scientific discovery. From the oxidation of a tobacco alkaloid emerged an essential vitamin that conquered a widespread nutritional disease. From a simple coal tar derivative came a molecule whose chelating properties are fundamental to nutrient absorption. And from a forgotten doctoral thesis compound arose a "wonder drug" that revolutionized the treatment of tuberculosis. For the modern researcher, these stories underscore the importance of fundamental chemical knowledge and serve as an inspiration for the continued exploration of even the most seemingly simple molecular scaffolds in the quest for new medicines and materials.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid Market industrial applications expanding across diverse end-user segments globally — apeksha [apeksha.mataroa.blog]
- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. caringsunshine.com [caringsunshine.com]
- 7. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]
- 8. Isonicotinic acid - Wikipedia [en.wikipedia.org]
- 9. Chemical & Engineering News: Top Pharmaceuticals: Isoniazid [pubsapp.acs.org]
- 10. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of 2-(Methylamino)nicotinic Acid Analogs
Foreword: Navigating the Therapeutic Landscape of Nicotinic Acid Analogs
The pyridine-3-carboxylic acid scaffold, the core of nicotinic acid (Niacin, Vitamin B3), has proven to be a remarkably versatile template for drug discovery. Beyond its established role in managing dyslipidemia, chemical modifications to this core have unlocked a diverse array of pharmacological activities, targeting a spectrum of receptors and enzymes. This guide focuses on the pharmacological profiles of analogs of 2-(methylamino)nicotinic acid, a specific subset of nicotinic acid derivatives. Our exploration will delve into the key therapeutic targets for these analogs, the structure-activity relationships that govern their potency and selectivity, and the state-of-the-art experimental methodologies employed in their characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics derived from the nicotinic acid scaffold.
The Nicotinic Acid Core: A Privileged Scaffold with Diverse Biological Activities
Nicotinic acid itself is a well-established therapeutic agent for treating high cholesterol and triglyceride levels.[1][2] Its primary mechanism of action involves the activation of the G-protein coupled receptor GPR109A (also known as HM74A), which leads to a reduction in lipolysis in adipose tissue and decreased production of very-low-density lipoprotein (VLDL) in the liver.[3][4][5][6] However, the therapeutic utility of the nicotinic acid scaffold extends far beyond lipid management. The introduction of various substituents onto the pyridine ring has given rise to compounds with distinct pharmacological profiles, including:
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: nAChRs are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[7] Analogs of nicotine, which shares the pyridine ring structure, are well-known modulators of these receptors.
-
Angiotensin II Receptor Antagonism: Certain nicotinic acid derivatives have been identified as potent antagonists of the angiotensin II receptor, a key target in the management of hypertension.[8]
-
Antifungal and Cytostatic Activity: The nicotinic acid backbone has also been incorporated into molecules exhibiting antifungal and tumor-selective cytostatic properties.[9][10]
The focus of this guide, 2-(methylamino)nicotinic acid, represents a key structural motif. The presence of the amino group at the 2-position provides a critical vector for chemical modification, allowing for the exploration of a wide chemical space and the potential for interaction with a variety of biological targets.
Key Pharmacological Targets and Structure-Activity Relationships (SAR)
The pharmacological activity of 2-(methylamino)nicotinic acid analogs is critically dependent on the nature and position of substituents on both the pyridine ring and the exocyclic amino group.
GPR109A Agonism: Targeting Dyslipidemia
For analogs designed to retain or enhance the lipid-lowering effects of nicotinic acid, the primary target is GPR109A. The key structural features for agonism at this receptor include:
-
Carboxylic Acid Moiety: The carboxylic acid at the 3-position is essential for activity, forming a crucial interaction with an arginine residue in the transmembrane domain of the receptor.[3] Any non-acidic replacement is detrimental to activity.[8]
-
Substitution at the 2-Position: While the parent nicotinic acid is unsubstituted at this position, the introduction of an amino group, such as in 2-(methylamino)nicotinic acid, can modulate potency and selectivity. The nature of the substituent on the amino group is a key determinant of activity.
| Compound/Analog Class | Key Structural Features | Impact on GPR109A Activity | Reference |
| Nicotinic Acid | Unsubstituted pyridine-3-carboxylic acid | Endogenous agonist | [1][3] |
| Acipimox | Pyrazine derivative of nicotinic acid | Potent agonist | [4] |
| 2-(Alkylamino)nicotinic Acids | Alkyl group on the exocyclic nitrogen | Potency is highly dependent on the nature of the alkyl group | [8] |
Nicotinic Acetylcholine Receptor (nAChR) Modulation
While structurally distinct from nicotine, the pyridine core of 2-(methylamino)nicotinic acid analogs suggests the potential for interaction with nAChRs. These receptors are pentameric ion channels with various subunit compositions (e.g., α4β2, α7), each exhibiting a unique pharmacological profile.[7][11]
-
SAR for nAChR Antagonism: Studies on mecamylamine analogs, which are nAChR antagonists, have shown that methyl substituents on the nitrogen and the carbocyclic ring are important for activity.[12] The stereochemistry of the molecule can also play a role in potency.[12]
-
Allosteric Modulation: In addition to direct agonism or antagonism at the acetylcholine binding site, compounds can act as positive or negative allosteric modulators (PAMs or NAMs), binding to a different site on the receptor to enhance or inhibit its function.[11]
| Modulator Type | Mechanism of Action | Example Compounds | Reference |
| Antagonists | Block the ion channel | Mecamylamine, α-bungarotoxin | [7][12] |
| Positive Allosteric Modulators (PAMs) | Enhance agonist-induced channel opening | PNU-120596 (for α7 nAChR) | [11] |
| Negative Allosteric Modulators (NAMs) | Inhibit agonist-induced channel opening | HDMP (for α7 nAChR) | [11] |
Experimental Workflows for Pharmacological Characterization
A thorough understanding of the pharmacological profile of novel 2-(methylamino)nicotinic acid analogs requires a multi-faceted experimental approach, encompassing target engagement, functional activity, and cellular response.
Workflow for GPR109A Ligand Characterization
The following workflow outlines the key steps in identifying and characterizing novel GPR109A modulators.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 8. 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 2-exo- and 2-endo-mecamylamine analogues. Structure-activity relationships for nicotinic antagonism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Safety and Handling Guide for 2-(Methylamino)pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety, hazard, and handling information for 2-(Methylamino)pyridine-3-carboxylic acid (CAS No. 32399-13-6). As a crucial intermediate in pharmaceutical and chemical research, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes critical data from authoritative sources to provide a comprehensive overview for professionals working with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary health concern associated with this chemical is its potential to cause an allergic skin reaction.[1][2] Below is a summary of its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram |
| Skin Sensitization | 1 | Warning | H317: May cause an allergic skin reaction[1][2] |
It is important to note that the toxicological properties of this chemical have not been thoroughly investigated, and it may have other potential health effects. Therefore, it should be handled with care at all times.[3]
Toxicological Properties and First Aid Measures
The primary toxicological concern is skin sensitization.[1][2] Repeated or prolonged contact may lead to the development of an allergic skin reaction. While comprehensive toxicological data is limited, it is prudent to assume that the compound may be harmful if inhaled, ingested, or absorbed through the skin.[3]
First Aid Measures:
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
-
In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[1][3]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention or contact a Poison Control Center.[1][3]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards) are mandatory to protect against dust particles and splashes.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact. For larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be considered.[1]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][3]
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.[1]
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Inspect all PPE for defects before donning.
-
-
Handling:
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate and remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
-
Storage
Proper storage is crucial for maintaining the stability of this compound and preventing accidental release.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep in a dark place, under an inert atmosphere, at room temperature.[5][6]
-
Store away from incompatible materials and foodstuff containers.[1]
Fire and Explosion Hazard Data
While not classified as a flammable solid, this compound is a combustible material.[3]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Special Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[1][3]
-
Hazardous Combustion Products: Thermal decomposition may produce carbon oxides and nitrogen oxides.
Accidental Release and Disposal Measures
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Accidental Release Workflow
Waste Disposal
Dispose of this compound and its containers in accordance with all applicable federal, state, and local environmental regulations.[1][3] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Contact a licensed professional waste disposal service for guidance.[3]
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential to cause allergic skin reactions and other, not fully characterized, hazards. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks associated with its use. A proactive approach to safety is essential for protecting personnel and maintaining the integrity of research and development activities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. lobachemie.com [lobachemie.com]
- 5. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 32399-13-6 [chemicalbook.com]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-(methylamino)nicotinic acid
This guide provides a detailed technical analysis of the expected spectroscopic data for 2-(methylamino)nicotinic acid. In the absence of publicly available experimental spectra for this specific compound, this document leverages a predictive approach grounded in the empirical data of structurally similar analogs, namely nicotinic acid and 2-aminonicotinic acid, alongside established principles of spectroscopic interpretation. This comprehensive analysis is designed for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and related molecules.
Molecular Structure and Spectroscopic Overview
2-(methylamino)nicotinic acid, with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol , is a derivative of nicotinic acid, a form of vitamin B3. Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position and a methylamino group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of 2-(methylamino)nicotinic acid is predicted to provide key information about the number of different types of protons and their neighboring environments. The analysis will be conducted assuming a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the compound and has minimal interference in the regions of interest.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum and Interpretation
The predicted chemical shifts (δ) are presented in the table below, with a detailed interpretation following.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.9 | Doublet of doublets (dd) | ~7-8, ~1-2 |
| H-5 | ~6.6 | Triplet (t) or Doublet of doublets (dd) | ~7-8 |
| H-6 | ~8.1 | Doublet of doublets (dd) | ~7-8, ~1-2 |
| -COOH | ~13.0 | Broad singlet (br s) | - |
| -NH- | ~7.5 | Broad singlet (br s) | - |
| -CH₃ | ~2.9 | Singlet (s) | - |
Interpretation of the Predicted ¹H NMR Spectrum:
-
Aromatic Protons (H-4, H-5, and H-6): The protons on the pyridine ring are expected to appear in the aromatic region of the spectrum.
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, thus appearing at the lowest field (~8.1 ppm). It will likely appear as a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-4.
-
H-4: This proton is also in a relatively electron-deficient environment and is predicted to resonate at a downfield chemical shift (~7.9 ppm). It will likely be a doublet of doublets due to coupling with H-5 and H-6.
-
H-5: Being positioned between two carbons, H-5 is expected to be the most shielded of the aromatic protons, appearing at a more upfield position (~6.6 ppm). It will likely appear as a triplet or a doublet of doublets due to coupling with H-4 and H-6.
-
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm). The broadness is due to hydrogen bonding and chemical exchange.
-
Amine Proton (-NH-): The proton of the secondary amine is also expected to be a broad singlet, appearing around 7.5 ppm. Its chemical shift can be highly variable depending on concentration and temperature.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet at approximately 2.9 ppm.
The following diagram illustrates the predicted proton assignments on the molecular structure.
Caption: Predicted ¹H NMR assignments for 2-(methylamino)nicotinic acid.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. As with ¹H NMR, predictions are based on the analysis of similar structures.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrument Setup: A broadband probe on a 100 MHz or higher spectrometer is used.
-
Data Acquisition: Proton-decoupled mode is standard to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted chemical shifts for the seven unique carbons are listed below.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~158 |
| C-3 | ~110 |
| C-4 | ~138 |
| C-5 | ~115 |
| C-6 | ~150 |
| -COOH | ~168 |
| -CH₃ | ~28 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Aromatic Carbons (C-2 to C-6):
-
C-2 and C-6: These carbons, being directly attached to nitrogen atoms, are expected to be significantly deshielded and appear at the downfield end of the aromatic region (~158 and ~150 ppm, respectively).
-
C-4: This carbon is also deshielded and is predicted to resonate around 138 ppm.
-
C-3 and C-5: C-3, bearing the carboxylic acid group, and C-5 are expected to be more shielded, with predicted chemical shifts around 110 and 115 ppm, respectively.
-
-
Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, with a predicted chemical shift of approximately 168 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and is expected to appear at a high field, around 28 ppm.
The following diagram illustrates the predicted carbon assignments.
Caption: Predicted ¹³C NMR assignments for 2-(methylamino)nicotinic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-(methylamino)nicotinic acid is expected to show characteristic absorption bands for the carboxylic acid, secondary amine, and aromatic ring.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups.
Predicted IR Spectrum and Interpretation
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Secondary Amine) | 3500-3300 (sharp) | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Carboxylic Acid) | 1710-1680 | Stretching |
| C=C, C=N (Aromatic Ring) | 1600-1450 | Stretching |
| C-N | 1350-1250 | Stretching |
Interpretation of the Predicted IR Spectrum:
-
O-H Stretch: A very broad absorption band is expected in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.
-
N-H Stretch: A sharper, medium-intensity peak is anticipated in the 3500-3300 cm⁻¹ range, corresponding to the N-H stretching of the secondary amine.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is a key indicator of the carbonyl group in the carboxylic acid.
-
Aromatic Ring Stretches: Several bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the C=C and C=N stretching vibrations of the pyridine ring.
-
C-N Stretch: The stretching vibration of the C-N bond of the methylamino group is expected to appear in the 1350-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Predicted Mass Spectrum and Interpretation
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z of 152, corresponding to the molecular weight of the compound. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 153.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A fragment ion at m/z 134 could be observed due to the loss of a water molecule from the carboxylic acid group.
-
Loss of COOH: Decarboxylation is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion at m/z 107.
-
Loss of CH₃: Cleavage of the methyl group from the amine could lead to a fragment at m/z 137.
-
Cleavage of the Pyridine Ring: Further fragmentation of the pyridine ring can lead to a variety of smaller ions.
-
The following diagram illustrates a plausible fragmentation pathway.
Caption: Predicted fragmentation pathway for 2-(methylamino)nicotinic acid.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, although predictive, provides a robust framework for the identification and characterization of 2-(methylamino)nicotinic acid. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on the well-established principles of spectroscopy and data from closely related analogs. Researchers and scientists can use this guide as a valuable reference for interpreting experimental data and confirming the structure of this and similar compounds. It is important to note that experimental verification is the ultimate standard for structural elucidation.
An In-depth Technical Guide to the Solubility Characteristics of 2-(Methylamino)pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Methylamino)pyridine-3-carboxylic acid (CAS No. 32399-13-6). While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and established methodologies to offer a robust framework for its solubility assessment. This guide is intended to empower researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this molecule, a critical parameter in pharmaceutical sciences.
Introduction: The Significance of this compound
This compound, with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol , is a pyridine derivative of interest in medicinal chemistry and pharmaceutical development.[1][2][3][4][5] Its structure, featuring a pyridine ring, a carboxylic acid group, and a methylamino substituent, suggests a unique combination of physicochemical properties that are pivotal for its behavior in biological systems. Understanding the solubility of this compound is paramount, as it directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy.[6][7][8]
This guide will delve into the theoretical underpinnings of its expected solubility, provide actionable experimental protocols for its determination, and discuss the critical factors that can be modulated to enhance its dissolution characteristics.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. For this compound, several key features are at play:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its potential for interaction with protic solvents.
-
The Carboxylic Acid Group: This functional group is a strong hydrogen bond donor and acceptor, significantly enhancing the molecule's polarity and its potential for aqueous solubility.[9] The acidity of this group also implies that its ionization state, and therefore solubility, will be highly dependent on the pH of the medium.[9]
-
The Methylamino Group: The secondary amine can also participate in hydrogen bonding, further influencing its interaction with solvents.
The interplay of these functional groups suggests that this compound is likely to exhibit moderate to good solubility in polar protic solvents like water, especially under conditions where the carboxylic acid is ionized.
Predicted Physicochemical Properties
While extensive experimental data is sparse, some predicted physicochemical properties for this compound are available and provide a starting point for understanding its behavior.
| Property | Predicted Value | Source |
| Melting Point | 250-255°C | [2] |
| Boiling Point | 336.5±27.0 °C | [2] |
| Density | 1.327±0.06 g/cm3 | [2] |
| pKa | 1.86±0.36 | [2] |
The high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution to occur. The predicted low pKa is attributed to the carboxylic acid group, indicating that the compound will be predominantly in its ionized (and likely more soluble) carboxylate form at physiological pH.
Theoretical Framework for Solubility
The solubility of this compound can be understood through the lens of established physicochemical principles.
The Role of pH
The presence of both an acidic carboxylic acid and a basic pyridine nitrogen means that the net charge of the molecule is pH-dependent. At low pH, the pyridine nitrogen may be protonated, while at higher pH, the carboxylic acid will be deprotonated. The solubility in aqueous media is expected to be at its minimum at the isoelectric point and increase as the pH moves away from this point in either direction.[9]
Solvent Effects
The solubility of this compound will vary significantly with the choice of solvent. A qualitative prediction of solubility in common solvents is presented below:
-
Polar Protic Solvents (e.g., Water, Ethanol): Due to the presence of multiple hydrogen bonding sites, moderate to good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected due to the polar nature of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity of the compound.
Temperature Dependence
For most solid solutes, the dissolution process is endothermic, meaning that solubility tends to increase with an increase in temperature.[9] This relationship should be experimentally verified for this compound to establish its dissolution thermodynamics.
Experimental Determination of Solubility
Given the lack of published data, experimental determination of solubility is crucial. The following section outlines robust protocols for this purpose.
Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method
This is the gold-standard method for determining the intrinsic solubility of a compound.[10]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility.
Diagram: Shake-Flask Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination
Kinetic solubility assays are higher-throughput methods often employed in early drug discovery to assess the solubility of a compound from a DMSO stock solution.[7][11]
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., PBS) and mix.
-
Precipitation Monitoring: Monitor the solution for the formation of a precipitate over a defined period (e.g., 1-2 hours). This can be done visually or instrumentally using nephelometry, which measures light scattering caused by suspended particles.[6]
-
Endpoint Determination: The highest concentration that does not show precipitation is reported as the kinetic solubility.
Diagram: Factors Influencing Solubility
Caption: Interplay of Factors Governing Solubility.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound. While direct experimental data is currently limited, the principles outlined here, derived from its molecular structure and the behavior of analogous compounds, offer a solid foundation for researchers. The provided experimental protocols are robust and widely accepted in the pharmaceutical industry for generating reliable solubility data.
Future work should focus on the systematic experimental determination of the thermodynamic and kinetic solubility of this compound in a range of pharmaceutically relevant solvents and pH conditions. Such data will be invaluable for the continued development and application of this compound in scientific research and drug discovery.
References
- 1. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 32399-13-6 [chemicalbook.com]
- 4. S0059 | 2-(Methylamino)pyridine-3-carboxylic acid_Chengdu Syns Medical Technology, Co.,LTD. [syns.org]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. rheolution.com [rheolution.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocols for "2-(Methylamino)pyridine-3-carboxylic acid"
An Application Guide to the Synthesis of 2-(Methylamino)pyridine-3-carboxylic acid
Introduction and Strategic Overview
This compound is a substituted nicotinic acid derivative. Molecules within this class are recognized as crucial scaffolds and building blocks in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic synthesis of these derivatives is fundamental to the development of diverse molecular libraries for high-throughput screening and subsequent lead optimization in drug discovery programs.
The most direct and widely employed strategy for synthesizing this compound is through the functionalization of a pre-existing nicotinic acid core. Specifically, this involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is favored due to the electronic properties of the pyridine ring; the ring nitrogen and the electron-withdrawing carboxylic acid group at the 3-position activate the 2-position for attack by a nucleophile. This guide provides detailed protocols for the synthesis using readily available 2-halonicotinic acid precursors.
Core Synthetic Principle: Nucleophilic Aromatic Substitution (SNAr)
The key transformation relies on the reaction of a 2-halonicotinic acid (typically 2-chloro- or 2-fluoronicotinic acid) with methylamine. Methylamine acts as the nucleophile, displacing the halide at the C2 position of the pyridine ring.
The general reaction scheme is as follows:
References
Application Notes and Protocols for Ullmann Reaction Conditions for 2-Arylaminonicotinic Acids
Introduction: The Strategic Importance of 2-Arylaminonicotinic Acids
2-Arylaminonicotinic acids are a pivotal class of compounds in medicinal chemistry and drug development.[1][2] This structural motif is the core of several non-steroidal anti-inflammatory drugs (NSAIDs), including niflumic acid, and its analogues are continuously explored for a wide range of therapeutic applications, including as potential anticancer and antiviral agents.[1][2][3] The synthesis of these molecules is, therefore, of significant interest to researchers in both academic and industrial settings.
The Ullmann condensation, a copper-catalyzed N-arylation reaction, remains a cornerstone for the construction of the crucial C-N bond in these molecules.[1][2][4] Historically, the Ullmann reaction was notorious for requiring harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4][5] However, the advent of modern catalytic systems, often employing specific ligands, has dramatically expanded the scope and utility of this transformation, allowing for milder and more efficient syntheses.[4][6]
This comprehensive guide provides an in-depth analysis of the Ullmann reaction conditions tailored for the synthesis of 2-arylaminonicotinic acids. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Copper-Catalyzed N-Arylation Cycle
The precise mechanism of the Ullmann reaction has been a subject of extensive study, with the currently accepted pathway involving a Cu(I)/Cu(III) catalytic cycle.[7][8] While alternative mechanisms have been proposed, the oxidative addition-reductive elimination pathway provides a robust framework for understanding the reaction and optimizing conditions.
The catalytic cycle can be conceptualized in the following key steps:
-
Formation of the Active Catalyst: The reaction is typically initiated by a Cu(I) species, which can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) precursor.
-
Ligand Association: A ligand, often a bidentate N,N- or N,O-donor, coordinates to the Cu(I) center. This step is crucial for solubilizing the copper species, preventing catalyst deactivation, and modulating its reactivity.
-
Deprotonation of the Amine: A base deprotonates the aniline derivative, forming an anilide which can then coordinate to the copper center.
-
Oxidative Addition: The aryl halide (in this case, a 2-halonicotinic acid) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III) intermediate. This is often the rate-determining step of the cycle.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the Cu(III) complex, releasing the 2-arylaminonicotinic acid product and regenerating the active Cu(I) catalyst.
Caption: Figure 1: Simplified Catalytic Cycle of the Ullmann Condensation.
Optimizing Reaction Parameters: A Guide to Success
The success of the Ullmann synthesis of 2-arylaminonicotinic acids hinges on the careful selection and optimization of several key parameters.
Copper Source: The Heart of the Catalyst
Both Cu(I) and Cu(II) salts can be effective catalyst precursors, with Cu(I) being the active species in the catalytic cycle.[7]
-
Cu(I) Salts (CuI, CuBr, CuCl): These are the most commonly used and often provide higher reactivity as they do not require an initial reduction step. CuI is frequently the catalyst of choice.
-
Cu(II) Salts (Cu(OAc)₂, CuSO₄): These can also be effective, particularly in reactions open to the air, as they are more stable. An in situ reduction to Cu(I) is believed to occur under the reaction conditions.
-
Copper Powder: Traditional Ullmann reactions utilized copper powder, often activated with iodine or other reagents. Modern protocols generally favor the more reproducible results obtained with copper salts.
The Ligand: Enhancing Reactivity and Selectivity
The introduction of ligands has been a transformative development in Ullmann chemistry, enabling reactions to proceed under much milder conditions. For the synthesis of 2-arylaminonicotinic acids, the choice of ligand is critical.
-
N,N-Chelating Ligands: 1,10-Phenanthroline and its derivatives are classic ligands for Ullmann reactions and have been shown to be effective in the synthesis of related N-aryl compounds.
-
N,O-Chelating Ligands: Amino acids, such as L-proline and N,N-dimethylglycine, are inexpensive, readily available, and highly effective ligands that can significantly accelerate the reaction rate.
-
Diamine Ligands: N,N'-Dimethylethylenediamine (DMEDA) is another widely used ligand that has proven effective in a variety of Ullmann C-N couplings.
The Base: A Crucial Promoter
The base plays a multifaceted role in the Ullmann reaction. Its primary function is to deprotonate the aniline, but it can also influence the solubility of the reactants and the activity of the copper catalyst.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are the most commonly employed bases. K₂CO₃ is often a good starting point due to its moderate basicity and low cost.
-
Organic Bases: In some cases, organic bases like diisopropylethylamine (DIPEA) may be used, particularly in microwave-assisted protocols.
The Solvent: The Reaction Medium
The choice of solvent is critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature.
-
Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for Ullmann reactions due to their high boiling points and ability to dissolve a wide range of substrates and reagents.
-
Ethereal Solvents: Dioxane and diglyme are also viable options, particularly when milder conditions are desired.
-
"Green" Solvents: Recent advancements have demonstrated the feasibility of using high-temperature water as a solvent, offering a more environmentally benign alternative.[2][9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-arylaminonicotinic acids via the Ullmann condensation.
Protocol 1: General Procedure for the Synthesis of 2-(Arylamino)nicotinic Acids in High-Temperature Water[2][9]
This protocol is adapted from a greener approach to the Ullmann condensation.
Caption: Figure 2: Workflow for the Synthesis of 2-(Arylamino)nicotinic Acids in Water.
Materials:
-
2-Chloronicotinic acid
-
Substituted aniline
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Hydrochloric acid (HCl), aqueous solution
-
Sealed reaction vessel (e.g., a pressure tube or autoclave)
Procedure:
-
To a sealed reaction vessel, add 2-chloronicotinic acid (1.0 equiv), the corresponding aniline derivative (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).
-
Add a sufficient amount of deionized water to ensure all reagents are suspended.
-
Seal the vessel and place it in a preheated oil bath or heating mantle.
-
Heat the reaction mixture to 150-180 °C with vigorous stirring for 12-24 hours. The optimal temperature and time will depend on the specific substrates.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vessel to room temperature.
-
Carefully open the vessel and transfer the reaction mixture to a beaker.
-
Acidify the mixture to pH 2-3 by the dropwise addition of aqueous HCl. This will precipitate the 2-arylaminonicotinic acid product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the solid product under vacuum to yield the crude 2-arylaminonicotinic acid. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Ligand-Accelerated Ullmann Synthesis of Niflumic Acid
This protocol is a representative example of a modern, ligand-accelerated Ullmann reaction for the synthesis of a specific 2-arylaminonicotinic acid, niflumic acid.
Materials:
-
2-Chloronicotinic acid
-
3-(Trifluoromethyl)aniline
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chloronicotinic acid (1.0 equiv), potassium carbonate (2.0 equiv), and copper(I) iodide (0.1 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe, followed by 3-(trifluoromethyl)aniline (1.1 equiv) and DMEDA (0.2 equiv).
-
Heat the reaction mixture to 110-120 °C with vigorous stirring for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization to obtain pure niflumic acid.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various reported conditions for the Ullmann synthesis of 2-arylaminonicotinic acids, providing a quick reference for reaction optimization.
| Entry | Aryl Halide | Amine | Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloronicotinic acid | Aniline | - | - | K₂CO₃ (2) | Water | 180 | 24 | 92 | [2] |
| 2 | 2-Chloronicotinic acid | 4-Methylaniline | - | - | K₂CO₃ (2) | Water | 180 | 24 | 95 | [2] |
| 3 | 2-Chloronicotinic acid | 3-Methoxyaniline | - | - | K₂CO₃ (2) | Water | 180 | 24 | 88 | [2] |
| 4 | 2-Chloronicotinic acid | 3-(Trifluoromethyl)aniline | CuI (10) | DMEDA (20) | K₂CO₃ (2) | DMF | 110 | 12 | ~85 | Adapted |
| 5 | 2-Chloronicotinic acid | 2,3-Dimethylaniline | Cu(OAc)₂ (5) | L-proline (10) | K₃PO₄ (2) | DMSO | 100 | 16 | ~80 | Adapted |
Conclusion and Future Outlook
The Ullmann reaction remains a powerful and versatile tool for the synthesis of 2-arylaminonicotinic acids. The evolution from harsh, classical conditions to milder, ligand-accelerated protocols has significantly broadened the applicability of this reaction in modern drug discovery and development. The choice of copper source, ligand, base, and solvent must be carefully considered and optimized for each specific substrate combination to achieve high yields and purity. The development of even more active and robust catalytic systems, as well as the exploration of greener reaction media, will continue to be an active area of research, further enhancing the utility of the Ullmann reaction in the synthesis of these important pharmaceutical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities [pharmacia.pensoft.net]
- 4. Ullmann coupling-An overview - operachem [operachem.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Synthesis of 2-(methylamino)nicotinic Acid via Nucleophilic Aromatic Substitution of 2-chloronicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(methylamino)nicotinic acid, a valuable intermediate in pharmaceutical and agrochemical research.[1][2][3] The primary method detailed herein is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with methylamine. We present a field-proven, microwave-assisted protocol that offers significant advantages in terms of reaction time and yield over traditional methods.[4][5] This guide includes a thorough examination of the reaction mechanism, a detailed step-by-step experimental protocol, safety and handling guidelines, and methods for purification and characterization. The content is designed for researchers, scientists, and drug development professionals, providing the technical accuracy and practical insights necessary for successful synthesis.
Introduction and Scientific Background
2-substituted nicotinic acid derivatives are crucial structural motifs in a wide array of biologically active compounds.[6] Their applications range from anti-inflammatory drugs to advanced herbicides.[1][3] Specifically, 2-(methylamino)nicotinic acid serves as a key building block in medicinal chemistry for creating more complex molecules.[2]
The synthesis route from 2-chloronicotinic acid is a common and efficient pathway. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the adjacent carboxylic acid group. This electronic arrangement facilitates its displacement by a nucleophile, in this case, methylamine. While conventional heating methods are effective, the use of microwave irradiation has been shown to dramatically accelerate the reaction, often leading to higher yields and cleaner product profiles in a fraction of the time.[4][7]
Principle and Reaction Mechanism
The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitution on aliphatic carbons (SN1/SN2), the SNAr mechanism involves a two-step addition-elimination process.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine (the nucleophile) attacks the electron-deficient carbon atom bonded to the chlorine atom on the pyridine ring. This is the rate-determining step. The electron-withdrawing nature of the ring nitrogen and the carboxyl group at the 3-position is critical, as it stabilizes the negative charge that develops on the ring.
-
Formation of the Meisenheimer Complex: The attack results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily broken.
-
Elimination and Re-aromatization: The complex is unstable and rapidly collapses. The chloride ion, being a good leaving group, is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, 2-(methylamino)nicotinic acid.
Materials and Safety
3.1 Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chloronicotinic Acid | ≥98% | Major Chemical Supplier | |
| Methylamine Solution | 40% in H₂O | Major Chemical Supplier | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Major Chemical Supplier | For pH adjustment |
| Deionized Water | High Purity | Laboratory Source | |
| Microwave Synthesizer | - | e.g., Biotage, CEM | Capable of reaching 140°C and monitoring pressure. |
| Microwave Reaction Vials | - | Supplier Specific | With appropriate caps and septa. |
| Magnetic Stirrer & Stir Bars | - | Laboratory Supply | |
| pH Meter or pH strips | - | Laboratory Supply | |
| Buchner Funnel & Flask | - | Laboratory Supply | For filtration. |
| Rotary Evaporator | - | Laboratory Supply | For solvent removal. |
3.2 Safety and Handling Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
2-Chloronicotinic Acid (CAS: 2942-59-8): Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1] Avoid breathing dust and ensure thorough washing after handling.[1] Store in a dry, cool, and well-ventilated place away from strong oxidizing agents, acids, and bases.[8]
-
Methylamine (CAS: 74-89-5): Extremely flammable gas/liquid and vapor.[9][10] Harmful if inhaled and causes severe skin burns and eye damage.[9][11] The reaction is exothermic and generates pressure. Use only in a well-ventilated area and keep away from ignition sources.[12]
-
Microwave Synthesizer: Reactions can develop high pressure.[4] Always use the correct vial and cap combination and never exceed the recommended volume for the vial size. Ensure the instrument's pressure and temperature sensors are functioning correctly.
Detailed Experimental Protocol (Microwave-Assisted)
This protocol is adapted from a high-yield procedure reported in the literature.[4]
4.1 Reaction Setup
-
Place a suitable magnetic stir bar into a 10-20 mL microwave reaction vial.
-
Weigh and add 2-chloronicotinic acid (e.g., 1.00 g, 6.35 mmol) to the vial.
-
In a fume hood, carefully add deionized water (e.g., 5 mL) to the vial.
-
Add aqueous methylamine solution (40% w/w, e.g., 7 equivalents, ~3.45 mL, 44.4 mmol). Caution: The addition may be exothermic.
4.2 Microwave Irradiation
-
Securely cap the reaction vial.
-
Place the vial into the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 140 °C
-
Ramp Time: 2 minutes
-
Hold Time: 1.5 hours (90 minutes)
-
Stirring: High
-
Absorption Level: High (or as appropriate for the instrument)
-
-
Start the irradiation program. Monitor the reaction temperature and pressure throughout the run.
4.3 Work-up and Product Isolation
-
Once the reaction is complete, allow the vial to cool to room temperature (below 40°C) before handling.
-
Carefully uncap the vial in the fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove excess methylamine and some water.
-
Dissolve the resulting residue in a minimum amount of warm deionized water.
-
Slowly adjust the pH of the solution to approximately 6.5 by adding concentrated HCl dropwise while stirring.[4] The product is amphoteric; careful pH control is crucial for precipitation.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with a small amount of cold deionized water to remove residual salts.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
4.4 Expected Results and Characterization
-
Yield: High yields, often up to 98%, are achievable with this method.[4][5]
-
Appearance: A white to off-white solid.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Melting Point analysis.
Concluding Remarks
The microwave-assisted synthesis of 2-(methylamino)nicotinic acid from 2-chloronicotinic acid is a robust, efficient, and rapid method suitable for modern research and development laboratories. The key to success lies in careful control of reaction parameters, particularly temperature and pH during work-up, and strict adherence to safety protocols. This application note provides a validated framework to empower scientists in the synthesis of this important chemical intermediate.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Cas 2942-59-8,2-Chloronicotinic acid | lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. produkte.linde-gas.at [produkte.linde-gas.at]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. airgas.com [airgas.com]
The Versatile Scaffold: Applications of 2-(Methylamino)pyridine-3-carboxylic Acid in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine-3-carboxylic acid moiety, a bioisostere of nicotinic acid (Vitamin B3), stands out as a privileged scaffold. Its inherent drug-like properties, including metabolic stability and favorable pharmacokinetics, have made it a cornerstone in the design of numerous therapeutic agents.[1][2] The introduction of a methylamino group at the 2-position, yielding 2-(methylamino)pyridine-3-carboxylic acid , further enriches its chemical space, offering a key vector for molecular interactions and opportunities for derivatization. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this versatile chemical entity.
While direct and extensive literature on the standalone biological activity of this compound is emerging, its significance is profoundly demonstrated through the vast body of research on its close analogs and derivatives. These studies reveal a broad spectrum of pharmacological activities, positioning this scaffold as a critical building block in the development of novel therapeutics for a range of diseases, from inflammatory conditions to cancer. This guide will delve into these applications, providing both the conceptual framework and practical methodologies to harness the potential of this valuable compound.
Core Applications in Drug Discovery
The 2-(amino)pyridine-3-carboxylic acid framework is a recurring motif in compounds exhibiting potent biological effects. The methylamino variant, in particular, offers a balance of lipophilicity and hydrogen bonding capability that is advantageous for target engagement.
Anti-inflammatory Agents: A Legacy of NSAIDs and Beyond
The most prominent application of the broader 2-(arylamino)nicotinic acid class is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). A prime example is Flunixin , a potent analgesic and anti-inflammatory agent used extensively in veterinary medicine.[3] Flunixin is 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid, underscoring the therapeutic precedent for this scaffold.
The anti-inflammatory mechanism of this class of compounds is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. The this compound scaffold can be envisioned as a foundational fragment for novel COX inhibitors.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-(arylamino)nicotinic acids.
Objective: To synthesize this compound from 2-chloronicotinic acid and methylamine.
Materials:
-
2-Chloronicotinic acid
-
40% Aqueous methylamine solution
-
Microwave reactor
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloronicotinic acid (1.0 eq) and 40% aqueous methylamine solution (5.0 eq).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess methylamine and water.
-
Acidification: Dissolve the residue in a minimal amount of water and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification (if necessary): The crude product can be recrystallized from an appropriate solvent system like ethanol/water to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, often leading to higher yields and cleaner reactions in a shorter time.
-
Excess Methylamine: Using a large excess of the amine nucleophile drives the reaction to completion.
-
Acidification: The product is an amino acid and will be soluble in both acidic and basic solutions. Adjusting the pH to its isoelectric point (around 3-4) minimizes its solubility, allowing for precipitation and easy isolation.
Kinase Inhibitors: Targeting Cellular Signaling in Cancer and Inflammation
The pyridine core is a well-established pharmacophore in the design of kinase inhibitors. The 2-aminopyridine moiety, in particular, is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This has been successfully exploited in the development of inhibitors for targets like Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which is implicated in diabetes, cancer, and inflammation.[4]
Furthermore, N-methyl nicotinamide, a close analog, has been identified as a highly selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in pro-inflammatory cytokine signaling.[5] This highlights the potential of the this compound scaffold in developing both ATP-competitive and allosteric kinase inhibitors.
Workflow for Kinase Inhibitor Screening:
Caption: Kinase inhibitor discovery workflow.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: MAP4K4)
Objective: To determine the inhibitory activity of this compound derivatives against a specific kinase.
Materials:
-
Recombinant human MAP4K4 enzyme
-
Kinase substrate (e.g., myelin basic protein, MBP)
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase buffer, recombinant MAP4K4 enzyme, and the specific substrate.
-
Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Trustworthiness of the Protocol: This is a standard and widely accepted method for measuring kinase activity. The use of radiolabeled ATP provides a direct and sensitive measure of substrate phosphorylation.
Antimicrobial and Antifungal Agents
Derivatives of 2-pyridone-3-carboxylic acid have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[3][6] The proposed mechanism for some of these compounds involves the inhibition of DNA gyrase, an essential bacterial enzyme.[3][6] The this compound scaffold can serve as a starting point for the synthesis of novel antibacterial agents with this mode of action.
Data Presentation: Antimicrobial Activity of Related Scaffolds
| Compound Class | Organism | Activity (MIC/IC50) | Reference |
| 2-Pyridone-3-carboxylic acid derivatives | S. aureus | Excellent activity reported | [3][6] |
| 2-Pyridone-3-carboxylic acid derivatives | E. coli | Moderate activity reported | [3][6] |
| 2-Pyridone-3-carboxylic acid derivatives | C. albicans | Moderate activity reported | [3][6] |
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound are limited, we can infer key relationships from related structures.
Caption: Key pharmacophoric features.
-
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for interactions with many biological targets, including the hinge region of kinases.[1][2]
-
The Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor and can form salt bridges with basic residues in a target protein. It also enhances the aqueous solubility of the molecule.[1][2]
-
The 2-Methylamino Group: The N-H group can act as a hydrogen bond donor. The methyl group provides a degree of lipophilicity and can be replaced with larger alkyl or aryl groups to probe steric pockets in the binding site.
Conclusion and Future Directions
This compound is a valuable and versatile scaffold in medicinal chemistry. While its direct therapeutic applications are still under exploration, the extensive research on its derivatives clearly demonstrates its potential in the development of anti-inflammatory, anticancer, and antimicrobial agents. The synthetic accessibility and the presence of multiple points for chemical modification make it an attractive starting point for fragment-based drug discovery and lead optimization campaigns. Future research should focus on synthesizing and screening libraries of compounds based on this core structure to unlock its full therapeutic potential.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3891761A - N-Methyl-d-glucamine salt of 2(2-methyl-3{40 -trifluoro-methylanilino) nicotinic acid in the treatment of pain - Google Patents [patents.google.com]
- 4. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives | MDPI [mdpi.com]
Application Notes and Protocols: 2-(Methylamino)nicotinic Acid as a Versatile Synthetic Building Block
Prepared for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-(methylamino)nicotinic acid, a valuable heterocyclic building block in modern synthetic and medicinal chemistry. We will delve into its synthesis, key reactions, and its application in the construction of diverse molecular scaffolds with significant therapeutic potential. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the 2-Aminonicotinate Scaffold
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs.[1][2] The pyridine ring serves as a versatile and tunable scaffold, and strategic functionalization allows for the development of novel therapeutic agents targeting a wide array of biological pathways.[3][4]
2-(Methylamino)nicotinic acid, specifically, offers two orthogonal points for chemical modification: the carboxylic acid at the C3 position and the secondary amine at the C2 position. This bifunctionality makes it an exceptionally useful starting material for generating libraries of compounds for drug discovery campaigns. Derivatives of the closely related 2-(arylamino)nicotinic acid scaffold are well-known non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the therapeutic promise embedded in this structural motif.[5][6]
Core Synthesis of 2-(Methylamino)nicotinic Acid
The most direct and efficient route to 2-(methylamino)nicotinic acid is through the nucleophilic aromatic substitution (SNAr) reaction on 2-chloronicotinic acid. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid group, facilitates the displacement of the chloride at the C2 position by an amine nucleophile.[7]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism involves the attack of the nucleophile (methylamine) on the electron-poor carbon atom bearing the leaving group (chloride). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion re-establishes the aromaticity of the ring, yielding the substituted product. Microwave irradiation is often employed to accelerate this transformation, significantly reducing reaction times compared to conventional heating.[8]
Caption: Synthesis pathway for 2-(methylamino)nicotinic acid.
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from methodologies reported for the amination of 2-chloronicotinic acid.[8]
Materials:
-
2-Chloronicotinic acid (1.0 eq.)
-
40% Aqueous methylamine solution (3.0-5.0 eq.)
-
Water (as solvent)
-
Microwave synthesis vials
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, suspend 2-chloronicotinic acid (e.g., 1.0 g, 6.35 mmol) in 5 mL of deionized water.
-
Reagent Addition: Add 40% aqueous methylamine solution (3.0 eq., 1.48 mL, 19.05 mmol) to the suspension.
-
Sealing and Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 2 hours or 140°C for 1.5 hours.[8] Monitor the reaction progress by TLC or LC-MS by taking a small aliquot and acidifying it before spotting/injection.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Carefully uncap the vial in a fume hood.
-
Precipitation: Acidify the reaction mixture to pH ~4-5 with 1M HCl. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified 2-(methylamino)nicotinic acid under vacuum to a constant weight. The product is typically obtained in high yield and purity.
Causality and Trustworthiness:
-
Why microwave heating? It provides rapid and uniform heating, drastically reducing reaction times from many hours (under conventional reflux) to 1.5-2 hours.[8]
-
Why aqueous conditions? Using water as a solvent is a key principle of green chemistry, avoiding the use of hazardous organic solvents.[9]
-
Why acidification? 2-(Methylamino)nicotinic acid is amphoteric. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous medium, leading to efficient precipitation and isolation.
Applications as a Synthetic Building Block
The true utility of 2-(methylamino)nicotinic acid lies in its capacity to serve as a scaffold for diversification. The carboxylic acid is readily derivatized, while the N-methylamino group can participate in further reactions or act as a key pharmacophoric feature.
Caption: Key reactions of 2-(methylamino)nicotinic acid.
Protocol 2: General Procedure for Amide Coupling
Amide bond formation is one of the most common reactions in drug development. This protocol provides a general method for coupling 2-(methylamino)nicotinic acid with a primary or secondary amine.
Materials:
-
2-(Methylamino)nicotinic acid (1.0 eq.)
-
Amine of choice (R-NH₂, 1.1 eq.)
-
Coupling agent: HATU (1.1 eq.) or EDC (1.2 eq.) with HOBt (1.2 eq.)
-
Base: Diisopropylethylamine (DIPEA, 3.0 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(methylamino)nicotinic acid (1.0 eq.) and dissolve it in anhydrous DMF.
-
Activation: Add the coupling agent(s) (e.g., HATU) and the base (DIPEA). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the active ester intermediate.
-
Amine Addition: Add the desired amine (1.1 eq.) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Rationale and Field Insights:
-
Choice of Coupling Agent: HATU is a highly efficient, modern coupling reagent that often provides faster reaction times and higher yields, especially for hindered amines. The classic EDC/HOBt combination is more cost-effective and suitable for many standard couplings.
-
Role of the Base: DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction and facilitate the coupling process without competing with the primary amine nucleophile.
Application Example: Synthesis of Potential Anti-Inflammatory Agents
Derivatives of 2-anilinonicotinic acids are known inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[6][10] By analogy, novel derivatives of 2-(methylamino)nicotinic acid can be synthesized and screened for similar activities.
Data Summary: Related Nicotinic Acid Derivatives and Biological Activity
| Compound Class | Target/Activity | Reference |
| 2-(Arylamino)nicotinic acids | COX-1/COX-2 Inhibition, Anti-inflammatory | [6] |
| Novel Nicotinic Acid Amides | Anti-inflammatory (TNF-α, IL-6, iNOS, COX-2 inhibition) | [10] |
| Acylhydrazones of Nicotinic Acid | Antibacterial (Gram-positive), Antifungal (Candida) | [11][12] |
Synthetic Workflow for Screening Library Generation
The following workflow outlines a typical process in a drug discovery setting, starting from the building block.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(Methylamino)pyridine-3-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring and its derivatives are foundational scaffolds for the development of novel therapeutics. Among these, 2-(Methylamino)pyridine-3-carboxylic acid, also known as 2-(methylamino)nicotinic acid, has emerged as a particularly valuable chemical intermediate. Its unique arrangement of a carboxylic acid, a secondary amine, and a pyridine ring provides a versatile platform for constructing complex heterocyclic systems, most notably in the synthesis of kinase inhibitors. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use, tailored for researchers, scientists, and professionals in drug development.
Compound Profile:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 32399-13-6[1] |
| Molecular Formula | C₇H₈N₂O₂[1] |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | Off-white to pale purple solid |
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The primary application of this compound lies in its role as a precursor for the synthesis of fused heterocyclic compounds, particularly pyridopyrimidines. The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in the core of potent and selective kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.
The strategic importance of this compound stems from the ortho-positioning of the methylamino and carboxylic acid groups. This arrangement is primed for cyclization reactions to form the pyrimidine ring fused to the initial pyridine core.
Synthetic Pathways and Protocols
This section details two key synthetic transformations utilizing this compound: amide bond formation and subsequent cyclization to form a pyridopyrimidinone core.
Amide Bond Formation: The Initial Coupling Step
The carboxylic acid moiety of this compound is a key handle for introducing diversity into the final molecule. Standard amide coupling reactions can be employed to attach various amine-containing fragments. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and purity.[4][5]
Rationale for Reagent Selection:
-
Coupling Reagents (e.g., HATU, HBTU, EDC/HOBt): These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often preferred for its high efficiency and low rate of racemization.[6]
-
Base (e.g., DIPEA, Et₃N): A non-nucleophilic base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity.[7]
-
Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.
Experimental Protocol: Amide Coupling with Aniline
This protocol describes a general procedure for the coupling of this compound with aniline.
Materials:
-
This compound
-
Aniline
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add aniline (1.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 eq) to the mixture, followed by the portion-wise addition of HATU (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Workflow for Amide Coupling:
Caption: Workflow for amide bond formation.
Cyclization to Pyrido[2,3-d]pyrimidin-7(8H)-ones
The amide product from the previous step can undergo an intramolecular cyclization to form the pyridopyrimidinone ring system. This reaction is typically acid- or base-catalyzed and often requires elevated temperatures.
Rationale for Cyclization Conditions:
The choice of cyclization conditions depends on the nature of the amide. Acidic conditions can protonate the carbonyl oxygen, making the carbon more electrophilic for the intramolecular attack by the pyridine nitrogen. Alternatively, a strong base can be used to deprotonate the amide nitrogen, facilitating the cyclization.
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol describes a general procedure for the acid-catalyzed cyclization of 2-(methylamino)-N-phenyl-pyridine-3-carboxamide.
Materials:
-
2-(Methylamino)-N-phenyl-pyridine-3-carboxamide
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
High-boiling point solvent (e.g., diphenyl ether) - Optional
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Mechanical stirrer
Procedure:
-
In a round-bottom flask, place the 2-(methylamino)-N-phenyl-pyridine-3-carboxamide (1.0 eq).
-
Add polyphosphoric acid (PPA) (10-20 times the weight of the starting material).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the product precipitates.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude pyridopyrimidinone.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure product.
Reaction Scheme for Pyridopyrimidinone Synthesis:
Caption: Synthesis of the pyridopyrimidinone core.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin irritation and allergic reactions.[2][8] All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[8]
Conclusion: A Key Building Block for Future Therapeutics
This compound is a valuable and versatile intermediate in medicinal chemistry. Its ability to serve as a scaffold for the synthesis of pyridopyrimidines and other complex heterocyclic systems makes it a crucial tool in the development of novel therapeutics, particularly in the field of kinase inhibition. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important chemical entity.
References
- 1. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of 2-(methylamino)nicotinic acid
Foreword: A Comprehensive Approach to Molecular Characterization
In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 2-(methylamino)nicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this compound holds potential as a key intermediate or active pharmaceutical ingredient (API). Its structural nuances—a secondary amine and a carboxylic acid on a pyridine ring—necessitate a multi-faceted analytical approach to confirm its identity, purity, and stability.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond mere procedural lists to explain the rationale behind the selection of specific techniques and experimental parameters. The protocols provided herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(methylamino)nicotinic acid is fundamental to the development of appropriate analytical methods.
-
Chemical Structure:

-
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂O₂ | ChemBridge Corporation[1] |
| Molecular Weight | 152.15 g/mol | ChemBridge Corporation[1] |
| CAS Number | 32399-13-6 | ChemBridge Corporation[1] |
| LogP | 1.95 | ChemBridge Corporation[1] |
| Form | Solid | ChemBridge Corporation[1] |
| Purity (Typical) | ≥95% | ChemBridge Corporation[1] |
Spectroscopic Characterization
Spectroscopic techniques provide fingerprint-level information about the molecular structure and electronic properties of 2-(methylamino)nicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in 2-(methylamino)nicotinic acid.
Expertise & Experience: The expected chemical shifts and coupling constants can be predicted by drawing analogies with nicotinic acid and considering the electronic effects of the methylamino substituent.[2][3][4] The electron-donating methylamino group at the 2-position will likely shield the protons on the pyridine ring relative to nicotinic acid itself, causing upfield shifts.
Expected ¹H NMR Spectral Features:
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns (doublets, doublet of doublets).
-
Methyl Protons: A singlet or doublet (if coupled to the N-H proton) in the aliphatic region (typically δ 2.5-3.5 ppm).
-
Amine Proton (N-H): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
-
Carboxylic Acid Proton (O-H): A very broad singlet, often far downfield (δ > 10 ppm), and may not be observed depending on the solvent used (e.g., D₂O would result in its exchange).
Expected ¹³C NMR Spectral Features:
-
Six distinct signals for the seven carbon atoms (some may overlap).
-
Carboxylic Carbonyl: A signal in the downfield region (δ ~165-175 ppm).
-
Pyridine Ring Carbons: Signals in the aromatic region (δ ~120-160 ppm).
-
Methyl Carbon: A signal in the upfield, aliphatic region (δ ~25-35 ppm).
Protocol 1: NMR Analysis of 2-(methylamino)nicotinic acid
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice as it can dissolve both the amine and carboxylic acid functionalities and allows for the observation of N-H and O-H protons.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire a ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more).
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC (to establish direct C-H correlations) to aid in definitive signal assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expertise & Experience: The FTIR spectrum of 2-(methylamino)nicotinic acid will be a composite of the vibrations from the carboxylic acid, the secondary amine, and the substituted pyridine ring. The interpretation relies on comparing the observed absorption bands with known frequencies for these functional groups.[5][6][7]
Expected Characteristic FTIR Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching, H-bonded | 2500-3300 (broad) |
| N-H (Secondary Amine) | Stretching | 3300-3500 (moderate) |
| C-H (Aromatic) | Stretching | 3000-3100 (sharp) |
| C-H (Aliphatic, Methyl) | Stretching | 2850-2960 (sharp) |
| C=O (Carboxylic Acid) | Stretching | 1680-1720 (strong, sharp) |
| C=C, C=N (Aromatic Ring) | Stretching | 1450-1620 (multiple bands) |
| C-N | Stretching | 1250-1350 |
| C-O | Stretching | 1210-1320 |
Protocol 2: FTIR Analysis using KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophores.
Expertise & Experience: The pyridine ring in 2-(methylamino)nicotinic acid is the primary chromophore. The absorption maxima (λmax) will be influenced by the substituents and the solvent pH. The n→π* and π→π* transitions of the pyridine moiety are expected.[8][9] The UV spectrum of nicotinic acid typically shows a maximum around 262 nm.[10] The presence of the methylamino group may cause a slight bathochromic (red) shift.
Protocol 3: Determination of UV-Vis Absorption Maxima (λmax)
-
Sample Preparation:
-
Prepare a stock solution of 2-(methylamino)nicotinic acid (e.g., 100 µg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
From the stock solution, prepare a dilute solution (e.g., 5-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.2-0.8 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes.
-
-
Data Acquisition:
-
Fill one cuvette with the solvent to be used as the blank.
-
Fill the second cuvette with the sample solution.
-
Perform a baseline correction with the blank cuvette.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
The determined λmax can be used for quantitative analysis using the Beer-Lambert law.
-
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of 2-(methylamino)nicotinic acid and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of small polar molecules like nicotinic acid and its derivatives.[11][12]
Expertise & Experience: The zwitterionic nature of 2-(methylamino)nicotinic acid (possessing both a basic amine and an acidic carboxyl group) makes pH a critical parameter in method development. An acidic mobile phase (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen and the methylamino group, leading to good retention on a C18 column. Ion-pair chromatography could also be employed to improve peak shape and retention.[13]
Protocol 4: Purity Determination by RP-HPLC
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at λmax (e.g., 262 nm) or Diode Array Detector (DAD) |
-
Sample Preparation:
-
Prepare a sample solution of ~1 mg/mL in the mobile phase (initial conditions) or a suitable solvent like a water/acetonitrile mixture.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the sample and acquire the chromatogram.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.
Expertise & Experience: Due to its low volatility and the presence of polar functional groups (carboxylic acid and amine), 2-(methylamino)nicotinic acid is not directly amenable to GC analysis. Derivatization is required to convert it into a more volatile and thermally stable compound. Silylation (e.g., with N-Methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) is a common approach for compounds with active hydrogens.[14]
Protocol 5: GC-MS Analysis via Silylation
-
Derivatization:
-
Place a small, accurately weighed amount of the dried sample (e.g., 1 mg) into a reaction vial.
-
Add 100 µL of a silylating agent (e.g., MSTFA) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
-
Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum of the derivatized compound. The molecular ion and characteristic fragmentation patterns will confirm the identity.
-
Mass Spectrometry for High-Sensitivity Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds in complex biological matrices due to its exceptional sensitivity and selectivity.
Expertise & Experience: An LC-MS/MS method for 2-(methylamino)nicotinic acid would likely be developed in positive electrospray ionization (ESI+) mode, monitoring the transition of the protonated molecular ion [M+H]⁺ to a characteristic product ion.[15][16] The expected protonated molecular ion would be at m/z 153.1. Fragmentation would likely involve the loss of water (H₂O) or carbon monoxide (CO) from the carboxylic acid group.
Protocol 6: LC-MS/MS Quantification
-
LC Conditions:
-
Use an LC method similar to Protocol 4, but with a faster gradient to reduce run time.
-
Mobile phases should be prepared with high-purity, MS-grade solvents and additives.
-
-
MS/MS Parameters (Example):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 153.1 |
| Product Ion (Q3) | To be determined by infusion and fragmentation experiments (e.g., m/z 135.1 for loss of H₂O or m/z 125.1 for loss of CO) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
-
Sample Preparation (e.g., from plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
-
Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify using a calibration curve prepared in the same matrix.
-
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material, such as its melting point, thermal stability, and decomposition profile.
Expertise & Experience: For nicotinic acid, a solid-solid phase transition, melting, and subsequent decomposition have been reported.[17][18] A similar behavior might be expected for 2-(methylamino)nicotinic acid. DSC will reveal the melting point as a sharp endotherm, while TGA will show the mass loss as a function of temperature, indicating the onset of thermal decomposition.
Protocol 7: Thermal Analysis by DSC and TGA
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC/TGA pan.
-
-
Instrument Conditions:
| Parameter | Recommended Setting |
| Temperature Range | 25 °C to 400 °C (or higher if needed) |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen at 50 mL/min |
-
Analysis:
-
Place the sample pan in the instrument and start the temperature program.
-
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperature of the melting endotherm.
-
From the TGA curve, determine the onset temperature of decomposition (where significant mass loss begins).
-
Visualized Analytical Workflows
Diagrams help to clarify the sequence of operations in analytical protocols.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for LC-MS/MS quantification in plasma.
References
- 1. Hit2Lead | 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830 [hit2lead.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. bmse000104 Nicotinic Acid at BMRB [bmrb.io]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV-Vis Spectrum of Nicotinic Acid (Niancin) | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. vdsoptilab.de [vdsoptilab.de]
- 14. [A new method for determination of nicotinic acid in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Pyridine-3-Carboxylic Acid Derivatives for Antimicrobial Activity
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyridine-3-carboxylic acid (nicotinic acid) and its derivatives represent a promising class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the systematic screening and evaluation of pyridine-3-carboxylic acid derivatives for their antimicrobial potential. The protocols herein are grounded in internationally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of data. We will delve into the foundational principles of antimicrobial susceptibility testing, followed by step-by-step protocols for preliminary and quantitative assays, including the agar disk diffusion method, broth microdilution for the determination of the Minimum Inhibitory Concentration (MIC), and subsequent determination of the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Introduction: The Rationale for Targeting Pyridine-3-Carboxylic Acid Derivatives
Pyridine-3-carboxylic acid, a fundamental scaffold in various natural and synthetic bioactive molecules, has been identified as a privileged structure in medicinal chemistry. Its derivatives have been explored for a wide array of therapeutic applications, and a growing body of evidence highlights their potential as effective antimicrobial agents against a spectrum of pathogens, including drug-resistant strains.[1][2] The structural versatility of the pyridine ring allows for extensive chemical modification, enabling the generation of large libraries of derivatives with diverse physicochemical properties and, consequently, varied biological activities. Studies have shown that derivatives such as nicotinamides and nicotinic acid hydrazides exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[3][4][5] The mechanism of action, while not fully elucidated for all derivatives, is thought to involve various cellular targets, underscoring the importance of systematic screening to identify the most potent compounds and elucidate their functional pathways.
Foundational Principles of Antimicrobial Screening
The primary objective of an antimicrobial screening program is to identify and characterize compounds that can inhibit or kill pathogenic microorganisms at concentrations that are non-toxic to the host. The screening process is typically hierarchical, beginning with qualitative or semi-quantitative primary assays to identify "hits" from a compound library, followed by more rigorous quantitative assays to determine the potency and spectrum of activity of the lead candidates.
Key Parameters in Antimicrobial Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[6][7][8] It is the most fundamental measure of a compound's in vitro activity and is a critical parameter in the early stages of drug discovery.[7][9] A lower MIC value indicates greater potency.[7]
-
Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): While the MIC indicates growth inhibition (bacteriostatic or fungistatic activity), the MBC/MFC determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[10][11][12] This parameter is crucial for distinguishing between microbicidal and microbistatic compounds.[9][13]
-
Zone of Inhibition: In agar-based diffusion methods, this is the area around an antimicrobial-impregnated disk where microbial growth is inhibited.[9] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow for Antimicrobial Screening
A logical and efficient workflow is paramount for the successful screening of a library of pyridine-3-carboxylic acid derivatives. The following diagram illustrates a typical screening cascade, from initial compound handling to the determination of bactericidal or fungicidal activity.
Caption: A generalized workflow for the screening of novel antimicrobial compounds.
Detailed Experimental Protocols
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are designed to be adaptable for the screening of novel pyridine-3-carboxylic acid derivatives.[14]
Preparation of Microbial Inoculum
Accurate and reproducible susceptibility testing is critically dependent on the use of a standardized inoculum.
Materials:
-
Selected microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Appropriate agar plates (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar)
-
Sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Protocol:
-
From a fresh (18-24 hour) culture on an agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile broth.
-
Incubate the broth culture at 35-37°C for bacteria or 30°C for fungi until the turbidity reaches or exceeds that of the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer to read the optical density at 625 nm.
Protocol 1: Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a widely used preliminary screening tool to assess the antimicrobial activity of soluble compounds.[15][16]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Stock solutions of pyridine-3-carboxylic acid derivatives
-
Positive control antibiotic disks (e.g., Gentamicin, Ciprofloxacin, Amphotericin B)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Forceps
Protocol:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube.[17]
-
Inoculate the entire surface of an MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[17]
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[15]
-
Impregnate sterile filter paper disks with a known concentration of each pyridine-3-carboxylic acid derivative solution. Typically, 10-20 µL of the stock solution is applied to each disk. Allow the solvent to evaporate completely in a sterile environment.
-
Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.[16] Ensure disks are placed at least 24 mm apart.[16]
-
Gently press each disk to ensure complete contact with the agar surface.[17]
-
Invert the plates and incubate at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require longer incubation at a lower temperature (e.g., 28-30°C for 24-48 hours).
-
After incubation, measure the diameter of the zones of complete inhibition (in mm) using a ruler or calipers.
Protocol 2: Broth Microdilution for MIC Determination
This is a quantitative method to determine the MIC of the test compounds and is considered a gold standard for susceptibility testing.[18]
Materials:
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum, diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.[19]
-
Stock solutions of pyridine-3-carboxylic acid derivatives
-
Appropriate sterile broth medium (e.g., CAMHB, RPMI-1640)
-
Positive control antibiotic
-
Multichannel pipette
Protocol:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 will be the sterility control (broth only).[10][18]
-
Add 100 µL of the standardized and diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10][19]
Protocol 3: Determination of MBC/MFC
This protocol is a continuation of the broth microdilution assay to determine if a compound is microbicidal.
Materials:
-
MIC plate from Protocol 2
-
Appropriate sterile agar plates (e.g., MHA, Sabouraud Dextrose Agar)
Protocol:
-
Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
From each of these wells, and from the growth control well, take a 10-100 µL aliquot and plate it onto a fresh agar plate.
-
Incubate the agar plates under the same conditions as the initial incubation.
-
After incubation, count the number of colonies on each plate.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[11][12]
Data Presentation and Interpretation
Table 1: Example Data Summary for Antimicrobial Screening of Pyridine-3-Carboxylic Acid Derivatives
| Compound ID | Test Microorganism | Gram Stain | Agar Disk Diffusion Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| P3CA-001 | S. aureus ATCC 29213 | Gram-positive | 18 | 8 | 16 | 2 | Bactericidal |
| P3CA-001 | E. coli ATCC 25922 | Gram-negative | 12 | 32 | >128 | >4 | Bacteriostatic |
| P3CA-002 | S. aureus ATCC 29213 | Gram-positive | 22 | 2 | 4 | 2 | Bactericidal |
| P3CA-002 | E. coli ATCC 25922 | Gram-negative | 19 | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | Gram-negative | 30 | 0.06 | 0.12 | 2 | Bactericidal |
| DMSO | S. aureus ATCC 29213 | Gram-positive | 0 | >128 | >128 | - | Inactive |
Interpretation of MBC/MIC Ratio:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]
-
An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Mechanism of Action: A Hypothetical Pathway
While the precise mechanisms of action for novel pyridine-3-carboxylic acid derivatives require dedicated investigation, a plausible hypothesis based on the activity of similar heterocyclic compounds involves the inhibition of essential bacterial enzymes. For instance, some derivatives may target DNA gyrase, an enzyme critical for bacterial DNA replication.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a pyridine-3-carboxylic acid derivative.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the initial in vitro screening of pyridine-3-carboxylic acid derivatives for antimicrobial activity. By adhering to standardized methodologies, researchers can generate reliable and comparable data, facilitating the identification of promising lead compounds for further development in the fight against infectious diseases. Subsequent studies should focus on elucidating the mechanism of action, assessing cytotoxicity against mammalian cell lines, and evaluating in vivo efficacy to further validate the therapeutic potential of these promising molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. asm.org [asm.org]
- 16. microbenotes.com [microbenotes.com]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. benchchem.com [benchchem.com]
Illuminating the Path Forward: A Guide to Investigating the Anti-Inflammatory Properties of Nicotinic Acid Derivatives
This comprehensive guide is designed for researchers, scientists, and drug development professionals dedicated to exploring the therapeutic potential of nicotinic acid derivatives as anti-inflammatory agents. We will delve into the core mechanisms, provide detailed protocols for robust in vitro and in vivo evaluation, and present a framework for interpreting the resulting data. Our focus is on providing not just a set of instructions, but a deeper understanding of the scientific rationale behind each experimental step, ensuring the generation of reliable and reproducible results.
Section 1: The Scientific Rationale - Understanding the Anti-Inflammatory Mechanism of Nicotinic Acid Derivatives
Nicotinic acid (niacin), a well-established lipid-lowering agent, has garnered significant attention for its pleiotropic effects, including potent anti-inflammatory properties.[1][2] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] GPR109A is expressed on various immune cells, including monocytes, macrophages, and neutrophils, as well as on intestinal epithelial cells.[3][4] The development of novel nicotinic acid derivatives aims to harness these anti-inflammatory actions, potentially with improved efficacy and reduced side-effect profiles compared to the parent compound.[5][6][7][8]
The GPR109A Signaling Cascade: A Two-Pronged Approach to Inflammation Control
The binding of a nicotinic acid derivative to GPR109A initiates a cascade of intracellular events that ultimately suppress inflammatory responses. This signaling is not linear and involves both G protein-dependent and β-arrestin-dependent pathways, offering multiple points of intervention for drug design.
G Protein-Dependent Pathway:
Upon agonist binding, GPR109A couples to inhibitory G proteins (Gi/o).[4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has downstream effects on protein kinase A (PKA) activity, which in turn can modulate the expression of various inflammatory genes.
β-Arrestin-Dependent Pathway:
Beyond the classical G protein signaling, GPR109A activation also recruits β-arrestins (β-arrestin 1 and 2).[1][2][9] This interaction is crucial for receptor desensitization and internalization, but more importantly, it initiates a distinct signaling cascade. β-arrestins can act as scaffolds, bringing together various signaling molecules. A key consequence of β-arrestin recruitment by GPR109A is the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[2] β-arrestins can interact with IκBα, preventing its phosphorylation and subsequent degradation.[2] This sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[3][10]
Section 2: In Vitro Evaluation of Anti-Inflammatory Activity
A crucial first step in characterizing nicotinic acid derivatives is to assess their anti-inflammatory potential in a controlled cellular environment. The following protocols are designed to provide robust and quantifiable data on the ability of test compounds to modulate key inflammatory pathways.
Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Release in RAW 264.7 Macrophages
This assay is a cornerstone for screening anti-inflammatory compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11][12]
Rationale: This protocol allows for the direct measurement of a compound's ability to inhibit the production of key inflammatory mediators in a relevant immune cell type. The murine macrophage cell line RAW 264.7 is widely used for its robust and reproducible response to LPS.[12][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Test nicotinic acid derivatives
-
Positive control (e.g., Dexamethasone)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM.[13] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
Compound Treatment: The following day, remove the culture medium. Add 100 µL of fresh medium containing various concentrations of the nicotinic acid derivatives. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%) and a positive control. Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.[13] For the unstimulated control wells, add 10 µL of sterile PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compounds, perform a cell viability assay (e.g., MTT) on the remaining cells in the plate.
Data Analysis and Interpretation:
Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated control. A dose-dependent inhibition of TNF-α and IL-6 production, without significant cytotoxicity, indicates a potent anti-inflammatory effect.
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Cell Viability (%) |
| Derivative A | 1 | 25.3 ± 3.1 | 18.9 ± 2.5 | 98.7 ± 1.5 |
| 10 | 58.7 ± 4.5 | 45.2 ± 3.8 | 97.2 ± 2.1 | |
| 50 | 85.1 ± 5.2 | 76.8 ± 4.9 | 95.5 ± 2.8 | |
| Derivative B | 1 | 15.8 ± 2.8 | 12.4 ± 2.1 | 99.1 ± 1.2 |
| 10 | 42.6 ± 3.9 | 35.7 ± 3.2 | 98.5 ± 1.8 | |
| 50 | 68.9 ± 4.7 | 59.3 ± 4.1 | 96.8 ± 2.3 | |
| Dexamethasone | 1 | 92.4 ± 3.7 | 88.6 ± 3.1 | 99.5 ± 1.1 |
Protocol: NF-κB (p65) Nuclear Translocation Assay
This assay directly assesses the ability of nicotinic acid derivatives to inhibit a key step in the inflammatory signaling cascade: the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Rationale: By measuring the nuclear localization of p65, this assay provides mechanistic insight into how a compound exerts its anti-inflammatory effects, specifically confirming its impact on the NF-κB pathway.[15]
Materials:
-
HeLa or RAW 264.7 cells
-
Cell culture plates or chamber slides
-
Pro-inflammatory stimulus (e.g., TNF-α or LPS)
-
Test nicotinic acid derivatives
-
Formaldehyde for cell fixation
-
Triton X-100 for cell permeabilization
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Seed cells onto glass coverslips in a 24-well plate or in an imaging-compatible multi-well plate. Allow cells to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the nicotinic acid derivatives for 1 hour.
-
Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus (e.g., 20 ng/mL TNF-α for 30 minutes).[15]
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% formaldehyde for 15 minutes. Subsequently, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Mount the coverslips or image the plate using a fluorescence microscope. Capture images of both the p65 staining and the nuclear counterstain. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
Data Analysis and Interpretation:
A successful anti-inflammatory compound will show a dose-dependent decrease in the nuclear localization of p65 upon stimulation. This provides strong evidence that the compound's mechanism of action involves the inhibition of the NF-κB pathway.
Section 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
To translate in vitro findings into a more physiologically relevant context, in vivo models of inflammation are indispensable. The carrageenan-induced paw edema model is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[16][17][18][19]
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: This model mimics the acute inflammatory response, characterized by edema, and is sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[17][20] It allows for the evaluation of a compound's systemic anti-inflammatory efficacy.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test nicotinic acid derivatives
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control
-
Pletysmometer for paw volume measurement
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6-8 per group): vehicle control, positive control, and different dose groups for the test compounds. Administer the test compounds and controls orally or intraperitoneally 1 hour before the carrageenan injection.[16]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[16]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.[16][19]
-
Data Calculation:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume (0 hour) from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Data Analysis and Interpretation:
A significant and dose-dependent reduction in paw edema volume compared to the vehicle control group indicates in vivo anti-inflammatory efficacy.
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Derivative A | 10 | 0.52 ± 0.05 | 38.8 |
| 30 | 0.31 ± 0.04** | 63.5 | |
| Derivative B | 10 | 0.68 ± 0.06 | 20.0 |
| 30 | 0.45 ± 0.05 | 47.1 | |
| Indomethacin | 10 | 0.25 ± 0.03** | 70.6 |
*p<0.05, **p<0.01 compared to vehicle control.
Section 4: Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of nicotinic acid derivatives as anti-inflammatory agents. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of a compound's therapeutic potential. Future investigations could explore more chronic models of inflammation, delve deeper into the nuances of GPR109A signaling, and investigate the potential for synergistic effects with other anti-inflammatory drugs. The continued exploration of this promising class of compounds holds the potential to deliver novel and effective treatments for a wide range of inflammatory diseases.
References
- 1. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. directivepublications.org [directivepublications.org]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 8. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted role of β-arrestins in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. inotiv.com [inotiv.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
The Strategic Role of 2-(Methylamino)nicotinic Acid and its Analogs in Modern Drug Discovery
An Application Guide for Researchers and Drug Development Professionals
This document serves as a detailed technical guide on the applications of 2-(methylamino)nicotinic acid and the broader class of 2-(substituted-amino)nicotinic acids within the pharmaceutical research and development pipeline. As a foundational scaffold in medicinal chemistry, this class of compounds provides a versatile starting point for the synthesis of a wide array of biologically active molecules. We will explore its significance as a key building block, detailing its application in the development of anti-inflammatory, cardiovascular, and other therapeutic agents. This guide provides field-proven insights, step-by-step protocols for synthesis and biological evaluation, and guidance on data interpretation to empower researchers in their quest for novel therapeutics.
Introduction: The 2-(Amino)nicotinic Acid Scaffold
2-(Methylamino)nicotinic acid (CAS: 32399-13-6, Formula: C₇H₈N₂O₂) is a derivative of nicotinic acid (Vitamin B3), a fundamental component in cellular metabolism.[1][2][3] While nicotinic acid itself has well-documented roles in treating dyslipidemia, its structural framework is a fertile ground for synthetic modification.[4][5] The introduction of a substituted amino group at the 2-position of the pyridine ring fundamentally alters the molecule's physicochemical properties, creating a versatile scaffold. This scaffold is the central core for a range of molecules with therapeutic potential, including antibacterial, antiviral, antitumor, and particularly, anti-inflammatory agents.[6]
The strategic value of this scaffold lies in its ability to be readily modified. The amino group serves as a chemical handle for introducing diverse alkyl or aryl substituents, allowing chemists to systematically tune the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.
Core Applications in Drug Discovery Pipelines
The 2-(amino)nicotinic acid core is prominently featured in several therapeutic areas, primarily due to its proven success as a pharmacophore for potent drug candidates.
Foundation for Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
One of the most significant applications of this scaffold is in the synthesis of NSAIDs.[6] Derivatives of 2-(arylamino)nicotinic acid are known to be potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
-
Mechanism of Action: COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, 2-(arylamino)nicotinic acid derivatives reduce prostaglandin synthesis, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[7]
-
Exemplar Drug - Flunixin: A prime example is Flunixin, or 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid, a potent NSAID used extensively in veterinary medicine for its powerful analgesic and anti-inflammatory properties.[8][9] The synthesis of Flunixin directly involves the condensation of 2-chloronicotinic acid with a substituted aniline, highlighting the scaffold's direct path to a commercial drug.[8][9]
The development of novel NSAIDs from this scaffold focuses on achieving selectivity for COX-2 over COX-1 to minimize gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[7]
Caption: Mechanism of action for 2-(arylamino)nicotinic acid-based NSAIDs.
Development of Potent Angiotensin II Antagonists
Derivatives of 2-(alkylamino)nicotinic acid have been identified as highly potent antagonists of the Angiotensin II (AII) receptor, making them promising candidates for antihypertensive drugs.[10]
-
Mechanism of Action: The renin-angiotensin system is a critical regulator of blood pressure. Angiotensin II binds to the AT₁ receptor, causing vasoconstriction and an increase in blood pressure. By blocking this interaction, 2-(alkylamino)nicotinic acid derivatives can lower blood pressure.
-
Structure-Activity Relationship (SAR): Research has shown that compounds in this series demonstrate exceptional potency. For instance, a pyridine derivative with an n-propyl group on the exocyclic nitrogen showed a pA₂ of 10.10 in rabbit aorta and a Kᵢ of 0.61 nM in rat liver receptor binding assays.[10] The carboxylic acid group on the nicotinic acid ring was found to be essential for activity.[10]
This application showcases the scaffold's utility beyond inflammation, targeting key receptors in cardiovascular disease.
Protocols for Synthesis and Evaluation
The successful use of the 2-(methylamino)nicotinic acid scaffold relies on robust synthetic procedures and reliable biological assays.
Protocol 1: Synthesis of 2-(Methylamino)nicotinic Acid
This protocol is adapted from established microwave-assisted methods for the amination of 2-chloronicotinic acid.[6]
Objective: To synthesize 2-(methylamino)nicotinic acid from 2-chloronicotinic acid and methylamine.
Materials:
-
2-Chloronicotinic acid
-
40% aqueous methylamine (MeNH₂)
-
Microwave synthesis reactor
-
Appropriate solvents for workup and purification (e.g., water, ethanol, ethyl acetate)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, filtration funnel)
Procedure:
-
In a suitable microwave reactor vessel, combine 2-chloronicotinic acid (1 equivalent) with an excess of 40% aqueous methylamine solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 2 hours or at 140°C for 1.5 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
After completion, allow the reaction vessel to cool to room temperature.
-
Carefully vent the vessel and transfer the reaction mixture to a round-bottom flask.
-
Remove the excess methylamine and water under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a small amount of water.
-
Acidify the solution to a pH of approximately 4-5 by the dropwise addition of HCl. This will precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining impurities.
-
Dry the product under vacuum to yield 2-(methylamino)nicotinic acid.
-
Characterize the final product using analytical techniques such as NMR, MS, and melting point determination.
Causality: The use of microwave irradiation significantly accelerates the nucleophilic aromatic substitution reaction, reducing reaction times from hours or days to just a couple of hours.[6] The final precipitation step is crucial as it isolates the zwitterionic product from the aqueous solution.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method to screen synthesized compounds for their ability to inhibit COX enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection
-
96-well microplates and plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and the test compound solution. Include wells for a no-inhibitor control (vehicle only) and a background control (no enzyme).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells except the background control.
-
Incubate the reaction at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Self-Validation: The protocol's integrity is maintained by running parallel assays with known selective (Celecoxib for COX-2) and non-selective (Ibuprofen) inhibitors. The results for these standards must fall within an expected range for the data from the test compounds to be considered valid.
Data Interpretation and Lead Optimization
The data generated from synthesis and biological screening guides the drug discovery process.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 2-(amino)nicotinic acid scaffold allows for the elucidation of SAR. For example, in the development of Angiotensin II antagonists, key findings were summarized as follows:
| R' Group (on exocyclic N) | Ring System | In Vitro Potency (pA₂) | Notes |
| H | Pyridine | Low | Substitution on nitrogen is critical. |
| n-Propyl (n-C₃H₇) | Pyridine | 10.10 | Highly potent.[10] |
| n-Butyl (n-C₄H₉) | Pyridine | High | Potency maintained with slightly larger alkyl groups. |
| Various Alkyls | Pyrimidine | High | Activity is generalizable across different N-heterocycles.[10] |
Table summarizing SAR for 2-(Alkylamino)nicotinic acid-based Angiotensin II antagonists. Data synthesized from published findings.[10]
This analysis reveals that an alkyl group on the exocyclic nitrogen is crucial for high potency, a finding that directs future synthetic efforts.
Drug Discovery Workflow
The utilization of the 2-(methylamino)nicotinic acid scaffold can be visualized as a cyclical process of design, synthesis, and testing.
Caption: A typical drug discovery workflow using the 2-(amino)nicotinic acid scaffold.
Conclusion
2-(Methylamino)nicotinic acid and its structural relatives represent a high-value scaffold in medicinal chemistry. Its synthetic tractability and proven track record in yielding potent modulators of key biological targets, such as COX enzymes and G-protein coupled receptors like the AT₁ receptor, ensure its continued relevance in drug discovery pipelines. The protocols and workflows detailed in this guide provide a framework for researchers to effectively harness the potential of this versatile chemical entity in the development of next-generation therapeutics for inflammatory, cardiovascular, and other diseases.
References
- 1. Hit2Lead | 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830 [hit2lead.com]
- 2. 32399-13-6|2-(Methylamino)nicotinic acid|BLD Pharm [bldpharm.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yield for "2-(Methylamino)pyridine-3-carboxylic acid" synthesis
Welcome to the technical support center for the synthesis of 2-(Methylamino)pyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with or looking to optimize the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its preparation.
I. Troubleshooting Guide: Optimizing Reaction Yield
The synthesis of this compound, a key building block in various pharmacologically active molecules, most commonly proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The typical starting materials are 2-chloronicotinic acid and methylamine.[3][4] While seemingly straightforward, this reaction is often plagued by issues that can significantly lower the yield and purity of the final product. This section provides a structured approach to troubleshooting these common problems.
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
Low yield is the most frequent issue reported. The root cause often lies in suboptimal reaction conditions, incomplete reaction, or side product formation. Let's break down the critical parameters.
A. Insufficient Reaction Temperature and Time:
The SNAr reaction on an electron-deficient pyridine ring requires sufficient thermal energy to overcome the activation barrier, which involves the temporary disruption of aromaticity.[1]
-
Causality: Inadequate heat leads to a slow reaction rate and incomplete conversion of the starting material, 2-chloronicotinic acid.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction mixture is reaching and maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction vessel.
-
Increase Temperature: Gradually increase the reaction temperature. Studies have shown that temperatures in the range of 120-140°C are effective, particularly under microwave irradiation which can significantly shorten reaction times.[3][4]
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initially planned duration, extend the reaction time. Reactions can run for several hours to ensure completion.[3][4]
-
B. Inappropriate Base or Stoichiometry:
A base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack by deprotonating the methylamine.
-
Causality: An inappropriate or insufficient amount of base can lead to a buildup of acid, which protonates the methylamine, rendering it non-nucleophilic and halting the reaction. Using an excess of the amine nucleophile itself can serve as the base.[5]
-
Troubleshooting Steps:
-
Use Excess Methylamine: A common and effective strategy is to use a significant excess of aqueous methylamine (e.g., 40% solution). This not only drives the reaction equilibrium towards the product but also acts as the base.[3][4]
-
Consider an Alternative Base: If using a salt of methylamine, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be added.[4] Inorganic bases like potassium carbonate have also been reported, particularly in high-temperature water-based syntheses.[3]
-
C. Solvent Selection:
The choice of solvent can influence reactant solubility and reaction rate.
-
Causality: Poor solubility of 2-chloronicotinic acid can limit its availability for the reaction.
-
Troubleshooting Steps:
-
Water as a Green Solvent: Water is an effective and environmentally friendly solvent for this reaction, especially when using aqueous methylamine and microwave heating.[3][4]
-
Solvent-Free Conditions: Some protocols report excellent yields under solvent-free conditions, which increases reactant concentration and can accelerate the reaction.[6][7]
-
Optimization Summary Table:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Temperature | 80-100 °C | 120-140 °C (Conventional) or up to 200 °C (Microwave) | Overcomes activation energy barrier, accelerates SNAr.[3][4] |
| Reactant Ratio | 1:1 (2-chloronicotinic acid:methylamine) | 1:3 to 1:7 (2-chloronicotinic acid:methylamine) | Excess amine acts as both nucleophile and base, driving the reaction forward.[4] |
| Solvent | Organic Solvents (e.g., DMF, NMP) | Water or Solvent-Free | Improves green profile; high concentrations in solvent-free conditions can increase rate.[3][6][7] |
| Heating Method | Conventional Oil Bath | Microwave Irradiation | Rapid and uniform heating can drastically reduce reaction times from hours to minutes.[3][4] |
Question 2: I'm observing a significant amount of an unidentifiable impurity in my crude product. What could it be and how do I prevent it?
The primary side reaction of concern is decarboxylation of the starting material or product, especially at elevated temperatures.
-
Causality: Pyridinecarboxylic acids can undergo decarboxylation under harsh thermal conditions.[8][9] This would lead to the formation of 2-chloro-pyridine from the starting material or 2-(methylamino)pyridine from the product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity identification.
-
Prevention and Purification:
-
Temperature Control: Avoid unnecessarily high temperatures or prolonged heating. Use microwave synthesis for precise and rapid heating to minimize the thermal stress on the molecules.[3][4]
-
Purification Protocol: If impurities are present, purification is necessary.
-
Acid-Base Extraction: The carboxylic acid functional group allows for purification via acid-base extraction. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can be highly effective for removing minor impurities.
-
Column Chromatography: For difficult separations, silica gel column chromatography can be employed, though it is less ideal for large-scale production.[10]
-
-
Question 3: The reaction seems to stall and does not go to completion, even with extended time and heat. What's happening?
Reaction stalling is often a sign of a deactivated nucleophile or a problem with the starting materials.
-
Causality:
-
Protonation of Methylamine: As mentioned, if the generated HCl is not effectively neutralized, it will protonate the methylamine, forming the non-nucleophilic methylammonium ion.
-
Quality of 2-Chloronicotinic Acid: The starting material may be of poor quality or contain inhibitors.
-
Moisture: While water can be used as a solvent, excessive, uncontrolled moisture in reactions with other organic solvents can interfere with certain bases.
-
-
Troubleshooting Steps:
-
Ensure Excess Base: The most direct solution is to ensure a sufficient excess of methylamine or another suitable base is present from the start.[4]
-
Check Starting Material Purity: Verify the purity of your 2-chloronicotinic acid via melting point or analytical techniques like NMR. If necessary, purify the starting material before use.
-
Use Anhydrous Conditions (if not using water as solvent): If the reaction is being performed in an organic solvent with a base like sodium hydride or an alkoxide, ensure anhydrous conditions to prevent quenching of the base.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of methylamine attacks the carbon atom bearing the chlorine atom (the C2 position of the pyridine ring). This attack is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group, which make the C2 carbon electrophilic.[2][11]
-
Formation of a Meisenheimer Complex: This attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the carboxylate group.[2][12]
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
-
Proton Transfer: A final proton transfer step, typically involving the base, yields the neutral this compound product.
Caption: Simplified SNAr reaction pathway.
Q2: Are there alternative synthetic routes to consider?
Yes, while the SNAr reaction is common, other methods exist, though they may be more complex or require different starting materials.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction can form C-N bonds. It would involve coupling 2-bromonicotinic acid with methylamine in the presence of a palladium catalyst and a suitable phosphine ligand.[13][14][15] This method is known for its broad substrate scope but can be more expensive due to the cost of the catalyst and ligands.[13]
-
Synthesis from Quinoline: A multi-step synthesis starting from quinoline has been developed, involving oxidation, anhydride formation, ammonolysis, and a Hofmann degradation to install the amino group.[16] This is a more complex route generally suited for large-scale industrial processes where the cost of starting materials is a primary driver.[16]
Q3: What are the best practices for product isolation and purification?
The product is an amino acid, possessing both a basic (methylamino) and an acidic (carboxylic acid) group. This amphoteric nature can be exploited for purification.
-
Protocol for Isolation by pH Adjustment:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If run under basic conditions, carefully acidify the mixture with concentrated HCl to a pH of approximately 6.5.[4] The product is often least soluble near its isoelectric point.
-
A precipitate should form. If precipitation is slow, cool the mixture in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight. A yield of over 90% can be achieved with this method.[4]
-
Q4: Can I use other amines besides methylamine in this reaction?
Yes, this reaction is generally applicable to a range of primary and secondary aliphatic and aromatic amines.[3][4] However, reaction conditions may need to be re-optimized.
-
Steric Hindrance: Bulkier amines may react more slowly due to steric hindrance.
-
Nucleophilicity: The nucleophilicity of the amine will affect the reaction rate. Electron-rich amines are generally more reactive.
-
Anilines: The reaction with anilines (aromatic amines) may require a catalyst, such as boric acid, or different conditions like those used in the Ullmann condensation.[3][6][7]
By systematically addressing these common issues and understanding the underlying chemical principles, researchers can significantly improve the yield, purity, and efficiency of their this compound synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. d-nb.info [d-nb.info]
- 7. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Methylamino)nicotinic Acid
Welcome to the technical support guide for the purification of crude 2-(methylamino)nicotinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, medicinal chemists, and process development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges for this valuable pyridine derivative.
Introduction: The Purification Challenge
2-(Methylamino)nicotinic acid is an amphoteric molecule, possessing both a basic secondary amine and pyridine nitrogen, as well as an acidic carboxylic acid group. This dual functionality complicates purification, as the compound's solubility and chromatographic behavior can change dramatically with pH. Common impurities often include unreacted starting materials, such as 2-chloronicotinic acid or methylamine, and various side-products. A logical, step-by-step approach is crucial for achieving high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-(methylamino)nicotinic acid in a practical question-and-answer format.
Problem 1: My recrystallization attempt resulted in very low recovery.
-
Potential Cause: The most common reason for low recovery is the selection of an inappropriate solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If the compound remains significantly soluble at low temperatures, it will not crystallize effectively.
-
Solution & Scientific Rationale:
-
Solvent Screening: Perform small-scale solubility tests in a variety of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile). The goal is to find a solvent where 2-(methylamino)nicotinic acid has a steep solubility curve with respect to temperature.
-
Employ a Solvent/Anti-Solvent System: If a single ideal solvent cannot be found, a binary system is often effective.[1] Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[1] For a polar molecule like this, an alcohol/water or acetone/hexane system could be effective.
-
Control Cooling Rate: Rapid cooling, such as plunging the flask into an ice bath, often leads to the formation of very small, impure crystals or even precipitation of an oil.[2] Allow the solution to cool slowly to room temperature first, which encourages the growth of larger, purer crystals, before moving it to an ice bath to maximize yield.[2]
-
Problem 2: The purified product is still colored, even after recrystallization.
-
Potential Cause: Highly colored impurities, often large, conjugated organic molecules, may co-crystallize with your product or be present in trace amounts that are difficult to remove by recrystallization alone.
-
Solution & Scientific Rationale:
-
Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored impurities. After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude material).
-
Procedure: Stir the hot solution with the charcoal for 5-10 minutes. It is crucial to then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3] Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.
-
Alternative: Passing a solution of the crude product through a small plug of silica gel or alumina can also effectively remove baseline impurities and color.
-
Problem 3: My product oils out during recrystallization instead of forming crystals.
-
Potential Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when impurities depress the melting point of the mixture. This is common with compounds that have relatively low melting points or when using solvent pairs like alcohol/water.[1]
-
Solution & Scientific Rationale:
-
Increase Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to ensure the saturation point is reached at a lower temperature.
-
Change Solvent System: Avoid solvent combinations known to promote oiling. If using a solvent/anti-solvent method, try adding the anti-solvent at a slightly lower temperature.
-
Induce Crystallization: If an oil forms, try reheating the solution to redissolve it completely. Then, as it cools, scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.
-
Problem 4: Column chromatography gives poor separation and significant peak tailing.
-
Potential Cause: The amphoteric nature of 2-(methylamino)nicotinic acid leads to strong interactions with the stationary phase. The basic nitrogen atoms can interact strongly with acidic silanol groups on the surface of standard silica gel, causing peak tailing.[4] The acidic carboxyl group can also lead to streaking.
-
Solution & Scientific Rationale:
-
Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent to improve peak shape.
-
For the basicity: Adding a competing base like triethylamine (TEA) (e.g., 0.1-1%) can block the active silanol sites.[4]
-
For the acidity: Adding an acid like acetic acid or formic acid (e.g., 0.1-1%) can protonate the pyridine nitrogen, reducing its interaction with silica, and suppress the ionization of the carboxylic acid.[5]
-
-
Change the Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Alumina (basic or neutral): Can be a good alternative to silica for basic compounds.
-
Reversed-Phase (C18): This may be a viable option, using a mobile phase like water/acetonitrile or water/methanol with a pH modifier (e.g., formic acid or ammonium acetate buffer).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a purification strategy?
A: The best strategy depends on the scale of your synthesis and the nature of the impurities.
-
For small-scale (<1 g) and high-purity requirements: Column chromatography is often the most effective method for removing a wide range of impurities.
-
For larger-scale (>5 g) and removal of acidic/basic impurities: Acid-base extraction is an excellent and scalable first-pass purification technique.[6][7] It exploits the amphoteric nature of your compound to separate it from neutral impurities.
-
For final polishing and removal of closely related impurities: Recrystallization is ideal, provided a suitable solvent can be found. It is often used as the final step after an initial purification by extraction or chromatography.
Q2: How does acid-base extraction work for an amphoteric compound like this?
A: Acid-base extraction manipulates the solubility of a compound by changing its charge state through pH adjustment.[8]
-
Dissolve Crude Mixture: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Remove Basic Impurities: Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product's carboxylic acid will remain neutral, but any non-amphoteric basic impurities will be protonated and move into the aqueous layer.[9]
-
Extract Your Product: Now, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO3). The carboxylic acid on your product will be deprotonated to form a carboxylate salt, making it soluble in the aqueous layer. Neutral impurities will remain in the organic layer, which can now be discarded.[9]
-
Recover Your Product: Take the basic aqueous layer containing your product salt and carefully re-acidify it with an acid (e.g., 1M HCl) until the product precipitates out of solution. The solid can then be collected by filtration.
Q3: What are the likely impurities I should be trying to remove?
A: Impurities depend on the synthetic route. If, for example, the synthesis involves the reaction of 2-chloronicotinic acid with methylamine, you might expect:
-
Unreacted 2-chloronicotinic acid: An acidic impurity.
-
Unreacted methylamine: A basic, volatile impurity.
-
Side products: Such as those from over-methylation or hydrolysis. Knowing the potential impurities helps in designing the purification strategy. For instance, an initial basic wash could remove the unreacted 2-chloronicotinic acid.
Q4: How can I monitor the purity of my fractions during column chromatography?
A: Thin-Layer Chromatography (TLC) is the most common method. Before running the column, develop a TLC solvent system that gives good separation between your product and its impurities (an Rf value of ~0.3 for your product is ideal). Spot a small amount of each collected fraction on a TLC plate, elute it with your chosen solvent system, and visualize the spots under a UV lamp. Combine the fractions that contain only your pure product.
Visualized Workflow: Selecting a Purification Method
The following diagram outlines a decision-making process for purifying crude 2-(methylamino)nicotinic acid.
Caption: Decision tree for selecting the optimal purification strategy.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate 2-(methylamino)nicotinic acid from neutral organic impurities.
-
Dissolution: Dissolve the crude material (e.g., 5.0 g) in ethyl acetate (100 mL). If there are insoluble solids, they may be inorganic salts; filter them off at this stage.
-
Transfer: Transfer the organic solution to a 250 mL separatory funnel.
-
Extraction of Product: Add 50 mL of 1 M sodium hydroxide (NaOH) solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. The 2-(methylamino)nicotinate salt will be in the upper aqueous layer. Drain the lower organic layer (containing neutral impurities) and set it aside.
-
Back-Extraction (Optional): To ensure all product is recovered, add another 25 mL of ethyl acetate to the aqueous layer in the funnel, shake, and separate. Discard this second organic wash.
-
Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper. Continue adding acid until the solution is acidic (pH ~4-5) and a precipitate is observed. The isoelectric point is where the compound is least soluble.
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to help with drying. Dry the purified solid under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol assumes that a suitable solvent has been identified (e.g., ethanol/water).
-
Dissolution: Place the crude 2-(methylamino)nicotinic acid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate, with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the solution to boiling for 5 minutes.
-
Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals in a vacuum oven.
Data Summary Table
The choice of solvent is critical for successful purification. The following table provides guidance on common solvents.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Notes |
| Water | High | 100 | Good (for polar compounds) | Often used in a pair with an alcohol.[10] |
| Ethanol | High | 78 | Good | Good general-purpose solvent for polar molecules. |
| Isopropanol | Medium-High | 82 | Good | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | Medium | 77 | Possible | May be a good solvent for chromatography. |
| Acetonitrile | Medium-High | 82 | Possible | Can be effective for moderately polar compounds. |
| Hexane | Low | 69 | Anti-Solvent | Used to precipitate the compound from a more polar solvent. |
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. youtube.com [youtube.com]
- 3. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of 2-(methylamino)nicotinic acid
Welcome to the technical support center for the synthesis of 2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The information provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The most common and direct route to 2-(methylamino)nicotinic acid is the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with methylamine. This reaction is typically performed in a polar solvent, and microwave irradiation has been shown to significantly accelerate the process, leading to high yields.[1]
However, as with any chemical synthesis, side reactions can occur, leading to impurities and reduced yields. This guide will address the most frequently encountered problems in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of 2-(methylamino)nicotinic acid
Q: I am getting a low yield of my desired product. What are the common causes and how can I improve it?
A: Low yields in this synthesis can typically be attributed to several factors: incomplete reaction, degradation of the product, or competing side reactions. Let's break down each possibility.
1. Incomplete Reaction:
-
Causality: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Troubleshooting:
-
Reaction Monitoring: It is crucial to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time.
-
Temperature and Time Adjustment: If the reaction is sluggish, consider moderately increasing the reaction temperature or extending the reaction time.[2] For microwave-assisted syntheses, a temperature of 120°C for 2 hours or 140°C for 1.5 hours with 40% aqueous methylamine has been reported to give high yields.[1]
-
Stoichiometry: Ensure that an adequate excess of methylamine is used to drive the reaction to completion.
-
2. Product Degradation:
-
Causality: 2-(Amino)nicotinic acid derivatives can be susceptible to decarboxylation at elevated temperatures, especially under microwave irradiation. This would lead to the formation of 2-(methylamino)pyridine as a volatile byproduct, resulting in a lower isolated yield of the desired carboxylic acid.
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures. If you suspect decarboxylation, try running the reaction at a lower temperature for a longer duration.
-
Work-up Conditions: Process the reaction mixture promptly after completion and avoid prolonged heating during solvent removal.
-
3. Competing Side Reactions:
-
Causality: The most significant side reaction is the hydrolysis of the starting material, 2-chloronicotinic acid, to 2-hydroxynicotinic acid. This is particularly relevant when using aqueous methylamine solutions.
-
Troubleshooting:
-
Anhydrous Conditions: If hydrolysis is a major issue, consider using anhydrous methylamine in an appropriate anhydrous solvent. However, this may require a pressurized reaction vessel.
-
Base Addition: The reaction of 2-chloronicotinic acid with amines is often facilitated by a base to neutralize the HCl formed. If using a different base, its concentration and strength should be carefully controlled to minimize hydrolysis of the starting material.
-
Issue 2: Presence of a Major Impurity with a Similar Polarity to the Product
Q: My final product is contaminated with an impurity that is difficult to separate by column chromatography. I suspect it is 2-hydroxynicotinic acid. How can I confirm this and prevent its formation?
A: Your suspicion is very likely correct. The formation of 2-hydroxynicotinic acid is the most common side reaction in this synthesis.
-
Confirmation of the Impurity:
-
Mass Spectrometry (MS): Obtain a mass spectrum of your product mixture. 2-hydroxynicotinic acid has a molecular weight of 139.11 g/mol , while the desired product, 2-(methylamino)nicotinic acid, has a molecular weight of 152.15 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can also be used for confirmation. The aromatic proton signals for 2-hydroxynicotinic acid will differ from those of your product. A comparison with a known spectrum of 2-hydroxynicotinic acid or careful analysis of the coupling patterns can confirm its presence.
-
-
Mechanism of Formation: The formation of 2-hydroxynicotinic acid occurs via a competing nucleophilic aromatic substitution reaction where water or hydroxide ions act as the nucleophile instead of methylamine. The basic conditions created by methylamine can facilitate this hydrolysis.
-
Prevention and Mitigation:
-
Control of Water Content: While the reported high-yield synthesis uses aqueous methylamine[1], minimizing the amount of water could be beneficial if hydrolysis is a significant problem. You could try using a more concentrated aqueous solution of methylamine or a solution of methylamine in an alcohol.
-
Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help to favor the desired amination reaction.
-
Purification Strategy: If the formation of 2-hydroxynicotinic acid cannot be completely avoided, a careful pH-controlled extraction or crystallization may be necessary for its removal. Due to the presence of the carboxylic acid and the phenolic hydroxyl group, the solubility of 2-hydroxynicotinic acid is highly pH-dependent.
-
Visualizing the Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and the key side reactions.
Caption: Main and side reaction pathways in the synthesis of 2-(methylamino)nicotinic acid.
Experimental Protocols
The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Microwave-Assisted Synthesis of 2-(methylamino)nicotinic acid[1]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-chloronicotinic acid (1.0 eq) and a 40% aqueous solution of methylamine (excess, e.g., 5-10 eq).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120-140°C for 1.5-2 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully acidify with an appropriate acid (e.g., HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Troubleshooting - Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which the desired product has good solubility (e.g., ethyl acetate).
-
Base Wash: Wash the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) to remove any unreacted 2-chloronicotinic acid.
-
Acidification and Extraction: Acidify the aqueous layer from the previous step to a pH of around 4-5. This should keep the desired product in the aqueous phase while potentially precipitating some impurities. Extract the aqueous phase with an organic solvent to remove any non-polar impurities.
-
Product Precipitation: Further acidify the aqueous phase to the isoelectric point of 2-(methylamino)nicotinic acid to induce precipitation. The exact pH will need to be determined experimentally.
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | 1:5 to 1:10 (2-chloronicotinic acid : methylamine) | A significant excess of methylamine helps to drive the reaction to completion and outcompete the hydrolysis side reaction. |
| Reaction Temperature | 120-140°C (Microwave) | Provides a balance between a reasonable reaction rate and minimizing thermal degradation (decarboxylation).[1] |
| Reaction Time | 1.5-2 hours (Microwave) | Sufficient time for the reaction to proceed to completion under the specified temperature conditions.[1] |
| Work-up pH | ~pH of isoelectric point for precipitation | Maximizes the recovery of the zwitterionic product. |
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 2-(methylamino)nicotinic acid.
Caption: A logical workflow for troubleshooting the synthesis of 2-(methylamino)nicotinic acid.
References
Technical Support Center: Amination of 2-Chloronicotinic Acid
Welcome to the technical support center for the amination of 2-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. The synthesis of 2-aminonicotinic acid, a vital building block in the pharmaceutical and agrochemical industries, often starts from 2-chloronicotinic acid[1][2]. However, the journey from chloro- to amino- can be fraught with challenges, from low yields to problematic side reactions.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Troubleshooting Guide & FAQs
The amination of 2-chloronicotinic acid can be broadly approached via three main pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation. Troubleshooting strategies are often specific to the chosen method.
Section 1: General Issues & Starting Material
Q1: My reaction is not reproducible. What are the first things to check?
A1: Inconsistent results often point to foundational issues rather than complex mechanistic failures. Before re-evaluating your entire procedure, verify the following:
-
Purity of Starting Materials: Impurities in your 2-chloronicotinic acid or amine can poison catalysts or introduce competing side reactions[3]. Ensure the purity of your starting materials, re-purifying if necessary.
-
Solvent Quality: Ensure solvents are anhydrous and degassed, especially for metal-catalyzed reactions. Trace water can lead to hydrolysis side products, and oxygen can deactivate sensitive Pd(0) catalysts[3][4].
-
Inert Atmosphere: For palladium-catalyzed reactions, maintaining a strictly inert atmosphere (argon or nitrogen) is critical. Oxygen can lead to the formation of inactive palladium oxides and catalyst decomposition into palladium black[3][4].
Section 2: Nucleophilic Aromatic Substitution (SNAr)
This method, often performed at high temperatures or with microwave assistance, is a direct displacement of the chloride by the amine.
Q2: I am seeing little to no conversion in my SNAr amination. Why?
A2: The pyridine ring is electron-deficient, which facilitates SNAr, but 2-chloronicotinic acid is not as reactive as, for example, 2-chloropyrazine[5]. Low conversion is typically due to insufficient activation energy.
-
Temperature and Pressure: These reactions often require harsh conditions[6]. If you are running the reaction at atmospheric pressure, increasing the temperature may be necessary. For lower-boiling amines or solvents, a sealed-tube reaction is required to reach temperatures of 150-200°C or higher[6][7]. Microwave irradiation is an excellent technique for safely reaching the required temperatures and pressures, significantly reducing reaction times[7][8].
-
Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react much slower. More forcing conditions or switching to a catalyzed reaction may be necessary.
-
Solvent Choice: Polar, aprotic solvents like DMF, DMSO, or NMP are generally effective. Interestingly, water has been used as a solvent, sometimes under microwave conditions, providing a greener alternative[5][7][8].
Q3: My reaction works, but the yield is poor. What can I optimize?
A3: Poor yields can result from incomplete reaction or side product formation.
-
Stoichiometry: Using an excess of the amine (e.g., 3 equivalents or more) can help drive the reaction to completion, especially if the amine is volatile[7].
-
Base: For reactions with amine salts or less basic amines, adding an external base like diisopropylethylamine (DIPEA) or K₂CO₃ can improve yields by neutralizing the HCl generated in situ[7][8].
Section 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This is a powerful and versatile method for forming C-N bonds, but it involves a sensitive catalytic system[9][10].
Q4: My Buchwald-Hartwig reaction is not working or gives very low yield. What are the most common causes?
A4: This is a frequent issue, and the cause is almost always related to the catalytic cycle.
-
Catalyst and Ligand Choice: This is the most critical parameter and is substrate-dependent[3]. For electron-deficient heteroaryl chlorides like 2-chloronicotinic acid, bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps[3][11]. Consider ligands like XPhos, SPhos, or BrettPhos.
-
Base Selection: The base plays a crucial role in deprotonating the amine-palladium complex[11][12]. Strong, non-coordinating bases like NaOtBu or LHMDS are common and highly reactive[3][13][14]. However, they are incompatible with base-sensitive functional groups[3]. For substrates with sensitive groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are better alternatives, though they may require higher temperatures[3][15].
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. More importantly, Pd(0) is highly sensitive to oxygen[3]. Failure to properly degas solvents and maintain an inert atmosphere will kill the catalyst, often indicated by the formation of palladium black (inactive Pd(0) aggregates)[4]. Using a pre-formed Pd(0) catalyst or a pre-catalyst complex can sometimes improve reproducibility[14].
-
Reaction Temperature: Typical temperatures range from 80-110°C[3]. Insufficient temperature leads to slow or incomplete reaction, while excessive heat can cause catalyst or substrate decomposition.
Q5: I am observing significant side products in my Buchwald-Hartwig reaction. What are they and how can I prevent them?
A5: Several side reactions can compete with the desired amination.
-
Hydrodehalogenation: The replacement of the chlorine atom with hydrogen. This occurs when a competing pathway, β-hydride elimination, outpaces reductive elimination. Using bulkier ligands can sterically hinder this side reaction[3].
-
Aryl Hydroxylation: This is a major issue when using aqueous ammonia or if there is significant water contamination, especially with hydroxide bases[3][16]. The choice of ligand is critical to suppress this pathway; ligands like KPhos have been developed specifically for amination with aqueous ammonia[17].
-
Diarylation (with primary amines): The product primary amine can react a second time with another molecule of 2-chloronicotinic acid. This can be minimized by carefully controlling the stoichiometry (using a slight excess of the amine) or by using ligands specifically designed to suppress diarylamine formation[3].
Visualization of Key Processes
General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing failed or low-yielding amination reactions.
Caption: A general troubleshooting workflow for the amination of 2-chloronicotinic acid.
Simplified Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. Each component—catalyst, ligand, base, and substrate—plays a distinct role.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Data & Protocols
Table 1: Recommended Reaction Conditions
This table summarizes typical starting conditions for various amination methods. Optimization is almost always necessary.
| Parameter | SNAr (Microwave) | Buchwald-Hartwig | Ullmann Condensation |
| Catalyst | None | Pd(OAc)₂ or Pd₂(dba)₃ | CuI or Cu powder |
| Ligand | None | Bulky phosphine (e.g., XPhos) | Diamine (e.g., phenanthroline) |
| Base | DIPEA or K₂CO₃ | NaOtBu or Cs₂CO₃ | K₂CO₃ or KOH |
| Solvent | Water or DMF | Toluene or Dioxane | DMF or Pyridine |
| Temperature | 140 - 200 °C[7] | 80 - 110 °C[3] | 140 - 210 °C+[18][19] |
| Atmosphere | Air or N₂ | Strict Inert (Ar or N₂) | Inert (Ar or N₂) |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloronicotinic Acid
This protocol is a representative example and should be adapted based on the specific amine and available reagents.
Materials:
-
2-Chloronicotinic Acid (1 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 2-chloronicotinic acid, the amine (if solid), NaOtBu, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed toluene via syringe, followed by the amine (if liquid).
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with water and carefully adjust the pH to ~10 with aqueous NaOH to dissolve any remaining starting acid.
-
Extract with ethyl acetate to remove non-polar impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5. The product, 2-aminonicotinic acid, should precipitate as it is amphoteric[20][21].
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography[20][22].
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. researchgate.net [researchgate.net]
- 16. escholarship.org [escholarship.org]
- 17. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. d-nb.info [d-nb.info]
- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 20. Page loading... [wap.guidechem.com]
- 21. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]
- 22. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
Storage and stability issues of "2-(Methylamino)pyridine-3-carboxylic acid"
Welcome to the technical support center for 2-(Methylamino)pyridine-3-carboxylic acid (CAS No. 32399-13-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage, stability, and handling of this compound.
Introduction
This compound, a derivative of nicotinic acid, is a valuable building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyridine ring, a carboxylic acid, and a methylamino group, offers multiple points for chemical modification. However, these functional groups also influence its stability and require specific handling and storage protocols to ensure experimental success and maintain compound integrity. This guide provides evidence-based insights and practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] An inert atmosphere, such as argon or nitrogen, is recommended to minimize potential oxidative degradation.[3] Storage at room temperature is generally acceptable, though refrigeration (2-8°C) may offer additional protection, especially in humid environments.[4]
Q2: How should I prepare solutions of this compound? What solvents are recommended?
Based on the properties of similar compounds, this compound is expected to be soluble in many organic solvents such as methanol, ethanol, and dichloromethane.[5] Its solubility in water is likely limited.[5] For aqueous solutions, the use of a co-solvent or pH adjustment may be necessary. Due to the basicity of the pyridine nitrogen and the acidity of the carboxylic acid, the compound's solubility will be pH-dependent.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, several degradation pathways are plausible:
-
Photodegradation: As mentioned, exposure to light, particularly UV radiation, can induce photochemical reactions.[5][6]
-
Oxidation: The aminopyridine ring system can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.[7][8]
-
Decarboxylation: While generally stable, pyridine carboxylic acids can undergo decarboxylation at elevated temperatures.[9]
-
Hydrolysis of derivatives: While the carboxylic acid itself is stable to hydrolysis, ester or amide derivatives of this compound would be susceptible to hydrolysis back to the parent carboxylic acid under acidic or basic conditions.[10][11]
Q5: What are the primary safety hazards associated with this compound?
The compound may cause an allergic skin reaction.[1][12] It is also advisable to avoid breathing dust, fumes, or vapors.[1] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential during handling.[1]
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Reaction Yield | Compound Degradation: The starting material may have degraded due to improper storage or handling. | Verify Purity: Before use, assess the purity of the compound using a suitable analytical method like HPLC.[13] Optimize Reaction Conditions: Consider if reaction conditions (e.g., high temperature, exposure to light, presence of strong acids/bases) could be causing degradation. Milder conditions or the use of protective groups may be necessary.[14] |
| Poor Solubility: The compound may not be fully dissolved in the reaction solvent, leading to incomplete reaction. | Solvent Screening: Test the solubility of the compound in a range of solvents to find the most suitable one for your reaction. pH Adjustment: For aqueous reactions, adjusting the pH may improve solubility. The carboxylic acid will be more soluble at higher pH, while the pyridine nitrogen will be protonated and more soluble at lower pH. | |
| Inconsistent Experimental Results | Batch-to-Batch Variability: Purity may vary between different batches of the compound. | Characterize Each Batch: Do not assume that a new batch will behave identically to a previous one. Perform a quick purity check (e.g., melting point, TLC, HPLC) on each new lot. |
| Solution Instability: The compound may be degrading in solution over time. | Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. Store Solutions Properly: If short-term storage of a solution is necessary, store it protected from light and at a low temperature (e.g., 2-8°C). | |
| Appearance of Unexpected Peaks in Chromatography | Presence of Impurities: The starting material may contain impurities from its synthesis. | Purify Starting Material: If significant impurities are detected, consider purifying the compound by recrystallization or column chromatography before use. |
| Formation of Degradation Products: The compound may be degrading during the experiment or sample preparation. | Analyze Blank Samples: Run control experiments without the other reactants to see if the compound degrades under the reaction conditions. Minimize Exposure: Protect the reaction mixture from light and heat. Use degassed solvents to minimize oxidation. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Methanol (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer solution (pH 7.0) and methanol (e.g., 90:10 v/v).[13] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare a sample solution of the compound to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Study - A Conceptual Framework
To understand the stability of this compound, a forced degradation study can be performed.[15][16][17] This involves subjecting the compound to harsh conditions to accelerate its decomposition.
Stress Conditions:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60°C for 24 hours.[17]
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60°C for 24 hours.[17]
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.[18]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a combination of UV and visible light.
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (as described in Protocol 1, but potentially with a gradient elution to separate all degradation products) to determine the extent of degradation and identify any degradation products.
Visualizations
Logical Flow for Troubleshooting Low Reaction Yields
Caption: Troubleshooting flowchart for addressing low reaction yields.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- 1. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The bacterial oxidation of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 10. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. jinjingchemical.com [jinjingchemical.com]
- 13. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 14. benchchem.com [benchchem.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(methylamino)nicotinic acid
Welcome to the technical support center for the synthesis of 2-(methylamino)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the laboratory to pilot and manufacturing scales. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.
Introduction to the Synthesis and Scale-Up Considerations
The synthesis of 2-(methylamino)nicotinic acid is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and methylamine. While this reaction can be straightforward on a lab scale, scaling up introduces significant challenges related to reaction kinetics, thermodynamics, impurity profiles, and product isolation. This guide will provide you with the insights needed to anticipate and overcome these hurdles.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up experiments.
Issue 1: Low Yield and Incomplete Conversion
Q: My large-scale reaction is showing low yields and incomplete conversion of 2-chloronicotinic acid, which was not an issue at the lab scale. What are the likely causes and how can I troubleshoot this?
A: This is a common issue when transitioning to a larger scale. The root cause often lies in mass and heat transfer limitations, as well as changes in reactant stoichiometry and addition rates.
Possible Causes and Solutions:
-
Poor Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of low reactant concentration, slowing down the reaction rate.
-
Troubleshooting:
-
Agitator Assessment: Ensure your reactor's agitator is appropriate for the scale and viscosity of the reaction mixture. A retreat curve impeller or a pitched-blade turbine is often suitable for achieving good axial and radial flow.
-
Stirring Rate Optimization: Gradually increase the stirring rate and monitor the reaction progress by in-process control (IPC) using HPLC or UPLC.
-
Baffling: If your reactor is not baffled, consider adding baffles to improve mixing efficiency and prevent vortex formation.
-
-
-
Suboptimal Temperature Control: The amination of 2-chloronicotinic acid is an exothermic reaction. Poor heat removal on a larger scale can lead to an undesirable temperature increase, which may promote side reactions. Conversely, if the reaction requires heating, inefficient heat transfer can result in incomplete conversion.
-
Troubleshooting:
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry (RC1) studies to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is crucial for designing a safe and efficient cooling protocol.
-
Controlled Addition: Add the methylamine solution at a controlled rate to manage the exotherm. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.
-
Jacket Temperature: Optimize the temperature of the reactor jacket fluid to ensure efficient heat removal or supply.
-
-
-
Stoichiometry and Concentration: The optimal molar ratio of methylamine to 2-chloronicotinic acid may differ at scale.
-
Troubleshooting:
-
Excess Amine: While a small excess of methylamine is often used in the lab, a larger excess may be required at scale to drive the reaction to completion. Experiment with increasing the molar equivalents of methylamine.
-
Solvent Volume: The reaction concentration can impact reaction rates. While higher concentrations can increase throughput, they may also lead to challenges with mixing and heat transfer. A solvent screen and optimization study can identify the best balance.
-
-
Issue 2: Impurity Profile Different from Lab Scale
Q: I am observing new or higher levels of impurities in my scaled-up batches. What are these impurities and how can I minimize their formation?
A: The impurity profile can indeed change upon scale-up due to longer reaction times, temperature variations, and different work-up conditions.
Common Byproducts and Mitigation Strategies:
-
2-Hydroxynicotinic Acid: This impurity arises from the hydrolysis of the starting material, 2-chloronicotinic acid, or the product. This is more likely if water is present in the reaction mixture and at elevated temperatures. A patent for a similar process notes the formation of 2-hydroxy-6-methylnicotinic acid as a byproduct when reacting 2-chloro-6-methylnicotinic acid with aqueous ammonia.[1]
-
Mitigation:
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Use a dry reactor and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Strictly control the reaction temperature to avoid excursions that could accelerate hydrolysis.
-
-
-
Dimerization or Oligomerization: At higher concentrations and temperatures, there is a potential for side reactions leading to dimeric or oligomeric impurities.
-
Mitigation:
-
Controlled Addition: Add one of the reactants slowly to the other to maintain a low instantaneous concentration of the added reagent.
-
Lower Temperature: If feasible, running the reaction at a lower temperature for a longer time can sometimes reduce the formation of these byproducts.
-
-
-
Residual Starting Materials and Reagents: Incomplete conversion will leave unreacted 2-chloronicotinic acid. Excess methylamine will also be present.
-
Mitigation:
-
Reaction Optimization: Address the points in "Issue 1" to drive the reaction to completion.
-
Effective Work-up: Design a work-up procedure that effectively removes these residuals. For example, an acidic wash can help remove excess methylamine, while the solubility differences between the starting material and product can be exploited during crystallization.
-
-
Troubleshooting Workflow for Impurity Identification and Control
Caption: A logical workflow for identifying and controlling impurities.
Issue 3: Difficulties with Product Isolation and Purification
Q: My product is difficult to crystallize at scale, and the purity is not meeting specifications. What can I do?
A: Crystallization is a critical step that is highly dependent on scale. Challenges often relate to supersaturation control, solvent selection, and the potential for polymorphism.
Crystallization and Purification Troubleshooting:
-
Solvent Selection: The ideal crystallization solvent should provide good solubility at higher temperatures and poor solubility at lower temperatures. For industrial applications, consider safety, environmental impact, and cost.
-
Troubleshooting:
-
Solubility Studies: Perform solubility studies of your crude product in a range of solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Anti-Solvent Crystallization: Consider an anti-solvent crystallization approach. Dissolve the crude product in a good solvent and then add a miscible anti-solvent to induce crystallization. This can often provide better control over crystal size and morphology.
-
-
-
Polymorphism: Different crystal forms (polymorphs) of the same compound can have different physical properties, including solubility and stability. It is plausible that 2-(methylamino)nicotinic acid exhibits polymorphism, as has been observed for the related compound 2-(phenylamino)nicotinic acid.[2]
-
Troubleshooting:
-
Polymorph Screen: Conduct a polymorph screen using various solvents and crystallization conditions (e.g., cooling crystallization, anti-solvent addition, slurry).
-
Characterization: Characterize the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
-
Seeding: Once the desired, stable polymorph has been identified, develop a seeding strategy for your large-scale crystallizations to ensure consistent results.
-
-
-
Work-up Procedure: An effective work-up is crucial for removing impurities before crystallization.
-
Troubleshooting:
-
Aqueous Washes: Incorporate aqueous washes into your work-up to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic impurities like residual methylamine, while a basic wash (e.g., sodium bicarbonate solution) can remove acidic impurities, though care must be taken not to deprotonate and dissolve your product if it is amphoteric.
-
Extraction: Use a suitable organic solvent for extraction. Ethyl acetate is a common choice, but for larger scales, consider solvents with higher boiling points and lower water solubility, such as toluene or methyl isobutyl ketone (MIBK), if the product's solubility allows.
-
-
Experimental Protocol: General Scale-Up Synthesis
This protocol is a general guideline. You must adapt it based on your own process development and safety assessments.
-
Reaction Setup: In a clean, dry, and inerted glass-lined reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 2-chloronicotinic acid and a suitable solvent (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone).
-
Reactant Addition: Begin agitation and cool the mixture to the desired starting temperature (e.g., 10-20 °C). Slowly add an aqueous solution of methylamine via the addition funnel, maintaining the internal temperature within the desired range (e.g., < 40 °C). The addition rate should be controlled based on the reactor's cooling capacity.
-
Reaction Monitoring: Monitor the reaction progress by taking samples for HPLC analysis at regular intervals. The reaction is considered complete when the consumption of 2-chloronicotinic acid is >99%.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a non-aqueous solvent was used, add water and a suitable extraction solvent (e.g., ethyl acetate or MIBK).
-
Separate the organic layer.
-
Wash the organic layer with dilute aqueous acid (e.g., 1 M HCl) to remove excess methylamine, followed by a wash with brine.
-
-
Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
Add a suitable crystallization solvent (e.g., ethanol/water mixture) and heat to dissolve the crude product.
-
Cool the solution slowly to induce crystallization. Seeding with the desired polymorph is recommended.
-
Filter the product, wash with cold crystallization solvent, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when scaling up this synthesis?
A1: Safety is paramount. Key considerations include:
-
Reagent Handling: 2-Chloronicotinic acid is an irritant to the skin, eyes, and respiratory system.[3][4][5][6][7] Methylamine is a flammable and corrosive gas or liquid. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. For larger quantities, a respirator may be necessary.
-
Exothermicity: As mentioned, the reaction is exothermic. A runaway reaction is a serious risk. Never add the methylamine all at once. Ensure your reactor has adequate cooling capacity and an emergency quench plan is in place.
-
Pressure Build-up: If the reaction is run in a sealed vessel, the exotherm and any potential gas evolution can lead to a dangerous pressure build-up. It is preferable to run the reaction under an inert atmosphere at atmospheric pressure.
Q2: Can I use a catalyst to improve the reaction rate?
A2: While the reaction between 2-chloronicotinic acid and methylamine often proceeds without a catalyst, catalysts can be employed to improve reaction rates and yields, especially with less reactive amines. For related syntheses of 2-(arylamino)nicotinic acids, catalysts such as boric acid have been shown to be effective.[8] If you choose to explore catalysis, a thorough optimization and catalyst removal strategy will be necessary.
Q3: Are there any "green" or more sustainable solvent choices for this reaction?
A3: Yes, there is a growing emphasis on green chemistry in the pharmaceutical industry. While polar aprotic solvents like DMF and NMP are effective, they are also under increasing regulatory scrutiny. Consider exploring more sustainable alternatives such as:
-
Water: For some SNAr reactions on electron-deficient pyridines, water can be an effective solvent.[3]
-
Alcohols: Ethanol or isopropanol can be good choices.
-
Solvent-free conditions: In some cases, the reaction can be run neat, which is an excellent green chemistry approach.[8]
Q4: How can I monitor the reaction in real-time?
A4: For effective process control, real-time monitoring is essential.
-
HPLC/UPLC: This is the most common and reliable method. Develop a method that can separate the starting material, product, and any known impurities.
-
In-situ FTIR (ReactIR): This technique can provide real-time information on the concentration of reactants and products by monitoring their characteristic infrared absorptions.
Data Summary Table: Key Process Parameters
| Parameter | Laboratory Scale | Pilot/Manufacturing Scale | Key Considerations for Scale-Up |
| Reactants | 2-chloronicotinic acid, methylamine | Same | Purity of raw materials is critical. |
| Stoichiometry | Typically 1.1-1.5 eq. methylamine | May require >1.5 eq. methylamine | Optimize for complete conversion and minimal excess. |
| Solvent | DMF, NMP, alcohols | Consider greener alternatives (water, ethanol), higher boiling point solvents (toluene, MIBK) | Safety, cost, environmental impact, and ease of removal are key. |
| Temperature | Often room temp. to moderate heating | Strict control is crucial (e.g., 20-60 °C) | Manage exotherm with controlled addition and efficient cooling. |
| Work-up | Simple extraction and evaporation | Multi-step aqueous washes, solvent swaps | Design for efficient impurity removal and scalability. |
| Purification | Column chromatography, simple recrystallization | Cooling crystallization with seeding, anti-solvent crystallization | Control of polymorphism is critical for consistent product quality. |
References
- 1. WO2015198486A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for 2-(Arylamino)nicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(arylamino)nicotinic acids. This class of molecules serves as a critical scaffold for numerous nonsteroidal anti-inflammatory drugs (NSAIDs), including niflumic acid. Traditionally, their synthesis relied on the Ullmann condensation, a method often hampered by harsh reaction conditions, stoichiometric copper requirements, and limited substrate scope.[1][2][3]
This guide provides researchers, chemists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding modern, alternative catalytic systems. We will move beyond simply listing protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions. The focus will be on palladium-catalyzed Buchwald-Hartwig amination and modern copper-catalyzed Ullmann-type reactions, which offer milder conditions, broader functional group tolerance, and improved efficiency.[4][5]
Section 1: Troubleshooting Guide
This section is formatted as a series of common problems you might encounter in the lab. Each question is followed by a diagnostic guide and recommended solutions based on established chemical principles.
Palladium-Catalyzed Systems (Buchwald-Hartwig Amination)
Question 1: My Buchwald-Hartwig reaction shows low conversion, and I am recovering mostly my 2-chloronicotinic acid starting material. What's wrong?
This is one of the most common issues and typically points to a problem with catalyst activation or the catalytic cycle itself. Let's diagnose the potential causes.
Answer:
Several factors can lead to low or no conversion. Follow this diagnostic workflow:
-
Check the Atmosphere & Reagents:
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed.[6]
-
Reagent Purity: Water and other protic impurities can react with the strong bases used (like NaOtBu) and interfere with the catalyst. Ensure you are using anhydrous solvents and high-purity reagents.
-
-
Evaluate the Base:
-
Poor Solubility: The choice of base is critical, and its poor solubility is a frequent, often overlooked, cause of failure.[6] If you are using an inorganic base like K₃PO₄ or Cs₂CO₃, it must have some solubility in the reaction solvent to be effective. Toluene is a common solvent, but for certain bases, a more polar solvent like dioxane or 2-methyltetrahydrofuran (2-MeTHF) might be necessary.[6]
-
Incorrect Basicity: 2-chloronicotinic acid is an electron-deficient aryl chloride, making the initial oxidative addition step challenging.[6] A strong base, such as NaOtBu or LHMDS, is often required to facilitate the deprotonation of the amine-palladium complex, which is a key step in the catalytic cycle.[6][7] If your substrate has base-sensitive functional groups, you may need to carefully screen weaker inorganic bases (K₃PO₄, K₂CO₃) but this will likely require higher temperatures or more active catalyst systems.[6]
-
-
Assess the Catalyst System (Palladium Pre-catalyst & Ligand):
-
Aryl Chloride Inactivity: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig aminations.[6] Their activation requires a highly active catalyst.
-
Ligand Choice: For challenging substrates like aryl chlorides, bulky, electron-rich biarylphosphine ligands are essential. Ligands like XPhos, SPhos, or RuPhos are designed to promote the difficult oxidative addition step and the final reductive elimination. If you are using an older ligand like BINAP, it may not be active enough.[5]
-
Pre-catalyst Choice: Modern pre-catalysts (e.g., G3 or G4 XPhos Palladacycle) are often more effective than using separate Pd sources (like Pd(OAc)₂) and ligands. They are air-stable and form the active Pd(0) species more reliably under mild conditions.[8]
-
-
Question 2: My reaction consumes the starting material, but I'm getting a complex mixture of products or a major side product instead of the desired 2-(arylamino)nicotinic acid. What is happening?
Answer:
Product formation indicates the catalyst is active, but selectivity is poor. The likely culprits are side reactions competing with the desired C-N bond formation.
-
Hydrodehalogenation: If you identify a significant amount of nicotinic acid (where the chlorine has been replaced by hydrogen), this suggests a β-hydride elimination side reaction. This can occur from the palladium-amide intermediate before reductive elimination can take place.[5]
-
Solution: Using a bulkier phosphine ligand can sterically hinder the conformation required for β-hydride elimination and favor the desired reductive elimination pathway.
-
-
Catalyst Poisoning/Decomposition: If the reaction starts but then stalls, your catalyst may be deactivating. Certain functional groups can act as poisons.[6] While 2-chloronicotinic acid and simple anilines are generally well-behaved, substrates with unprotected, strongly coordinating groups (like thiols) can be problematic.
-
Solution: Ensure all reagents are pure. If poisoning is suspected from a functional group on your aniline, consider using a protecting group strategy.
-
-
Reaction with the Carboxylic Acid: The carboxylic acid on the nicotinic acid ring can potentially coordinate to the palladium center or react with the base. While many protocols successfully use the unprotected acid, if you are facing intractable issues, consider an "ester-first, then hydrolyze" strategy. Performing the coupling on methyl 2-chloronicotinate and then hydrolyzing the ester post-coupling can sometimes provide a cleaner reaction.
Modern Copper-Catalyzed Systems
Question 3: I'm trying a ligand-free copper-catalyzed N-arylation, but the reaction is sluggish and gives low yields. The literature suggests it should work. What can I do?
Answer:
Ligand-free copper systems are attractive for their simplicity and low cost, but they can be highly sensitive to specific conditions.
-
Copper Source and Purity: The form of copper used is critical. Methods may specify CuI, CuO nanoparticles, or other salts.[9][10] The activity can be highly dependent on the surface area and purity of the copper source. Ensure you are using the exact specified catalyst from a reliable supplier.
-
Solvent Effects: In "ligand-free" systems, the solvent often plays the role of a ligand.[11] Solvents like DMSO, DMF, or ethylene glycol can coordinate to the copper center and facilitate the reaction.[9][10][11] Switching to a non-coordinating solvent like toluene will likely cause the reaction to fail.
-
Base Choice: As with palladium systems, the base is crucial. For copper catalysis, inorganic bases like K₃PO₄ or K₂CO₃ are very common.[10] They must be finely powdered to ensure maximum surface area and reactivity.
-
Temperature: While modern copper systems are milder than traditional Ullmann reactions, they often still require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[9][11] Double-check that your reaction temperature is consistent with the literature protocol.
Caption: Troubleshooting workflow for low-yield C-N coupling reactions.
Section 2: Catalyst & Condition Selection FAQs
Question 1: Palladium vs. Copper: Which catalytic system should I choose for coupling 2-chloronicotinic acid with my arylamine?
Answer:
The choice between palladium and copper is a classic process development question that involves a trade-off between cost, speed, and substrate scope.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Modern Ullmann-Type) | Rationale & Expertise |
| Catalyst Cost | High (Precious Metal) | Low (Earth-Abundant) | Palladium is a significant cost driver, especially at scale. Copper is orders of magnitude cheaper, making it highly attractive for industrial processes.[4] |
| Generality & Scope | Generally Broader | More Substrate-Dependent | Palladium catalysis, especially with modern biarylphosphine ligands, is known for its remarkable functional group tolerance and reliability across a vast range of substrates.[12] Copper systems can be more sensitive to steric hindrance and electronic effects. |
| Reaction Conditions | Often Milder (RT to 100 °C) | Mild to Moderate (35 to 130 °C) | While traditional Ullmann reactions were harsh (>200 °C), modern ligand-assisted or nanoparticle copper systems can operate under significantly milder conditions, sometimes even at room temperature.[2][10] However, Pd systems are still generally more associated with low-temperature reactions. |
| Ligands | Often Required & Complex | Can be Ligand-Free | The need for expensive, complex phosphine ligands can add cost and complexity to Pd-catalyzed reactions.[4] The availability of simple, or even ligand-free, copper protocols is a major advantage.[9][10] |
| Key Challenge | Reactivity of Aryl Chlorides | Overcoming Inertia | The primary hurdle for Pd is the activation of the strong C-Cl bond.[6] For Cu, the challenge is often overcoming the general lower reactivity which may require higher temperatures or more specific conditions. |
| Recommendation | For Discovery/MedChem: Start with a reliable Palladium system (e.g., XPhos Pd G3 pre-catalyst) for the highest chance of success on a new substrate. | For Scale-Up/Process: If the reaction works, developing a cheaper Copper-based protocol is highly desirable for economic and sustainability reasons. | This strategy balances the need for rapid success in early-stage research with the economic realities of large-scale synthesis. |
Question 2: What are the most sustainable or "green" options for this synthesis?
Answer:
Green chemistry principles are increasingly important in pharmaceutical development. Several strategies can reduce the environmental impact of 2-(arylamino)nicotinic acid synthesis.
-
Catalyst- and Solvent-Free Synthesis: Recently, a method has been developed for the amination of 2-chloronicotinic acid that proceeds by simply heating the two starting materials together without any catalyst or solvent.[1][3] This is by far the greenest option if applicable to your specific substrates, as it eliminates waste from solvents, catalysts, and ligands.
-
Use of Greener Solvents: If a solvent is necessary, avoid high-impact solvents like dioxane, DMF, and toluene.[4] Consider greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). Some modern copper-catalyzed methods have also shown success in ethylene glycol, which can be recovered and reused.[11]
-
Base Metal Catalysis: Choosing copper or even emerging iron-based catalysts over precious palladium reduces environmental impact associated with mining and purification.[4][13]
-
Lower Catalyst Loading: Optimizing the reaction to use the lowest possible catalyst loading (mol %) minimizes metal waste in your product and effluent streams.
Section 3: Key Experimental Protocols
Disclaimer: These are general starting protocols. Optimal conditions may vary based on the specific aniline substrate used. All manipulations should be performed under an inert atmosphere (N₂ or Ar) unless otherwise noted.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted for a challenging aryl chloride using a modern, highly active pre-catalyst system.
Reagents & Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
2-Chloronicotinic acid (1.0 equiv)
-
Arylamine (1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene (to achieve ~0.2 M concentration)
Procedure:
-
Preparation: To the reaction vessel, add 2-chloronicotinic acid, the arylamine, XPhos Pd G3, and the magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the sodium tert-butoxide as a solid. Caution: NaOtBu is highly basic and hygroscopic; handle quickly.
-
Solvent Addition: Add the degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the product. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation
This protocol is based on methods using copper(II) oxide nanoparticles, which serve as a recyclable, heterogeneous catalyst.[9]
Reagents & Equipment:
-
Screw-cap reaction vial with a magnetic stir bar
-
2-Chloronicotinic acid (1.0 equiv)
-
Arylamine (1.5 equiv)
-
Copper(II) oxide nanoparticles (CuO NPs) (10 mol %)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: To the reaction vial, add 2-chloronicotinic acid, the arylamine, CuO nanoparticles, finely powdered K₂CO₃, and the magnetic stir bar.
-
Atmosphere: An inert atmosphere is beneficial but often not strictly required for this method; capping the vial is sufficient.
-
Solvent Addition: Add the anhydrous DMSO.
-
Reaction: Seal the vial tightly and place it in a pre-heated oil bath at 110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can be longer, often 12-24 hours.
-
Workup: After cooling, dilute the mixture with water and filter to recover the CuO nanoparticle catalyst (which can be washed, dried, and reused). Acidify the filtrate with 1M HCl to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. Recrystallization can be used for further purification if needed.
References
- 1. researchgate.net [researchgate.net]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles [organic-chemistry.org]
- 10. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Iron‐Catalyzed Oxidative C−O and C−N Coupling Reactions Using Air as Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Methylamino)pyridine-3-carboxylic acid
Welcome to the technical support center for "2-(Methylamino)pyridine-3-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this compound. Here, we address common challenges and frequently asked questions encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in the synthesis of this compound?
The synthesis of this compound can introduce several types of impurities, primarily arising from starting materials, side reactions, or incomplete reactions. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-chloronicotinic acid or methylamine.
-
Isomeric Byproducts: Positional isomers of the methylamino group on the pyridine ring.
-
Over-methylation Products: Formation of dimethylamino derivatives.
-
Hydrolysis Products: If the reaction is performed in an aqueous medium, hydrolysis of the carboxylic acid group or other functional groups can occur.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and workup that are not completely removed.
FAQ 2: What are the initial steps to assess the purity of my crude this compound?
Before proceeding with purification, it is crucial to assess the purity of your crude product. This will help in selecting the most appropriate purification method. Recommended initial analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. Using a suitable solvent system (e.g., ethyl acetate/hexane mixtures), you can get a preliminary idea of the impurity profile.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and the relative amounts of impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffer (e.g., phosphate buffer at pH 2) is a good starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the main product and provide structural information about impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify the mass of impurities.
FAQ 3: Can I purify this compound by recrystallization? If so, what are the recommended solvents?
Recrystallization is often a viable and efficient method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Recommended Solvents for Recrystallization:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound may have good solubility in hot ethanol and lower solubility in cold water. A mixed solvent system can be optimized for good crystal formation upon cooling. |
| Methanol | Similar to ethanol, methanol can be a good solvent for recrystallization, often used in combination with water. |
| Isopropanol | Another common protic solvent that can be effective for recrystallizing pyridine carboxylic acid derivatives. |
| Dimethylformamide (DMF)/Water | For less soluble compounds, DMF can be used as the primary solvent, with water added as an anti-solvent to induce crystallization.[1] |
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you can treat it with activated charcoal to remove colored impurities.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Section 2: Troubleshooting Guides
Troubleshooting Issue 1: My recrystallization yields are very low.
Low recovery after recrystallization is a common issue. Here’s a troubleshooting guide to help you improve your yield:
Caption: Troubleshooting workflow for low recrystallization yield.
Troubleshooting Issue 2: I am unable to separate my product from a persistent impurity using recrystallization.
When an impurity co-crystallizes with your product, other purification techniques are necessary.
Recommended Action: Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities.[1][2]
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase Selection: Silica gel (60-200 mesh) is a standard choice for compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
-
A typical gradient might be from 100% hexane to a mixture of hexane/ethyl acetate (e.g., 3:1).[1]
-
Use TLC to determine the optimal solvent system that gives good separation between your product and the impurity.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the eluent or a more polar solvent that will be adsorbed by the silica.
-
Alternatively, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Troubleshooting Issue 3: How can I remove residual starting materials like 2-chloronicotinic acid?
If your crude product is contaminated with acidic or basic starting materials, an acid-base extraction can be an effective purification step before recrystallization or chromatography.
Caption: Acid-base extraction workflow for impurity removal.
Troubleshooting Issue 4: My purified product still shows minor impurities in HPLC. How can I achieve higher purity?
For achieving very high purity (>99%), preparative HPLC is often the method of choice. This technique uses the same principles as analytical HPLC but on a larger scale to isolate pure compounds.
Considerations for Preparative HPLC:
-
Column: A larger diameter column packed with the same stationary phase as your analytical method.
-
Mobile Phase: The same mobile phase as the analytical method, but you will need larger volumes. Isocratic elution is often preferred for simplicity in preparative work.
-
Loading: Inject a larger amount of your partially purified sample. The amount will depend on the column size and the separation efficiency.
-
Fraction Collection: Collect fractions as they elute from the column, guided by the detector signal.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is aqueous.
Section 3: Purity Analysis and Characterization
Once you have purified your this compound, it is essential to confirm its purity and identity.
Recommended Analytical Techniques for Final Product Characterization:
| Technique | Purpose |
| HPLC | To confirm purity (ideally >99%) and determine the retention time.[4][5] |
| ¹H and ¹³C NMR | To confirm the chemical structure and ensure the absence of impurity signals. |
| Mass Spectrometry | To confirm the molecular weight of the compound. |
| Melting Point | A sharp melting point range is indicative of high purity. |
| Elemental Analysis | To confirm the elemental composition (C, H, N) of the compound.[6] |
References
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Navigating the Functionalization of Pyridine Carboxylic Acid Scaffolds
Welcome to the technical support center dedicated to overcoming the intricate challenges of functionalizing the pyridine carboxylic acid scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this crucial heterocyclic motif. The inherent electronic properties of the pyridine ring, coupled with the reactivity of the carboxylic acid group, present a unique set of synthetic hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you in your experimental endeavors.
Section 1: Troubleshooting Common Experimental Failures
This section addresses the most frequently encountered issues during the functionalization of pyridine carboxylic acids. Each question is followed by an expert analysis of the underlying causes and actionable troubleshooting steps.
Low Reactivity & Stalled Reactions
Question: My nucleophilic aromatic substitution (SNAr) reaction on a halopyridine carboxylic acid is showing low to no conversion. What are the likely causes and how can I resolve this?
Expert Analysis: The pyridine ring's electron-deficient nature generally facilitates nucleophilic attack, particularly at the C2 and C4 positions.[1][2] However, insufficient activation, a poor leaving group, or an insufficiently strong nucleophile can lead to sluggish or stalled reactions. The carboxylic acid group itself, especially when deprotonated, can further deactivate the ring towards nucleophilic attack.
Troubleshooting Protocol:
-
Assess Ring Activation: The presence of strong electron-withdrawing groups (EWGs) is critical for activating the pyridine ring towards SNAr. If your substrate lacks sufficient activation, consider the following:
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as ZnCl₂, can coordinate to the pyridine nitrogen, increasing the ring's electrophilicity and activating it for nucleophilic attack.[3][4][5] This is a mild and effective method for promoting SNAr reactions.
-
N-Oxidation: Conversion of the pyridine to its N-oxide derivative significantly activates the ring, particularly at the C2 and C4 positions, and can be a valuable strategy for difficult substrates.
-
-
Evaluate the Leaving Group: The nature of the leaving group is paramount in SNAr reactions. For halopyridines, the typical reactivity order is F > Cl > Br > I. If you are using a less reactive leaving group like bromide or iodide, you may need more forcing conditions.
-
Enhance Nucleophilicity: Ensure your nucleophile is sufficiently potent. If you are using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃) is crucial to generate the more reactive anionic form.
-
Optimize Reaction Conditions:
-
Temperature: Some SNAr reactions on less activated pyridines require elevated temperatures to proceed at a reasonable rate.[2]
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.
-
Question: My Suzuki cross-coupling reaction with a pyridine carboxylic acid-derived boronic acid/ester is failing. What are the common pitfalls?
Expert Analysis: The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, but its application to pyridine-containing substrates can be problematic.[6][7] The primary challenges include the instability of pyridine boronic acids and the inhibition of the palladium catalyst by the basic pyridine nitrogen.[8] Furthermore, compounds with labile protons, such as carboxylic acids and primary amines, can be unsuitable coupling partners without proper protection.[9][10]
Troubleshooting Protocol:
-
Protect the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the basic conditions of the Suzuki reaction. It is highly recommended to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction.[11][12]
-
Consider Alternative Boron Reagents: Pyridine boronic acids are often prone to protodeboronation. Consider using more stable alternatives such as pyridine trifluoroborate salts or MIDA boronates.
-
Ligand and Catalyst Selection: The choice of phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can often improve catalytic activity by promoting reductive elimination and preventing catalyst inhibition.
-
Explore Alternative Coupling Partners: If issues with boron-based reagents persist, consider replacing them with pyridine sulfinates, which have been shown to be stable and effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[6][7]
-
Decarbonylative Cross-Coupling: A modern alternative is the direct use of pyridine carboxylic acids in decarbonylative Suzuki cross-coupling reactions.[13] This approach avoids the need for pre-functionalization to a halide or boronic acid.
Side Reactions and Byproduct Formation
Question: I am observing significant decarboxylation of my pyridine-2-carboxylic acid (picolinic acid) starting material upon heating. How can I prevent this?
Expert Analysis: Picolinic acid and its derivatives are particularly susceptible to decarboxylation, especially at elevated temperatures. The mechanism often involves the formation of a zwitterionic intermediate, which then loses CO₂ to form a 2-pyridyl carbanion or a related ylide.[14][15] This process is facilitated by the proximity of the carboxylic acid to the ring nitrogen.
Troubleshooting Protocol:
-
Lower Reaction Temperature: The most straightforward approach is to conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester is an effective way to prevent decarboxylation, as esters are significantly more stable under these conditions.
-
pH Control: In aqueous media, the rate of decarboxylation is pH-dependent. The zwitterionic form is often the most reactive species. Adjusting the pH to favor either the fully protonated or deprotonated form can sometimes suppress decarboxylation.
-
Alternative Synthetic Routes: If decarboxylation remains a persistent issue, consider a synthetic strategy where the carboxyl group is introduced at a later stage of the synthesis.
Question: My amide coupling reaction between a pyridine carboxylic acid and an amine is low-yielding and messy. What's going wrong?
Expert Analysis: While standard amide coupling protocols can be applied to pyridine carboxylic acids, several factors can lead to poor outcomes. The basicity of the pyridine nitrogen can interfere with the coupling reagents, and the carboxylic acid may require activation to react efficiently with the amine.[16]
Troubleshooting Protocol:
-
Activate the Carboxylic Acid: Direct condensation of a carboxylic acid and an amine is often inefficient.[16] The carboxylic acid must first be activated. Common methods include:
-
Conversion to Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride generates the highly reactive acyl chloride, which readily reacts with amines. Pyridine is often used as a base in these reactions to neutralize the HCl byproduct.[17][18]
-
In Situ Activation with Coupling Reagents: Reagents like HATU, HOBt/EDC, or PyBOP are highly effective for in situ activation and subsequent amide bond formation.[18]
-
-
Use a Non-Nucleophilic Base: When a base is required, use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to avoid competitive reactions with the activated carboxylic acid intermediate.
-
Consider Pyridine-2-carboxylic Anhydride: For picolinic acid derivatives, using the corresponding anhydride can be an effective strategy for forming amide and ester bonds.[19][20]
-
One-Pot Thioester Formation: A modern, green approach involves the one-pot conversion of the carboxylic acid to a thioester intermediate, which then smoothly reacts with the amine to form the amide. This method avoids traditional coupling reagents.[21]
Regioselectivity Challenges
Question: My reaction is producing a mixture of C2, C3, and C4-functionalized isomers. How can I achieve regioselective functionalization of the pyridine ring?
Expert Analysis: Controlling regioselectivity is a central challenge in pyridine chemistry.[22] The inherent electronic properties of the ring favor functionalization at the C2 and C4 positions for nucleophilic attack and at the C3 position for electrophilic attack. However, achieving high selectivity often requires strategic synthetic design.
Troubleshooting Protocol:
-
Leverage Inherent Reactivity: For nucleophilic substitutions, C2 and C4 are the most activated positions due to the ability of the nitrogen to stabilize the negative charge in the intermediate.[1][2] For radical reactions like the Minisci reaction, functionalization is also favored at C2 and C4.
-
Use of Blocking Groups: To direct functionalization to a specific site, other reactive positions can be temporarily blocked. For instance, a simple maleate-derived blocking group can be used to achieve exquisite control for C4-alkylation via a Minisci-type reaction.[23]
-
Directed Ortho-Metalation (DoM): A directing group (e.g., an amide derived from the carboxylic acid) can direct a strong base (like LDA) to deprotonate the adjacent C-H bond, allowing for subsequent reaction with an electrophile. This is a powerful strategy for C3-functionalization.
-
Exploit Pyridyne Intermediates: The generation of pyridyne intermediates, such as 3,4-pyridyne, can allow for regioselective difunctionalization of the pyridine ring.[24]
-
Enzymatic Hydroxylation: For specific transformations like hydroxylation, biocatalytic approaches using microorganisms can offer remarkable regioselectivity that is difficult to achieve with traditional chemical methods.[25][26]
Purification Headaches
Question: I am struggling to purify my pyridine carboxylic acid derivative using silica gel chromatography; the compound is streaking badly. What are my options?
Expert Analysis: The basic nature of the pyridine nitrogen leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing significant tailing and poor separation.
Troubleshooting Protocol:
-
Modify the Mobile Phase: Adding a small amount of a basic modifier to the eluent can neutralize the acidic sites on the silica gel and improve peak shape. Common additives include:
-
Triethylamine (~0.1-1%)
-
Ammonia (using a mobile phase saturated with ammonia vapor or a pre-mixed solvent like 7N NH₃ in methanol)
-
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): This is an excellent option if your compound has sufficient hydrophobicity.
-
-
Acid-Base Extraction: This is a highly effective purification technique for pyridine derivatives.[27]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine will be protonated and move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to deprotonate the pyridine.
-
Extract the product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
-
Crystallization/Precipitation: If your product is a solid, crystallization can be a powerful method for obtaining highly pure material.[27] For zwitterionic compounds like pyridine carboxylic acids, precipitation by adjusting the pH of an aqueous solution to the isoelectric point can be very effective.[28]
Section 2: Core Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for key transformations and summarizes important data in tabular format for easy reference.
Protocol: Amide Coupling using HATU
This protocol describes a reliable method for the synthesis of an amide from a pyridine carboxylic acid and a primary or secondary amine using HATU as the coupling reagent.[18]
Materials:
-
Pyridine carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyridine carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the mixture and stir for another 10-15 minutes. The solution may change color.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or crystallization.
Data Table: Protecting Groups for Pyridine Carboxylic Acids
The selection of an appropriate protecting group is crucial for multi-step syntheses. This table summarizes common protecting groups for the carboxylic acid functionality.[11][12]
| Protecting Group | Formation Reagents | Cleavage Conditions | Stability |
| Methyl Ester | MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH | LiOH or NaOH in H₂O/THF/MeOH | Stable to mild acid, hydrogenation. |
| Ethyl Ester | EtOH, H₂SO₄ (cat.) or SOCl₂, EtOH | LiOH or NaOH in H₂O/THF/MeOH | Stable to mild acid, hydrogenation. |
| tert-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | TFA in DCM or 4M HCl in Dioxane | Stable to base, hydrogenation. Labile to strong acid. |
| Benzyl Ester | Benzyl bromide, base or Benzyl alcohol, DCC | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base. Labile to hydrogenation. |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF in THF or mild aqueous acid | Labile to both acidic and basic conditions. |
Visualization: Reaction Troubleshooting & Mechanisms
Visual aids can clarify complex decision-making processes and reaction pathways.
Diagram 1: Troubleshooting a Failed Suzuki Coupling
This workflow guides the researcher through a logical sequence of steps to diagnose and solve common issues in Suzuki cross-coupling reactions involving pyridine scaffolds.
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Diagram 2: Mechanism of Picolinic Acid Decarboxylation
This diagram illustrates the widely accepted zwitterionic pathway for the thermal decarboxylation of picolinic acid.[14][15]
Caption: Zwitterionic mechanism for picolinic acid decarboxylation.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. benchchem.com [benchchem.com]
- 3. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Amide Synthesis [fishersci.dk]
- 17. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 18. growingscience.com [growingscience.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. chemrxiv.org [chemrxiv.org]
- 24. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 25. Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine carboxylic acids at position C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Nicotinic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The nicotinic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals. The ability to strategically introduce substituents at the 2-position of this pyridine ring is crucial for modulating pharmacological activity, ADME properties, and intellectual property. This guide provides a comparative analysis of the principal synthetic routes to access these valuable compounds, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols.
Strategic Approaches: An Overview
The synthesis of 2-substituted nicotinic acids can be broadly categorized into two main strategies: the functionalization of a pre-existing pyridine ring and the de novo construction of the heterocyclic core. The choice of strategy is dictated by factors such as the desired substitution pattern, available starting materials, scalability, and required functional group tolerance. This guide will delve into the most prevalent and effective methods within each category.
Core Functionalization Strategies
Functionalizing an existing nicotinic acid framework is often the most direct approach. These methods typically involve the use of a starting material that is pre-functionalized to direct substitution to the desired position.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2][3] In the context of nicotinic acid synthesis, a directing metalation group (DMG) at the 3-position (the carboxylate or a derivative thereof) guides deprotonation by a strong organolithium base exclusively to the ortho C2 position.[4] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce the desired substituent. The amide group, particularly a tertiary amide like N,N-diethylnicotinamide, is an excellent DMG due to its strong coordinating ability with the lithium cation.[5]
Mechanism of Directed ortho-Metalation (DoM)
Caption: Workflow for 2-substitution via Directed ortho-Metalation.
Experimental Protocol: Synthesis of 2-Iodo-N,N-diethylnicotinamide via DoM
Materials:
-
N,N-Diethylnicotinamide (1.0 equiv)
-
sec-Butyllithium (s-BuLi, 1.2 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 equiv)
-
Iodine (I₂, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N,N-diethylnicotinamide and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA, followed by the dropwise addition of s-BuLi.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine in anhydrous THF.
-
Slowly add the solution of iodine to the lithiated intermediate at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-iodo-N,N-diethylnicotinamide.
Subsequent hydrolysis of the amide to the carboxylic acid can be achieved under standard acidic or basic conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly relevant for the synthesis of 2-substituted nicotinic acids.[6][7] These reactions typically start from a 2-halonicotinic acid derivative (e.g., chloro- or bromo-).
The Suzuki-Miyaura coupling enables the formation of a C-C bond between a 2-halonicotinate and an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[8][9]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 2-Phenylnicotinate via Suzuki-Miyaura Coupling [10]
Materials:
-
Ethyl 2-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a round-bottom flask, add ethyl 2-chloronicotinate, phenylboronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture.
-
Bubble argon through the mixture for 15 minutes to degas the solution.
-
Add Pd(OAc)₂ and PPh₃ to the mixture.
-
Heat the reaction to 90 °C and stir vigorously for 12 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 2-phenylnicotinate.
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[5][11] This reaction is highly versatile and tolerates a wide range of functional groups.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Methyl 2-(Phenylamino)nicotinate via Buchwald-Hartwig Amination [6][12]
Materials:
-
Methyl 2-bromonicotinate (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Xantphos (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add methyl 2-bromonicotinate, aniline, cesium carbonate, Pd₂(dba)₃, and Xantphos to a Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford methyl 2-(phenylamino)nicotinate.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a viable route for introducing substituents at the 2-position of the nicotinic acid ring, provided a good leaving group (typically a halogen) is present and the ring is sufficiently electron-deficient.[13][14] The presence of the electron-withdrawing carboxylate group assists in activating the ring towards nucleophilic attack. 2-Chloronicotinic acid is a common and relatively inexpensive starting material for this transformation.[15]
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: General mechanism for the SNAr reaction on 2-chloronicotinic acid.
Experimental Protocol: Synthesis of 2-Methoxynicotinic Acid via SNAr [16]
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Sodium methoxide (NaOMe, 2.5 equiv)
-
Anhydrous Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add 2-chloronicotinic acid and anhydrous methanol.
-
Add sodium methoxide portion-wise at room temperature.
-
Heat the mixture to reflux and stir for 6 hours.
-
Cool the reaction to room temperature and carefully neutralize with concentrated hydrochloric acid to pH 3-4.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-methoxynicotinic acid.
De Novo Synthesis: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a classic and versatile method for the de novo construction of substituted pyridines.[17][18] It involves the condensation of an enamine with an ethynylketone, which, after a series of transformations including cyclodehydration, yields a polysubstituted pyridine.[15] This method is particularly useful for accessing nicotinic acid derivatives with specific substitution patterns that may be difficult to achieve through functionalization of a pre-existing ring.
Mechanism of the Bohlmann-Rahtz Pyridine Synthesis
Caption: Key steps in the Bohlmann-Rahtz pyridine synthesis.
Experimental Protocol: Synthesis of Ethyl 2,6-Dimethylnicotinate via Bohlmann-Rahtz Synthesis [19]
Materials:
-
Ethyl 3-aminocrotonate (1.0 equiv)
-
3-Butyn-2-one (1.1 equiv)
-
Acetic acid
-
Toluene
Procedure:
-
To a round-bottom flask, add ethyl 3-aminocrotonate and toluene.
-
Add 3-butyn-2-one to the solution.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and stir for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield ethyl 2,6-dimethylnicotinate.
Biocatalytic Approaches: The Green Alternative
Enzymatic transformations offer a green and highly selective alternative to traditional chemical synthesis.[20] For the synthesis of 2-substituted nicotinic acids, the use of hydroxylase enzymes to introduce a hydroxyl group at the 2-position is a notable example.[21][22]
Experimental Protocol: Enzymatic Synthesis of 2-Hydroxynicotinic Acid [23]
Materials:
-
Nicotinic acid
-
Culture of Pseudomonas putida
-
Phosphate buffer (pH 7.0)
Procedure:
-
Cultivate Pseudomonas putida in a suitable growth medium.
-
Harvest the cells by centrifugation and wash with phosphate buffer.
-
Resuspend the cells in a phosphate buffer solution containing nicotinic acid.
-
Incubate the mixture at 30 °C with shaking for 48-72 hours, ensuring adequate aeration.
-
Monitor the formation of 2-hydroxynicotinic acid by HPLC.
-
After the reaction is complete, remove the cells by centrifugation.
-
Acidify the supernatant to pH 2-3 with hydrochloric acid to precipitate the product.
-
Collect the 2-hydroxynicotinic acid by filtration, wash with cold water, and dry.
Comparative Analysis
| Synthesis Route | General Approach | Key Transformation | Typical Substituents Achieved | Advantages | Limitations |
| Directed ortho-Metalation (DoM) | Core Functionalization | C-C, C-X Bond Formation | Alkyl, Aryl, Silyl, Halogen | Excellent regioselectivity at C2; wide range of electrophiles can be used. | Requires a directing group; use of strong organolithium bases; cryogenic temperatures. |
| Suzuki-Miyaura Coupling | Core Functionalization | C-C Bond Formation | Aryl, Heteroaryl | Excellent functional group tolerance; mild conditions; wide availability of boronic acids.[24] | Requires a 2-halo precursor; potential for catalyst poisoning by the pyridine nitrogen. |
| Buchwald-Hartwig Amination | Core Functionalization | C-N Bond Formation | Primary and secondary amines | Facile synthesis of aryl amines; broad substrate scope. | Catalyst and ligand sensitivity; requires inert atmosphere. |
| Nucleophilic Aromatic Substitution (SNAr) | Core Functionalization | C-Nu Bond Formation | O-, N-, S-Nucleophiles | Operationally simple; often uses inexpensive reagents. | Requires an activated (electron-deficient) ring and a good leaving group; limited to certain nucleophiles. |
| Bohlmann-Rahtz Synthesis | De Novo Synthesis | Condensation & Cyclodehydration | Polysubstituted (e.g., 2,6-dialkyl) | Builds complex cores in one pot; avoids functionalization of a pre-existing ring. | High temperatures may be required; limited to specific substitution patterns.[25] |
| Biocatalytic Synthesis | Core Functionalization | Enzymatic Hydroxylation | Hydroxyl | Environmentally friendly; high regioselectivity; mild reaction conditions. | Substrate-specific enzymes; potential for low yields; requires expertise in biocatalysis. |
Conclusion
The synthesis of 2-substituted nicotinic acids is a well-developed field with a diverse array of methodologies available to the synthetic chemist. The choice of the optimal route is a multifactorial decision that depends on the specific target molecule, desired scale, and available resources.
For highly specific and regioselective functionalization at the C2 position, Directed ortho-Metalation stands out, provided a suitable directing group is in place. For the introduction of aryl and amino groups, the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer unparalleled scope and functional group tolerance. Nucleophilic aromatic substitution provides a straightforward and economical route when applicable. When complex, polysubstituted nicotinic acids are the target, de novo strategies like the Bohlmann-Rahtz synthesis become highly valuable. Finally, biocatalytic methods are emerging as powerful, green alternatives for specific transformations.
By understanding the strengths and limitations of each of these synthetic routes, researchers can devise efficient and effective strategies to access novel 2-substituted nicotinic acid derivatives for drug discovery and development.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. baranlab.org [baranlab.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 15. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. synarchive.com [synarchive.com]
- 19. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 20. frontiersin.org [frontiersin.org]
- 21. Enzymatic Hydroxylations in Industrial Application | CHIMIA [chimia.ch]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 24. jk-sci.com [jk-sci.com]
- 25. scribd.com [scribd.com]
Full spectral analysis of "2-(methylamino)nicotinic acid" (NMR, IR, MS)
An In-Depth Comparative Guide to the Full Spectral Analysis of 2-(methylamino)nicotinic acid
Executive Summary
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or modified compounds is a cornerstone of chemical research and development. This guide provides a comprehensive, predictive spectral analysis of 2-(methylamino)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Lacking readily available published spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from structurally similar molecules—nicotinic acid and 2-aminonicotinic acid—to construct a reliable, predicted spectral profile. We delve into Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral features. This guide serves as a robust reference for researchers aiming to synthesize or identify 2-(methylamino)nicotinic acid, offering a validated framework for spectral interpretation.
Introduction: The Significance of 2-(methylamino)nicotinic acid
2-(methylamino)nicotinic acid is a substituted pyridinecarboxylic acid. As a derivative of nicotinic acid, it holds potential interest in medicinal chemistry and materials science, where modifications to the pyridine ring can modulate biological activity or chemical properties. The introduction of a methylamino group at the 2-position, in place of a simple amino group or hydrogen, can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation.
Accurate spectral analysis is non-negotiable; it provides the definitive structural "fingerprint" of the molecule. This guide will systematically predict and explain this fingerprint, empowering researchers to confirm the identity, purity, and structure of 2-(methylamino)nicotinic acid.
The Spectroscopic Toolkit: Principles and Rationale
To achieve a full structural elucidation, a multi-faceted spectroscopic approach is required. Each technique provides a unique piece of the molecular puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for determining the structure of organic compounds in solution.[1] It works by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong magnetic field.[2][3] The resulting spectrum provides information about the chemical environment, connectivity, and relative number of these nuclei, allowing for a detailed map of the carbon-hydrogen framework.[1][4]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule.[5] It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[6] Specific bonds (e.g., C=O, O-H, N-H) vibrate at characteristic frequencies, making their presence in a molecule easily identifiable.[5]
-
Mass Spectrometry (MS) : MS provides the molecular weight of a compound and offers clues about its structure through fragmentation analysis.[7] The molecule is ionized, and the mass-to-charge (m/z) ratio of the resulting molecular ion and its fragments is measured.[7] The pattern of fragmentation is often predictable and helps in confirming the molecular structure.
Predicted Full Spectral Analysis of 2-(methylamino)nicotinic acid
The following sections detail the predicted spectral data for 2-(methylamino)nicotinic acid. These predictions are derived from established chemical shift theory, group frequency correlations, and known fragmentation patterns, supported by comparative data from analogous compounds.
Molecular Structure and Atom Labeling
To facilitate the analysis, the atoms of 2-(methylamino)nicotinic acid are labeled as shown below.
Caption: Labeled structure of 2-(methylamino)nicotinic acid.
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the N-H proton, the methyl protons, and the carboxylic acid proton.
| Proton Label | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| COOH | 12.0 - 13.0 | Broad Singlet (br s) | - | The carboxylic acid proton is highly acidic and often exchanges with trace water, leading to a broad signal. |
| H6 | 8.1 - 8.3 | Doublet of Doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 2.0 | H6 is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It is coupled to both H5 (ortho) and H4 (meta). |
| H4 | 7.8 - 8.0 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 2.0 | H4 is coupled to H5 (ortho) and H6 (meta). Its chemical shift is influenced by the adjacent carboxyl group. |
| H5 | 6.8 - 7.0 | Doublet of Doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0 | H5 is coupled to both H4 and H6. The electron-donating methylamino group at C2 shields this proton, shifting it significantly upfield compared to nicotinic acid. |
| NH | 6.5 - 7.5 | Broad Singlet (br s) or Quartet (q) | J(NH-CH3) ≈ 5.0 if coupling is observed | The N-H proton signal can be broad due to quadrupole broadening and exchange. If resolved, it may show coupling to the methyl protons. |
| CH₃ | 2.9 - 3.1 | Singlet (s) or Doublet (d) | J(CH3-NH) ≈ 5.0 if coupling is observed | These aliphatic protons are attached to a nitrogen atom. The signal will be a singlet if N-H coupling is not resolved, or a doublet if it is. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show 7 distinct signals, as C2 and C6, and C4 and C5 are no longer equivalent due to the substitution pattern.
| Carbon Label | Predicted δ (ppm) | Rationale |
| C8 (C=O) | 167 - 170 | The carboxylic acid carbonyl carbon is characteristically found in this downfield region.[8] |
| C2 | 158 - 162 | This carbon is directly attached to two nitrogen atoms (ring and amino), causing a significant downfield shift. |
| C6 | 148 - 152 | C6 is adjacent to the ring nitrogen, resulting in a downfield shift, similar to that seen in nicotinic acid. |
| C4 | 138 - 142 | The chemical shift of C4 is influenced by its position relative to the nitrogen and the carboxyl group. |
| C3 | 115 - 120 | This carbon is attached to the electron-withdrawing carboxyl group but is shielded by the ortho-amino group. |
| C5 | 112 - 116 | C5 is significantly shielded by the para-amino group, causing a notable upfield shift compared to nicotinic acid. |
| C7 (CH₃) | 28 - 32 | The methyl carbon attached to the nitrogen atom appears in the typical range for such groups. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Broad, Strong | The very broad nature of this band is due to strong hydrogen bonding between carboxylic acid dimers.[9] |
| 3500 - 3300 | N-H stretch (Secondary Amine) | Medium | This peak indicates the presence of the secondary amine N-H bond. |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Characteristic C-H stretching vibrations for protons on the pyridine ring.[10] |
| 3000 - 2850 | C-H stretch (Aliphatic) | Medium | C-H stretching from the methyl group.[10] |
| 1730 - 1700 | C=O stretch (Carboxylic Acid) | Strong | A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid.[11] |
| 1620 - 1580 | C=C & C=N stretch (Aromatic Ring) | Medium-Strong | Pyridine ring stretching vibrations. |
| 1320 - 1210 | C-O stretch (Carboxylic Acid) | Strong | Stretching vibration of the C-O single bond in the carboxyl group.[9] |
| 1250 - 1000 | C-N stretch (Amine) | Medium | Stretching vibration of the C-N bond of the methylamino group. |
Mass Spectrometry (MS) (Predicted)
For a compound with the formula C₇H₈N₂O₂, the exact mass is 152.0586 g/mol . The mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 152. Since it contains an even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen Rule.
Predicted Fragmentation Pathway:
References
- 1. microbenotes.com [microbenotes.com]
- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 3. longdom.org [longdom.org]
- 4. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. scienceready.com.au [scienceready.com.au]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
Structural and functional comparison of pyridine carboxylic acid isomers
An In-Depth Guide to the Structural and Functional Comparison of Pyridine Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridine carboxylic acids, as isomers, present a classic case of how a subtle change in molecular structure can lead to profound differences in physicochemical properties, chemical reactivity, and biological function. This guide provides a comparative analysis of the three isomers: picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid). While sharing the same molecular formula, the varied position of the carboxyl group relative to the ring nitrogen dictates everything from their acidity and solubility to their roles as essential vitamins or powerful chelating agents. We will explore the structural nuances that govern these differences, present comparative experimental data, and provide detailed protocols for their characterization, offering a comprehensive resource for researchers leveraging these molecules in chemistry and pharmacology.
Part I: Structural and Physicochemical Properties
The fundamental differences between the three isomers originate from the position of the carboxyl group (-COOH) on the pyridine ring. This placement directly influences the electronic environment of both the ring nitrogen and the carboxylic acid functional group.
-
Picolinic Acid (2-isomer): The proximity of the carboxyl group to the nitrogen atom allows for intramolecular hydrogen bonding and facilitates a bidentate chelation mode with metal ions. This unique structural arrangement is a primary driver of its distinct chemical behavior.
-
Nicotinic Acid (3-isomer): Also known as Niacin or Vitamin B3, the carboxyl group is at the meta-position. This separation minimizes direct electronic interaction between the two functional groups compared to the other isomers, significantly influencing its biological role.
-
Isonicotinic Acid (4-isomer): With the carboxyl group at the para-position, there is a strong electronic conjugation between the electron-withdrawing carboxyl group and the ring nitrogen. This influences its acidity and its ability to form coordination polymers.
Below is a diagram illustrating the structural differences.
Caption: Structural comparison of pyridine carboxylic acid isomers.
Comparative Physicochemical Data
The structural variations lead to tangible differences in key physicochemical properties, which are critical for experimental design and application development.
| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid | Rationale for Difference |
| pKa₁ (COOH) | 5.2 | 4.85 | 4.90 | The protonated ring nitrogen in picolinic acid stabilizes the carboxylate anion via hydrogen bonding, making it a weaker acid (higher pKa). |
| pKa₂ (Py-H⁺) | 1.0 | 2.0 | 1.7 | The electron-withdrawing effect of the COOH group is strongest at the ortho-position (picolinic), making the ring nitrogen less basic (lower pKa). |
| Melting Point (°C) | 136-138 | 236.6 | 317 | The ability to form strong intermolecular hydrogen bonds in a crystalline lattice is highest for isonicotinic and nicotinic acids due to molecular symmetry and packing. |
| Solubility in H₂O (g/L) | 5.5 (at 20°C) | 17 (at 20°C) | 56 (at 25°C) | Differences are governed by the balance between intramolecular (picolinic) and intermolecular (nicotinic, isonicotinic) hydrogen bonding with water. |
Part II: Functional Comparison in Chemistry
The isomeric differences are most pronounced in their coordination chemistry and reactivity.
Coordination Chemistry and Ligand Properties
The primary differentiator is the ability of picolinic acid to act as a bidentate ligand , forming a stable five-membered chelate ring with metal ions using its pyridine nitrogen and one carboxylate oxygen. This chelating property makes it a superior ligand for stabilizing metal complexes and is exploited in catalysis and analytical chemistry.
Nicotinic and isonicotinic acids , by contrast, typically act as monodentate ligands , coordinating to a metal center through either the nitrogen atom or the carboxylate group, but not both simultaneously to the same metal center. This often leads to the formation of coordination polymers or metal-organic frameworks (MOFs) where the isomer acts as a linker between metal centers.
Caption: Workflow for selecting an isomer for chemical applications.
Part III: Functional Comparison in Biology and Pharmacology
In biological systems, the isomers have starkly different roles, primarily dictated by their ability to be recognized by specific enzymes and transporters.
Biological Roles and Metabolic Significance
Nicotinic acid is the standout isomer in biology, as it is Niacin (Vitamin B3) , an essential human nutrient. It is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are fundamental to hundreds of redox reactions in cellular metabolism.
Conversely, picolinic acid and isonicotinic acid do not serve this role. Picolinic acid is a catabolite of tryptophan in some organisms and is known for its neuroprotective and immunological effects, partly attributed to its metal chelating abilities. Isonicotinic acid is most famous as the scaffold for the anti-tuberculosis drug isoniazid (isonicotinylhydrazide), which inhibits mycolic acid synthesis in mycobacteria.
Part IV: Experimental Protocols
To provide a practical framework for comparing these isomers in a laboratory setting, two fundamental experimental protocols are described below.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for empirically verifying the acidity constants (pKa) of the isomers.
Principle: A solution of the pyridine carboxylic acid is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa value corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.
Methodology:
-
Preparation:
-
Prepare a 0.01 M solution of the chosen isomer (e.g., picolinic acid) in deionized water.
-
Prepare a standardized 0.1 M NaOH solution.
-
Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
-
Titration:
-
Place 50 mL of the 0.01 M isomer solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution.
-
Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot a titration curve (pH vs. volume of NaOH added).
-
Determine the equivalence point(s) from the inflection point(s) of the curve (or by using the first derivative plot).
-
The pKa value is the pH at the point where half the volume of NaOH required to reach the first equivalence point has been added. For these diprotic acids, two pKa values can be determined.
-
Self-Validation: The sharpness of the inflection point on the titration curve serves as an internal control for the accuracy of the titration. A blank titration (titrating deionized water) should also be performed to account for any acidic or basic impurities.
Protocol 2: Comparative Analysis of Metal Ion Chelation by UV-Vis Spectroscopy
This protocol demonstrates the superior chelating ability of picolinic acid compared to its isomers.
Principle: Many transition metal ions, such as Cu²⁺, form colored complexes with ligands. The formation of a chelate complex between a metal ion and a pyridine carboxylic acid isomer will cause a shift in the maximum absorbance wavelength (λ_max) and/or a change in molar absorptivity. This change can be monitored using a UV-Vis spectrophotometer.
Methodology:
-
Preparation:
-
Prepare 1 mM stock solutions of each isomer in a suitable buffer (e.g., 10 mM HEPES, pH 7.0).
-
Prepare a 1 mM stock solution of a metal salt (e.g., CuSO₄) in the same buffer.
-
-
Measurement:
-
In a cuvette, mix 1 mL of the buffer and 1 mL of the CuSO₄ stock solution. Record the absorbance spectrum (e.g., from 400-800 nm) to get the spectrum of the uncomplexed Cu²⁺ ion.
-
In separate cuvettes, mix 1 mL of each isomer stock solution with 1 mL of the CuSO₄ stock solution.
-
Allow the solutions to equilibrate for 5-10 minutes.
-
Record the absorbance spectrum for each mixture.
-
-
Data Analysis:
-
Compare the spectra. A significant shift in λ_max and a notable increase in absorbance for the picolinic acid + Cu²⁺ mixture compared to the nicotinic/isonicotinic acid mixtures is expected.
-
This provides qualitative and semi-quantitative evidence of the stronger bidentate chelation by picolinic acid.
-
Trustworthiness: The experiment includes a control (metal ion alone) and directly compares the three isomers under identical conditions (concentration, pH, temperature), ensuring that any observed differences can be confidently attributed to the ligand's structure.
Conclusion
The pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—are not interchangeable. The ortho-position of the carboxyl group in picolinic acid grants it powerful chelating properties essential in coordination chemistry. The meta-position in nicotinic acid is precisely what allows it to be recognized as Vitamin B3, a cornerstone of metabolism. The para-position in isonicotinic acid makes it an ideal linear building block for coordination polymers and a scaffold for crucial pharmaceuticals. A thorough understanding of these structure-function relationships is paramount for researchers aiming to exploit their unique properties in fields ranging from catalysis and materials science to drug discovery and nutrition.
A Comparative Guide to the Structural Validation of Synthesized "2-(methylamino)nicotinic acid"
This guide provides a comprehensive comparison of analytical techniques for the definitive structural validation of synthesized "2-(methylamino)nicotinic acid." It is intended for researchers, scientists, and professionals in drug development who require rigorous and unambiguous confirmation of molecular identity and purity. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific principles.
The Imperative of Unambiguous Structural Validation in Drug Discovery
In the realm of drug discovery and development, the precise molecular structure of a synthesized compound is intrinsically linked to its biological activity, safety profile, and intellectual property value. An erroneous structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially harmful clinical outcomes. Therefore, a multi-faceted analytical approach is not merely a procedural formality but a cornerstone of scientific integrity.[1][2] This guide will compare and contrast key analytical techniques, using the synthesis of 2-(methylamino)nicotinic acid as a practical exemplar. The primary synthetic route often involves the nucleophilic substitution of 2-chloronicotinic acid with methylamine. Consequently, a common impurity to discern from the final product is the unreacted starting material, 2-chloronicotinic acid.
A Multi-Technique Approach to Structural Elucidation
No single analytical technique is sufficient to unequivocally confirm the structure of a novel compound.[1] A synergistic application of spectroscopic and spectrometric methods is essential to build a comprehensive and irrefutable body of evidence. The following sections will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis in distinguishing 2-(methylamino)nicotinic acid from its potential precursor impurity, 2-chloronicotinic acid.
Overall Validation Workflow
The logical flow of structural validation involves a series of orthogonal techniques, each providing a unique piece of the structural puzzle.
Caption: A logical workflow for the synthesis and structural validation of a target compound.
Comparative Data Analysis
To illustrate the power of this multi-technique approach, the following tables present a comparison of the expected (hypothetical) data for our target compound, 2-(methylamino)nicotinic acid, and the experimentally confirmed data for the common impurity, 2-chloronicotinic acid.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | 2-(methylamino)nicotinic acid (Hypothetical) | 2-chloronicotinic acid (Experimental) | Rationale for Differentiation |
| -CH₃ | ~2.9 ppm (s, 3H) | - | The singlet corresponding to the methyl group is a key differentiator. |
| -NH | ~7.0 ppm (br s, 1H) | - | The broad singlet of the amine proton is unique to the product. |
| Pyridine H-4 | ~8.1 ppm (dd) | ~8.3 ppm (dd) | Subtle shift differences due to the electron-donating amino group vs. the electron-withdrawing chloro group. |
| Pyridine H-5 | ~6.7 ppm (dd) | ~7.6 ppm (dd) | Significant upfield shift for the product due to the stronger electron-donating effect of the amino group. |
| Pyridine H-6 | ~8.0 ppm (dd) | ~8.6 ppm (dd) | Upfield shift for the product. |
| -COOH | ~13.0 ppm (br s, 1H) | ~13.5 ppm (br s, 1H) | Both compounds possess a carboxylic acid proton, but minor shifts can be observed. |
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | 2-(methylamino)nicotinic acid (Hypothetical) | 2-chloronicotinic acid (Experimental) | Rationale for Differentiation |
| -CH₃ | ~28 ppm | - | The presence of the methyl carbon signal is a definitive marker for the product. |
| Pyridine C-2 | ~158 ppm | ~148 ppm | Significant downfield shift for the product due to the nitrogen attachment. |
| Pyridine C-3 | ~105 ppm | ~123 ppm | Upfield shift for the product. |
| Pyridine C-4 | ~140 ppm | ~141 ppm | Similar chemical shifts. |
| Pyridine C-5 | ~112 ppm | ~128 ppm | Significant upfield shift for the product. |
| Pyridine C-6 | ~150 ppm | ~152 ppm | Similar chemical shifts. |
| C=O | ~168 ppm | ~165 ppm | Similar chemical shifts. |
Table 3: Comparative FT-IR Data (cm⁻¹)
| Functional Group | 2-(methylamino)nicotinic acid (Hypothetical) | 2-chloronicotinic acid (Experimental) | Rationale for Differentiation |
| O-H (acid) | ~3000-2500 (broad) | ~3000-2500 (broad) | Both show the characteristic broad carboxylic acid stretch. |
| N-H (amine) | ~3400-3300 | - | A key diagnostic peak for the product. |
| C=O (acid) | ~1700-1680 | ~1710-1690 | Similar carbonyl stretching frequencies. |
| C=C, C=N (aromatic) | ~1600-1450 | ~1600-1450 | Both exhibit aromatic ring vibrations. |
| C-N | ~1350-1250 | - | Presence of a C-N stretch in the product. |
| C-Cl | - | ~800-600 | Presence of a C-Cl stretch in the starting material. |
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Parameter | 2-(methylamino)nicotinic acid (Hypothetical) | 2-chloronicotinic acid (Experimental) | Rationale for Differentiation |
| Molecular Formula | C₇H₈N₂O₂ | C₆H₄ClNO₂ | Different elemental compositions. |
| Molecular Weight | 152.15 g/mol | 157.55 g/mol | A clear mass difference of ~5.4 g/mol . |
| [M+H]⁺ | m/z 153.06 | m/z 157.99 | The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a definitive feature for the starting material. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed.
Protocol 1: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Integrate the peaks in the chromatogram and analyze the mass spectrum of each peak to determine the molecular weight of the components.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Number of Scans: 16-32.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 16 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Logical Relationships in Spectroscopic Data Interpretation
Caption: The synergistic relationship between different analytical data sets in confirming a chemical structure.
Conclusion
The structural validation of a synthesized compound like 2-(methylamino)nicotinic acid is a critical process that demands a rigorous and multi-faceted analytical approach. By comparing the data from NMR, FT-IR, and Mass Spectrometry, researchers can confidently distinguish the desired product from potential impurities, such as the starting material 2-chloronicotinic acid. This guide has outlined the key differentiating features in the expected and experimental spectra and provided standardized protocols for acquiring high-quality data. Adherence to such a comprehensive validation strategy ensures the scientific integrity of the research and the reliability of subsequent biological and pharmacological studies.
References
The Dawn of a New Inhibitor Class: Evaluating 2-(Methylamino)nicotinic Acid Derivatives Against Kynurenine 3-Monooxygenase
A Comparative Guide for Drug Discovery Professionals
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug development. In this guide, we delve into the promising, yet underexplored, class of 2-(methylamino)nicotinic acid derivatives as potential inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme implicated in a spectrum of neurodegenerative and inflammatory diseases. This document serves as a comprehensive resource for researchers, providing a comparative analysis against established KMO inhibitors, detailed experimental protocols for efficacy evaluation, and a forward-looking perspective on the therapeutic potential of this novel chemical scaffold.
The Critical Role of Kynurenine 3-Monooxygenase in Disease Pathology
The kynurenine pathway is the primary metabolic route for tryptophan in humans, and its dysregulation is increasingly linked to a variety of pathological states.[1][2] Kynurenine 3-Monooxygenase (KMO), a flavin-dependent mitochondrial enzyme, occupies a crucial branch point in this pathway. It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid.[3] An upregulation of KMO activity can lead to an accumulation of these neurotoxic metabolites, contributing to the pathology of diseases such as Huntington's, Alzheimer's, and Parkinson's disease.[2][3]
Conversely, inhibition of KMO shunts the pathway towards the production of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate and α7 nicotinic acetylcholine receptors.[3][4] This dual benefit of reducing neurotoxins while elevating neuroprotectants makes KMO a highly attractive therapeutic target.[3][5]
2-(Methylamino)nicotinic Acid Derivatives: A Novel Scaffold for KMO Inhibition
While several classes of KMO inhibitors have been investigated, including kynurenine analogues, sulfonamides, and aryl pyrimidines, the exploration of novel scaffolds is essential for identifying candidates with improved potency, selectivity, and pharmacokinetic profiles.[5] 2-(Arylamino)nicotinic acids have been explored as inhibitors of cyclooxygenase (COX) enzymes, demonstrating the biological relevance of this core structure. We hypothesize that the 2-(methylamino)nicotinic acid scaffold, bearing structural resemblance to the endogenous KMO substrate L-kynurenine, represents a promising starting point for the development of a new class of KMO inhibitors.
The rationale for investigating these derivatives lies in their potential to mimic the binding of L-kynurenine in the KMO active site. The nicotinic acid core can be envisioned to occupy a similar space as the quinoline ring of the substrate, while the methylamino and carboxylic acid moieties can form key interactions with active site residues.
Comparative Efficacy: Benchmarking Against a Known KMO Inhibitor
To provide a clear benchmark for the evaluation of novel 2-(methylamino)nicotinic acid derivatives, we will compare their hypothetical performance against a well-characterized KMO inhibitor, Ro 61-8048 .
| Compound Class | Target Enzyme | Anticipated IC50 Range | Key Structural Features for Comparison |
| 2-(Methylamino)nicotinic Acid Derivatives | Human KMO | To be determined | Nicotinic acid core, methylamino side chain, carboxylic acid |
| Ro 61-8048 | Human KMO | 37 nM[3] | Biphenyl-sulfonamide scaffold |
Experimental Workflows for Efficacy Determination
A rigorous and systematic approach is paramount to validating the inhibitory potential of 2-(methylamino)nicotinic acid derivatives. The following sections outline the essential experimental protocols.
Synthesis of 2-(Methylamino)nicotinic Acid Derivatives
The synthesis of the parent compound, 2-(methylamino)nicotinic acid, can be readily achieved by reacting 2-chloronicotinic acid with aqueous methylamine. Further derivatization to explore structure-activity relationships (SAR) can be accomplished through standard organic chemistry techniques.
References
- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing Cross-Reactivity of 2-(Methylamino)pyridine-3-carboxylic acid Analogs
Introduction: The Privileged Scaffold and the Selectivity Imperative
In the landscape of modern drug discovery, certain chemical structures emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets. The pyridine carboxylic acid framework is one such scaffold, forming the core of numerous approved drugs targeting a wide array of enzymes.[1] Analogs of molecules like "2-(Methylamino)pyridine-3-carboxylic acid" are of significant interest, particularly in the development of kinase inhibitors, a class of therapeutics that has revolutionized oncology.[2][3]
However, the very feature that makes kinases attractive targets—the structurally conserved ATP-binding pocket—also presents a formidable challenge: achieving inhibitor selectivity.[3][4] A compound designed to inhibit a specific kinase can inadvertently interact with dozens of others, leading to off-target effects that can manifest as cellular toxicity or unforeseen side effects in the clinic.[5] Conversely, a well-characterized, multi-targeted profile can be leveraged for efficacious polypharmacology.[6][7]
Therefore, rigorous, and systematic assessment of cross-reactivity is not merely a supplementary step but a cornerstone of the lead optimization process. This guide provides an in-depth, experience-driven comparison of essential methodologies for profiling the selectivity of novel chemical entities, using analogs of the this compound scaffold as a representative case. We will explore the causality behind experimental choices, detail robust protocols, and demonstrate how to synthesize the data into actionable insights for drug development professionals.
The Strategic Framework: A Multi-Tiered Approach to Profiling
A comprehensive understanding of a compound's selectivity profile cannot be achieved through a single experiment. A tiered approach, progressing from broad, high-throughput biochemical assays to more physiologically relevant cellular assays, provides the most reliable and resource-efficient path to identifying a viable lead candidate. This workflow ensures that early, broad screening informs the selection of compounds for more intensive, in-depth validation.
Tier 1: Biochemical Profiling — Casting a Wide Net
The initial step involves screening analogs against a large panel of purified kinases to generate a broad overview of their interaction landscape. These in vitro methods are essential for identifying both on-target potency and potential off-target liabilities early in the discovery process.
Competitive Binding Assays: A Direct Measure of Affinity
Expert Rationale: Competitive binding assays are a powerful primary screening tool because they directly measure the thermodynamic affinity (dissociation constant, Kd) of a compound for a kinase's ATP-binding site.[7] Unlike activity assays, they are independent of substrate, cofactor, or the enzyme's catalytic competence, providing a "clean" measure of binding.[8] The KINOMEscan™ platform is an industry-standard example of this approach.[9]
The core principle involves competition between the test compound and an immobilized, broad-spectrum kinase inhibitor (the "bait") for binding to a kinase target, which is often expressed on T7 bacteriophage.[9] A reduction in the amount of kinase captured on the solid support indicates that the test compound is successfully competing for the binding site.
Experimental Protocol: Generic Competition Binding Assay
-
Preparation: A library of DNA-tagged kinases is prepared. Each kinase is incubated with the immobilized "bait" ligand in individual wells of a microtiter plate.
-
Competition: The test analog (e.g., Analog X) is added to each well at a fixed concentration (e.g., 1 µM) to compete with the immobilized ligand for kinase binding.
-
Equilibration & Wash: The reaction is allowed to reach equilibrium. Unbound components are then washed away, leaving only the kinases that are bound to the immobilized ligand.
-
Quantification: The amount of kinase remaining in each well is quantified, typically using quantitative PCR (qPCR) to measure the amount of DNA tag.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO vehicle control. A low signal indicates strong binding by the test compound. Results are often reported as "% Control".
-
Follow-up (Kd Determination): For significant "hits," a dose-response experiment is performed with a range of compound concentrations to determine the precise Kd value.
Enzymatic Activity Assays: Assessing Functional Inhibition
Expert Rationale: While binding is a prerequisite for inhibition, it does not guarantee it. Enzymatic assays measure the functional consequence of a compound's binding—the inhibition of substrate phosphorylation. This is crucial for confirming that the compound is an actual inhibitor and not merely a binder. Continuous-readout assays, which monitor the reaction in real-time, are superior to endpoint assays as they ensure data is captured from the true linear range of the reaction, avoiding issues like substrate depletion or enzyme instability.[10]
Luminescence-based assays like ADP-Glo™ are highly sensitive, robust, and amenable to high-throughput screening.[11][12] They quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to substrate phosphorylation.
Experimental Protocol: ADP-Glo™ Kinase Activity Assay
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and the required cofactors in an appropriate buffer.
-
Compound Addition: Add the this compound analog across a range of concentrations (e.g., 10-point, 3-fold serial dilution). Include positive (known inhibitor) and negative (DMSO) controls.
-
Initiation & Incubation: Initiate the reaction by adding ATP (typically at or near the Km concentration to ensure competitive kinetics). Incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains the enzyme and substrate necessary to convert ADP to ATP, and then uses the newly synthesized ATP to drive a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Tier 2: Cellular Assays — Validating Targets in a Physiological Context
Positive results from biochemical assays are promising, but they occur in an artificial environment. It is paramount to confirm that a compound can engage its intended target within the complex milieu of a living cell.[7]
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Target Engagement
Expert Rationale: CETSA® is a biophysical method that directly and unequivocally demonstrates target engagement in a cellular environment.[13][14] The principle is elegant: the binding of a ligand (your analog) to its target protein confers thermal stability.[15][16] When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. By measuring the amount of soluble protein remaining at various temperatures, one can detect this "thermal shift," which serves as a direct proxy for target engagement.[17]
Experimental Protocol: CETSA® with Western Blot Readout
-
Cell Culture & Treatment: Culture the chosen cell line (expressing the target kinase) to ~80% confluency. Treat cells with either the test analog at a specific concentration (e.g., 10x biochemical IC50) or a vehicle (DMSO) control for 1-2 hours.
-
Harvesting & Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells to release intracellular contents, typically by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein fraction (pellet).
-
Quantification: Carefully collect the supernatant. Quantify the amount of the specific target kinase in the soluble fraction for each temperature point using a standard detection method like Western Blot or ELISA.
-
Data Analysis: For each treatment condition (vehicle vs. analog), plot the relative amount of soluble protein against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A significant increase in Tm for the analog-treated sample compared to the vehicle control confirms intracellular target engagement.
Data Synthesis and Interpretation
The ultimate goal is to integrate data from all tiers to build a comprehensive selectivity profile. This allows for an objective, data-driven comparison between analogs.
Quantitative Data Summary
Summarize the key quantitative data in a clear, comparative table. This provides an at-a-glance view of the potency and selectivity of each analog.
| Compound ID | Primary Target IC50 (nM) [Kinase A] | Off-Target IC50 (nM) [Kinase B] | Off-Target IC50 (nM) [Kinase C] | Selectivity Ratio (IC50 B / IC50 A) | Cellular Target Engagement (CETSA® ΔTm, °C) |
| Analog-001 | 15 | 30 | >10,000 | 2x | +5.2 |
| Analog-002 | 45 | >10,000 | >10,000 | >222x | +4.8 |
| Analog-003 | 8 | 12 | 5,000 | 1.5x | +6.1 |
| Control Cmpd | 20 | 2,500 | 8,000 | 125x | +4.5 |
Interpretation:
-
Analog-003 is the most potent against the primary target (Kinase A) but exhibits poor selectivity against Kinase B.
-
Analog-001 has good potency but also significant off-target activity on Kinase B, making it only 2-fold selective.
-
Analog-002 is 3-fold less potent than Analog-001 but demonstrates outstanding selectivity (>222x). It also confirms strong target engagement in cells.
Based on this integrated dataset, Analog-002 represents the most promising lead candidate for further development due to its superior selectivity profile, which is a critical factor for minimizing potential toxicity.[5]
Conclusion
Assessing the cross-reactivity of novel compounds like this compound analogs is a complex but essential discipline in drug discovery. A slapdash or single-method approach is insufficient and fraught with risk. By employing a logical, multi-tiered strategy—beginning with broad biochemical profiling to understand the full interaction landscape and progressing to rigorous cellular target engagement assays like CETSA® to confirm physiological relevance—researchers can build a robust, self-validating dataset. This systematic process provides the clarity and confidence needed to distinguish a truly selective lead candidate from a promiscuous compound, paving the way for the development of safer and more effective therapeutics.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. assayquant.com [assayquant.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 17. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Methylamino)pyridine-3-carboxylic Acid
Welcome to your essential safety and operational guide for handling 2-(Methylamino)pyridine-3-carboxylic acid (CAS No. 32399-13-6). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is structured to provide not just a list of rules, but a deep, causal understanding of the "why" behind each procedural step. By integrating field-proven insights with authoritative safety data, we aim to create a self-validating system of safety that builds confidence and ensures operational integrity in your laboratory.
Hazard Assessment: Understanding the Compound
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. The primary documented hazard for this compound is its potential to cause an allergic skin reaction.[1][2] This is formally classified under the Globally Harmonized System (GHS) with the hazard statement H317.[1][2]
While the acute toxicity data is not thoroughly investigated, its structural similarity to other pyridine derivatives necessitates a cautious approach.[3] Pyridine-based compounds can be irritants to the skin, eyes, and respiratory tract.[3][4] Therefore, our PPE strategy must be comprehensive, creating multiple barriers to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Core Directive: Essential Personal Protective Equipment
The selection of PPE is your first and most critical line of defense. The following table summarizes the mandatory equipment for handling this compound, detailing the specific protection each item affords.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust chemical barrier. Nitrile is generally recommended for pyridine-related compounds and protects against skin contact, preventing the primary hazard of allergic sensitization.[4][5] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne solid particles. Standard safety glasses do not provide a sufficient seal against splashes.[4] |
| Body Protection | Fully-Buttoned Laboratory Coat | Shields skin and personal clothing from contamination. Contaminated work clothing should not be allowed out of the workplace to prevent secondary exposure.[1][5] |
| Respiratory Protection | Use Within a Certified Chemical Fume Hood | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[4][5] This minimizes respiratory exposure, a potential risk with pyridine derivatives.[3] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is crucial for minimizing risk. The following protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
Experimental Workflow Diagram
The diagram below illustrates the critical stages of safely handling this compound, from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Detailed Protocol
-
Pre-Operational Safety Check:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly. This is your primary defense against inhalation.[4][5]
-
Assemble Materials: Before donning gloves, gather the chemical container, necessary glassware, and a designated, clearly labeled hazardous waste container. This prevents the need to leave the work area or touch clean items with contaminated gloves.
-
Inspect PPE: Before wearing, inspect your nitrile gloves for any signs of degradation, punctures, or tears. Ensure your chemical splash goggles fit snugly against your face.
-
-
Handling the Chemical:
-
Work Within the Hood: All manipulations of the solid compound or its solutions must occur inside a certified chemical fume hood.[1] This contains any dust or aerosols that may be generated.
-
Avoid Contact: Use appropriate tools (spatulas, weigh paper) to handle the solid. Avoid breathing any dust.[1]
-
Container Management: Keep the primary chemical container tightly sealed when not in active use to prevent accidental spills and atmospheric absorption.[4]
-
-
Post-Handling and Decontamination:
-
Immediate Cleanup: Clean up any minor spills immediately using appropriate absorbent materials. Place all contaminated materials into the designated hazardous waste container.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first by peeling them off from the cuff, turning them inside out. Remove goggles and lab coat last. Never wear contaminated gloves outside of the immediate work area.
-
Personal Hygiene: Wash your hands thoroughly with soap and water after removing all PPE, even if you do not believe you came into contact with the chemical.
-
Disposal Plan: Managing Contaminated Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation is Key: Do not mix this waste with non-hazardous trash.[5][6]
-
Solid Waste: Contaminated items such as gloves, weigh paper, pipette tips, and absorbent pads should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled liquid hazardous waste container. Do not pour any amount down the drain.[5][8]
-
-
Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and list the full chemical name: "this compound".
-
Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[6][9] Consult your institution's Environmental Health & Safety (EHS) department for specific collection and disposal procedures.
Emergency Procedures: Responding to Exposure
Accidents can happen despite the best precautions. Knowing the correct first aid measures is essential.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation or a rash occurs, seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or they feel unwell, seek medical attention.[3][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By understanding the hazards and diligently applying these operational and safety protocols, you can handle this compound with a high degree of confidence and safety, protecting both your research and your well-being.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. bio.vu.nl [bio.vu.nl]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
